Product packaging for 3-Iodopropionic acid(Cat. No.:CAS No. 26834-34-4)

3-Iodopropionic acid

Katalognummer: B7725351
CAS-Nummer: 26834-34-4
Molekulargewicht: 199.97 g/mol
InChI-Schlüssel: KMRNTNDWADEIIX-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
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Beschreibung

3-Iodopropionic Acid (CAS 141-76-4) is a high-purity solid organoiodine compound extensively used as a versatile reagent and building block in organic synthesis . With a molecular formula of C₃H₅IO₂ and a molecular weight of 199.98 g/mol, it is characterized as a white to light yellow crystalline powder with a melting point of 82 °C to 86 °C . Its structure, featuring a reactive iodine atom adjacent to a carboxylic acid group, makes it a valuable precursor for various reactions. A primary application includes its use in the preparation of other functionalized molecules, where the iodide serves as a good leaving group in nucleophilic substitution reactions, enabling the extension of carbon chains or the introduction of new functional groups . Researchers also utilize it to create affinity labels or enzyme inhibitors that target active sites in biochemical studies. The compound is synthesized from the reaction of β-hydroxypropionic acid with hydriodic acid . It is very soluble in ethanol and ether, and soluble in hot water . Please handle with care; this compound is light-sensitive and causes severe skin burns and eye damage . Store sealed in a cool, dark place in a corrosive-resistant container . This product is intended for research and laboratory use only.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C3H5IO2 B7725351 3-Iodopropionic acid CAS No. 26834-34-4

3D Structure

Interactive Chemical Structure Model





Eigenschaften

IUPAC Name

3-iodopropanoic acid
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InChI

InChI=1S/C3H5IO2/c4-2-1-3(5)6/h1-2H2,(H,5,6)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI Key

KMRNTNDWADEIIX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CI)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H5IO2
Source PubChem
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DSSTOX Substance ID

DTXSID8059710
Record name Propanoic acid, 3-iodo-
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Molecular Weight

199.97 g/mol
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Physical Description

Solid
Record name 3-Iodopropanoic acid
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Solubility

74.3 mg/mL at 25 °C
Record name 3-Iodopropanoic acid
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CAS No.

141-76-4, 26834-34-4
Record name 3-Iodopropionic acid
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Melting Point

81.5 °C
Record name 3-Iodopropanoic acid
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Foundational & Exploratory

The Core Mechanism of 3-Iodopropionic Acid: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-Iodopropionic acid is a reactive organoiodine compound that functions as a potent enzyme inhibitor through its action as an alkylating agent. While specific quantitative data for this compound is limited in publicly available literature, its mechanism of action is well-understood by analogy to its close structural and functional counterparts, iodoacetate and iodoacetamide (B48618). This technical guide elucidates the core mechanism of action of this compound, focusing on its role as an inhibitor of glycolysis via the irreversible alkylation of cysteine residues in key metabolic enzymes, most notably glyceraldehyde-3-phosphate dehydrogenase (GAPDH). This guide provides a detailed overview of the inhibitory pathway, quantitative data for analogous compounds, and a comprehensive experimental protocol for assessing its enzymatic inhibition.

Primary Mechanism of Action: Irreversible Enzyme Inhibition by Alkylation

The principal mechanism of action of this compound is the irreversible inhibition of enzymes that possess reactive cysteine residues in their active sites. This action is achieved through the chemical process of alkylation. The carbon atom bonded to the iodine atom in this compound is electrophilic, making it susceptible to nucleophilic attack by the thiol group (-SH) of a cysteine residue.

This reaction is a bimolecular nucleophilic substitution (SN2) reaction, where the sulfur atom of the cysteine's thiol group acts as the nucleophile, attacking the carbon atom and displacing the iodide ion, which is a good leaving group. This results in the formation of a stable covalent thioether bond between the propionic acid moiety and the cysteine residue of the enzyme. The irreversible nature of this bond leads to a permanent modification of the enzyme's structure and, consequently, a loss of its catalytic function.

Mechanism_of_Action 3_Iodopropionic_Acid This compound (ICH₂CH₂COOH) SN2_Reaction SN2 Nucleophilic Attack 3_Iodopropionic_Acid->SN2_Reaction Electrophile Enzyme_Cysteine Enzyme with Active Site Cysteine-SH Enzyme_Cysteine->SN2_Reaction Nucleophile Inactivated_Enzyme Irreversibly Inhibited Enzyme (Enzyme-S-CH₂CH₂COOH) SN2_Reaction->Inactivated_Enzyme Forms Covalent Bond Iodide_Ion Iodide Ion (I⁻) SN2_Reaction->Iodide_Ion Displaces

Figure 1: Proposed mechanism of irreversible enzyme inhibition by this compound.

Primary Target: Inhibition of Glycolysis via Glyceraldehyde-3-Phosphate Dehydrogenase (GAPDH)

A crucial cellular pathway targeted by this compound and its analogs is glycolysis, the metabolic pathway that converts glucose into pyruvate (B1213749) to generate ATP and NADH. The key enzyme in this pathway that is susceptible to inhibition is Glyceraldehyde-3-Phosphate Dehydrogenase (GAPDH).

GAPDH catalyzes the sixth step of glycolysis, the conversion of glyceraldehyde-3-phosphate to 1,3-bisphosphoglycerate. The active site of GAPDH contains a critical cysteine residue (Cys152 in human GAPDH) that is essential for its catalytic activity. This compound irreversibly alkylates this cysteine residue, leading to the inactivation of GAPDH.[1] The inhibition of GAPDH creates a bottleneck in the glycolytic pathway, leading to a depletion of cellular ATP and reducing equivalents, which can ultimately trigger cell death.[2]

Glycolysis_Inhibition cluster_glycolysis Glycolytic Pathway Glucose Glucose G3P Glyceraldehyde-3-Phosphate Glucose->G3P Multiple Steps GAPDH GAPDH (Active Cysteine-SH) G3P->GAPDH BPG 1,3-Bisphosphoglycerate GAPDH->BPG Inhibited_GAPDH Inhibited GAPDH (Alkylated Cysteine) Pyruvate Pyruvate BPG->Pyruvate Multiple Steps 3_IPA This compound 3_IPA->GAPDH Irreversible Inhibition

Figure 2: Inhibition of the glycolytic pathway by this compound targeting GAPDH.

Quantitative Data on Enzyme Inhibition

CompoundTarget EnzymeCell LineIC₅₀ (µM)Reference
Iodoacetate (IA)Glyceraldehyde-3-Phosphate Dehydrogenase (GAPDH)HeLa and RKO cancer cells2.5[3]
Iodoacetate (IA)Glycolysis (Lactate Production)Cultured Astrocytes< 100[4]
Iodoacetamide (IAA)Glycolysis (Lactate Production)Cultured Astrocytes~1000[4]

Note: IC₅₀ is the half-maximal inhibitory concentration. The data for iodoacetate is presented as a proxy for the inhibitory potential of this compound due to their structural and mechanistic similarities.

Experimental Protocols: GAPDH Activity Assay

The following is a generalized protocol for determining the inhibitory effect of a compound like this compound on GAPDH activity in cell lysates using a spectrophotometric method. This assay measures the reduction of NAD⁺ to NADH, which can be monitored by the increase in absorbance at 340 nm.

Materials and Reagents
  • Purified enzyme (e.g., rabbit muscle GAPDH) or cell/tissue lysates

  • This compound (or other inhibitor)

  • Glyceraldehyde-3-phosphate (G3P) substrate

  • Nicotinamide adenine (B156593) dinucleotide (NAD⁺) cofactor

  • Assay Buffer (e.g., 100 mM Tris-HCl, pH 8.5, with 10 mM sodium arsenate and 5 mM EDTA)

  • Spectrophotometer capable of reading absorbance at 340 nm

  • 96-well microplates or cuvettes

Experimental Workflow

Experimental_Workflow Prep 1. Prepare Stock Solutions (Enzyme, Inhibitor, Substrate, Cofactor, Buffer) Assay_Setup 2. Set up Assay Plate (Buffer, NAD⁺, Inhibitor dilutions) Prep->Assay_Setup Enzyme_Add 3. Add Enzyme (Pre-incubate with inhibitor) Assay_Setup->Enzyme_Add Reaction_Start 4. Initiate Reaction (Add G3P substrate) Enzyme_Add->Reaction_Start Data_Acq 5. Data Acquisition (Measure Absorbance at 340 nm over time) Reaction_Start->Data_Acq Analysis 6. Data Analysis (Calculate reaction velocities and % inhibition) Data_Acq->Analysis IC50 7. Determine IC₅₀ Analysis->IC50

Figure 3: Generalized experimental workflow for a GAPDH inhibition assay.
Detailed Assay Procedure

  • Preparation of Reagents:

    • Prepare stock solutions of the enzyme, this compound, G3P, and NAD⁺ in the assay buffer.

    • Prepare serial dilutions of this compound in the assay buffer to be tested.

  • Enzyme Inhibition Assay:

    • In a 96-well plate, add the assay buffer, NAD⁺, and the various concentrations of this compound to the appropriate wells. Include control wells with no inhibitor.

    • Add the purified GAPDH enzyme (or cell lysate) to all wells to a final concentration that gives a linear rate of reaction over the measurement period.

    • Pre-incubate the enzyme with the inhibitor for a defined period (e.g., 10-15 minutes) at a constant temperature (e.g., 25°C or 37°C) to allow for the inhibitory reaction to occur.[2]

    • Initiate the enzymatic reaction by adding the substrate, glyceraldehyde-3-phosphate, to all wells.[2]

  • Data Acquisition:

    • Immediately place the plate in a spectrophotometer and measure the increase in absorbance at 340 nm, corresponding to the formation of NADH, at regular intervals for a set period (e.g., 5-10 minutes).[2]

  • Data Analysis:

    • Calculate the initial reaction velocity (V₀) for each inhibitor concentration from the linear portion of the absorbance vs. time plot.

    • Determine the percentage of inhibition for each concentration of this compound relative to the uninhibited control.

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration.

    • Fit the data to a suitable dose-response curve to determine the IC₅₀ value, which is the concentration of this compound required to inhibit 50% of the enzyme's activity.[2]

Conclusion

This compound is a potent, irreversible inhibitor of enzymes containing critical cysteine residues in their active sites. Its primary mechanism of action involves the alkylation of these thiol groups, leading to a loss of enzyme function. A key target of this compound is the glycolytic enzyme GAPDH, and its inhibition disrupts cellular energy metabolism. While direct quantitative data for this compound is sparse, the well-characterized effects of its analog, iodoacetate, provide a strong basis for understanding its biochemical and cellular consequences. The experimental protocol provided herein offers a robust framework for the further investigation and quantification of the inhibitory properties of this compound and other related compounds.

References

Synthesis of 3-Iodopropionic Acid from Acrylic Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide details the synthesis of 3-iodopropionic acid from acrylic acid via electrophilic addition of hydrogen iodide. While direct hydroiodination of acrylic acid is not extensively documented in peer-reviewed literature, this guide provides a plausible and technically grounded approach based on analogous hydrohalogenation reactions. The information herein is intended to serve as a comprehensive resource for professionals in research and development.

Reaction Overview and Mechanism

The synthesis of this compound from acrylic acid proceeds through an electrophilic addition of hydrogen iodide (HI) across the carbon-carbon double bond of acrylic acid. The reaction is regioselective, yielding the 3-iodo isomer as the major product. This selectivity is governed by the electronic effects of the carboxylic acid group.

The carboxylic acid group is electron-withdrawing, which destabilizes the formation of a carbocation at the adjacent α-carbon (carbon-2). Consequently, the electrophilic attack of the hydrogen from HI on the double bond occurs at the α-carbon, leading to the formation of a more stable carbocation at the β-carbon (carbon-3). The subsequent nucleophilic attack by the iodide ion on this β-carbocation results in the formation of this compound.

Reaction Scheme:

Quantitative Data Summary

The following table summarizes the key quantitative parameters for the proposed synthesis of this compound from acrylic acid. These values are based on analogous hydrohalogenation reactions and should be considered as a starting point for optimization.

ParameterValueReference/Analogy
Reactants
Acrylic Acid (mol)1.0Stoichiometric Base
Hydrogen Iodide (mol)1.1 - 1.5Excess to drive reaction
Solvent
Dimethylformamide (DMF)~5-10 volumesAnalogy to hydrobromination[1]
Reaction Conditions
Temperature20 - 60 °CAnalogy to hydrobromination[1]
Reaction Time2 - 6 hoursEstimated, requires monitoring
Product
Theoretical Yield (g)199.98Based on 1 mol acrylic acid
Expected Yield (%)75 - 85%Analogy to hydrobromination[1]
Melting Point82-84 °CLiterature Value
Molecular Weight199.98 g/mol Calculated

Detailed Experimental Protocol

This protocol is adapted from the hydrobromination of acrylic acid and should be performed by trained personnel in a well-ventilated fume hood with appropriate personal protective equipment.

Materials:

  • Acrylic acid (inhibitor-free)

  • Anhydrous hydrogen iodide (gas or a solution in a suitable solvent)

  • Anhydrous dimethylformamide (DMF)

  • Diethyl ether

  • Saturated sodium bicarbonate solution

  • Saturated sodium chloride solution (brine)

  • Anhydrous magnesium sulfate

  • Round-bottom flask

  • Gas inlet tube

  • Magnetic stirrer and stir bar

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

  • Distillation apparatus

Procedure:

  • Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a gas inlet tube, and a drying tube, place acrylic acid (1.0 eq). Add anhydrous dimethylformamide (5-10 volumes).

  • Hydroiodination: Cool the reaction mixture in an ice bath. Slowly bubble anhydrous hydrogen iodide gas (1.1-1.5 eq) through the solution with vigorous stirring. Alternatively, if using a solution of HI, add it dropwise via an addition funnel. Monitor the reaction temperature to maintain it between 20-60°C.[1]

  • Reaction Monitoring: The reaction progress can be monitored by techniques such as Thin Layer Chromatography (TLC) or Gas Chromatography (GC) by taking aliquots from the reaction mixture.

  • Work-up: Upon completion of the reaction, pour the mixture into a separatory funnel containing cold water and diethyl ether.

  • Extraction and Washing: Separate the organic layer. Wash the organic layer sequentially with saturated sodium bicarbonate solution (to neutralize any unreacted acid), water, and finally with saturated sodium chloride solution (brine).

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator.

  • Purification: The crude this compound can be purified by recrystallization from a suitable solvent (e.g., a mixture of hexane (B92381) and ethyl acetate) or by vacuum distillation to yield the pure product.

Visualizations

Reaction Mechanism

ReactionMechanism AcrylicAcid Acrylic Acid CH₂=CH-COOH Carbocation β-Carbocation Intermediate ⁺CH₂-CH₂-COOH AcrylicAcid->Carbocation + H⁺ (from HI) HI Hydrogen Iodide H-I IodideIon I⁻ HI->IodideIon Heterolytic cleavage Product This compound I-CH₂-CH₂-COOH Carbocation->Product + I⁻

Caption: Electrophilic addition of HI to acrylic acid.

Experimental Workflow

ExperimentalWorkflow start Start setup Reaction Setup: Acrylic Acid + DMF in Flask start->setup reaction Hydroiodination: Add HI at 20-60°C setup->reaction monitoring Monitor Reaction (TLC/GC) reaction->monitoring workup Work-up: Quench with Water & Ether monitoring->workup Reaction Complete extraction Extraction & Washing: NaHCO₃, H₂O, Brine workup->extraction drying Drying & Concentration: MgSO₄, Rotary Evaporation extraction->drying purification Purification: Recrystallization or Distillation drying->purification product Pure this compound purification->product

References

Physical and chemical properties of 3-Iodopropionic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a detailed overview of the core physical and chemical properties of 3-Iodopropionic acid. The information is curated for researchers, scientists, and professionals in drug development who utilize this compound in their work. This document summarizes key quantitative data in structured tables, outlines experimental protocols for its synthesis, and presents a visual representation of the synthesis process.

Core Properties of this compound

This compound, also known as β-iodopropionic acid, is an organoiodine compound with the chemical formula ICH₂CH₂CO₂H. It is a valuable building block in organic synthesis, primarily due to the presence of a reactive iodine atom and a carboxylic acid functional group.[1][2] This dual functionality allows for a variety of chemical transformations, making it a versatile intermediate in the synthesis of more complex molecules.[2]

Physical Properties

This compound typically appears as a white to light yellow or light orange crystalline powder or needles.[3] It is sensitive to light and should be stored accordingly.[3][4] A summary of its key physical properties is presented in Table 1.

Table 1: Physical Properties of this compound

PropertyValueSource(s)
Molecular Formula C₃H₅IO₂[3][5]
Molecular Weight 199.98 g/mol [3][6]
Melting Point 80-83 °C[7][8]
Boiling Point 259.7 ± 23.0 °C (Predicted)[7]
Appearance White to light yellow/orange powder or crystals[3]
Solubility Slightly soluble in cold water; readily soluble in hot water, alcohol, and ether.[1] 74.3 g/L in water at 25 °C.[5][7][1][5][7]
Density 1.9815 (estimate)[7][8]
Chemical and Spectroscopic Properties

The chemical reactivity of this compound is characterized by its carboxylic acid group and the carbon-iodine bond. The carboxylic acid moiety can undergo typical reactions such as esterification and amidation, while the iodine atom serves as an excellent leaving group in nucleophilic substitution reactions.[1][2] Key chemical and spectroscopic identifiers are listed in Table 2.

Table 2: Chemical and Spectroscopic Identifiers for this compound

PropertyValueSource(s)
CAS Number 141-76-4[3][9]
pKa 4.08 (at 25 °C)[7][8]
SMILES String OC(=O)CCI[9]
InChI Key KMRNTNDWADEIIX-UHFFFAOYSA-N[7]
LogP 1.37 (Predicted)[10]

Synthesis of this compound

Several methods for the synthesis of this compound have been reported. One common laboratory-scale preparation involves the reaction of glyceric acid with phosphorus diiodide. Another approach utilizes the reaction of β-hydroxypropionic acid with hydriodic acid.[1][11][12]

Experimental Protocol: Synthesis from Glyceric Acid and Phosphorus Diiodide

This protocol is based on a classical synthetic method.

Materials:

  • Glyceric acid (52 ml)

  • Phosphorus diiodide (P₂I₄) (100 g)

  • Carbon disulphide or petroleum ether

  • Large round-bottom flask

  • Heating mantle

  • Apparatus for cooling (e.g., water bath)

  • Apparatus for extraction and distillation

Procedure:

  • In a large round-bottom flask, add 52 ml of glyceric acid.

  • In small portions, add 100 g of phosphorus diiodide to the glyceric acid.

  • Gently heat the mixture. A vigorous reaction will commence. If the reaction becomes too violent, cool the flask in a water bath.

  • After the initial reaction subsides, continue to heat the resulting dark brown, syrupy liquid. A second, less violent reaction will occur, yielding a light yellow liquid that solidifies upon cooling into a crystalline mass.

  • Extract the this compound from this solid mass using hot carbon disulphide or petroleum ether.

  • Distill off the solvent.

  • Recrystallize the discolored residue from fresh carbon disulphide or petroleum ether to obtain colorless crystals of this compound.

A visual representation of this synthesis workflow is provided below.

SynthesisWorkflow Synthesis of this compound GlycericAcid Glyceric Acid ReactionMixture Initial Reaction Mixture GlycericAcid->ReactionMixture P2I4 Phosphorus Diiodide (P₂I₄) P2I4->ReactionMixture Heating1 Gentle Heating ReactionMixture->Heating1 ViolentReaction Vigorous Reaction Heating1->ViolentReaction Cooling Cooling (if necessary) ViolentReaction->Cooling Control SyrupyLiquid Dark Brown Syrupy Liquid ViolentReaction->SyrupyLiquid Cooling->ViolentReaction Heating2 Continued Heating SyrupyLiquid->Heating2 SecondReaction Second Reaction Heating2->SecondReaction CrudeProduct Crude Crystalline Product SecondReaction->CrudeProduct Extraction Extraction with Hot Carbon Disulphide or Petroleum Ether CrudeProduct->Extraction Distillation Solvent Distillation Extraction->Distillation Recrystallization Recrystallization Distillation->Recrystallization FinalProduct Pure this compound Recrystallization->FinalProduct

Synthesis of this compound from Glyceric Acid.

Reactivity and Safety

This compound is a corrosive substance that can cause severe skin burns and eye damage.[4] It is also suspected of causing genetic defects. It is incompatible with strong oxidizing agents and strong bases.[4] When handling this compound, appropriate personal protective equipment, including gloves, eye protection, and respiratory protection, should be used.[3][13] Hazardous decomposition products include carbon monoxide, carbon dioxide, and hydrogen iodide.[3][4]

Applications in Research and Development

The dual functionality of this compound makes it a useful starting material for the synthesis of various other compounds.[2] For instance, it can be a precursor in the synthesis of 3-hydroxypropionic acid (3-HPA) and acrylic acid, which are important platform chemicals.[2][12] Its ability to act as an alkylating agent also makes it a candidate for use in the development of enzyme inhibitors or as a probe in biochemical studies.[1] While direct involvement in specific, well-defined signaling pathways is not extensively documented in readily available literature, its reactive nature suggests potential for covalent modification of biological macromolecules, a strategy often employed in drug development and chemical biology.

References

3-Iodopropionic acid CAS number and molecular weight

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Iodopropionic acid (3-IPA) is a halogenated carboxylic acid that serves as a valuable tool in biochemical research and early-stage drug development. Its utility stems primarily from its properties as an alkylating agent, which allows it to covalently modify specific amino acid residues in proteins, leading to the inhibition of enzyme activity. This technical guide provides an in-depth overview of the core technical aspects of this compound, including its physicochemical properties, synthesis, and its application as an enzyme inhibitor, with a particular focus on its effects on the glycolytic pathway.

Core Data and Properties

The fundamental physicochemical properties of this compound are summarized in the table below, providing a quick reference for laboratory use.

PropertyValueReference
CAS Number 141-76-4[1]
Molecular Weight 199.98 g/mol [1]
Molecular Formula C3H5IO2[2]
Melting Point 80-83 °C
Water Solubility 74.3 g/L at 25 °C[2]
pKa 4.08 at 25 °C
Appearance White to light yellow crystalline powder
SMILES O=C(O)CCI
InChI Key KMRNTNDWADEIIX-UHFFFAOYSA-N

Mechanism of Action: Cysteine Alkylation

This compound functions as an alkylating agent, a class of compounds that form covalent bonds with nucleophilic functional groups in biomolecules. In proteins, the most reactive nucleophile under physiological conditions is the thiol group (-SH) of cysteine residues. The carbon atom adjacent to the iodine in this compound is electrophilic, making it susceptible to nucleophilic attack by the thiolate anion (S-) of a cysteine residue. This results in the formation of a stable thioether bond and the displacement of the iodide ion.[3] This irreversible modification of cysteine residues can lead to the inactivation of enzymes, particularly those that have a cysteine in their active site essential for catalysis.[3][4]

cluster_0 Alkylation of Cysteine by this compound 3_IPA This compound (ICH₂CH₂COOH) Alkylated_Cysteine Alkylated Cysteine Residue (Protein-S-CH₂CH₂COOH) 3_IPA->Alkylated_Cysteine Nucleophilic attack Cysteine Cysteine Residue (Protein-SH) Cysteine->Alkylated_Cysteine Iodide Iodide Ion (I⁻)

Mechanism of Cysteine Alkylation.

Application in Glycolysis Inhibition

A primary application of this compound in research is the study of metabolic pathways, particularly glycolysis. Many glycolytic enzymes rely on cysteine residues for their catalytic activity. One of the key enzymes in the glycolytic pathway, Glyceraldehyde-3-Phosphate Dehydrogenase (GAPDH), has a highly reactive cysteine residue in its active site (Cys152 in humans) that is crucial for its function.[5] Alkylating agents like iodoacetate, a close structural analog of this compound, are well-known inhibitors of GAPDH.[6] By analogy, this compound is a potent inhibitor of GAPDH, leading to a blockage of the glycolytic pathway.

The inhibition of glycolysis has significant implications in cancer research. Many cancer cells exhibit a high rate of glycolysis even in the presence of oxygen, a phenomenon known as the Warburg effect.[7] This metabolic phenotype makes cancer cells particularly vulnerable to inhibitors of glycolysis. Therefore, compounds like this compound are valuable tools for studying the Warburg effect and for the preclinical evaluation of glycolysis inhibition as a therapeutic strategy.[8][9]

cluster_1 Inhibition of Glycolysis by this compound Glucose Glucose G6P Glucose-6-Phosphate Glucose->G6P F6P Fructose-6-Phosphate G6P->F6P F16BP Fructose-1,6-Bisphosphate F6P->F16BP G3P Glyceraldehyde-3-Phosphate F16BP->G3P BPG 1,3-Bisphosphoglycerate G3P->BPG GAPDH Pyruvate Pyruvate BPG->Pyruvate ATP_out ATP Pyruvate->ATP_out Lactate Lactate Pyruvate->Lactate 3_IPA This compound 3_IPA->G3P Inhibits GAPDH

Inhibition of the Glycolytic Pathway.

Experimental Protocols

Synthesis of this compound

A common laboratory synthesis of this compound involves the reaction of glyceric acid with phosphorus diiodide.

Materials:

  • Glyceric acid

  • Phosphorus diiodide (P₂I₄)

  • Carbon disulfide or petroleum ether

  • Round bottom flask

  • Heating mantle

  • Condenser

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • In a large round bottom flask, cautiously add 100 g of phosphorus diiodide in small portions to 52 ml of glyceric acid.

  • Gently heat the mixture. The reaction will become vigorous. If the reaction becomes too violent, cool the flask in a water bath.

  • After the initial reaction subsides, continue to heat the mixture, which will result in a second, less violent reaction. The product will be a light yellow liquid that solidifies upon cooling.

  • Extract the crude this compound from the solid mass using hot carbon disulfide or petroleum ether.

  • Distill off the solvent using a rotary evaporator.

  • Recrystallize the discolored residue from fresh carbon disulfide or petroleum ether to obtain colorless crystals of this compound.

Another reported synthesis route involves the reaction of glyceric acid with hydroiodic acid in water under elevated temperature and pressure, followed by extraction with an organic solvent.[10]

GAPDH Inhibition Assay

This protocol provides a general method for assessing the inhibitory effect of this compound on GAPDH activity. The assay is based on monitoring the reduction of NAD⁺ to NADH, which can be measured by the increase in absorbance at 340 nm.

Materials:

  • Purified GAPDH enzyme

  • This compound stock solution (dissolved in a suitable solvent, e.g., DMSO or water)

  • Assay buffer (e.g., 100 mM Tris-HCl, pH 8.5, containing 10 mM sodium arsenate and 1 mM EDTA)

  • Glyceraldehyde-3-phosphate (G3P) substrate solution

  • β-Nicotinamide adenine (B156593) dinucleotide (NAD⁺) solution

  • 96-well UV-transparent microplate

  • Microplate reader capable of measuring absorbance at 340 nm

Procedure:

  • Prepare a series of dilutions of the this compound stock solution in the assay buffer.

  • In the wells of the 96-well microplate, add the diluted this compound solutions. Include a control well with the solvent only.

  • Add the purified GAPDH enzyme to each well and incubate for a predetermined time (e.g., 15-30 minutes) at room temperature to allow for the inhibitor to bind to the enzyme.

  • To initiate the enzymatic reaction, add the G3P substrate and NAD⁺ solutions to each well.

  • Immediately place the microplate in the reader and measure the absorbance at 340 nm at regular intervals (e.g., every 30 seconds) for a period of 10-15 minutes.

  • Calculate the rate of the reaction (V) for each concentration of the inhibitor by determining the slope of the linear portion of the absorbance versus time curve.

  • Plot the reaction rate as a function of the this compound concentration to determine the IC₅₀ value (the concentration of inhibitor that causes 50% inhibition of the enzyme activity).

cluster_2 GAPDH Inhibition Assay Workflow Prepare_Reagents Prepare Reagents (3-IPA dilutions, GAPDH, Substrates) Incubate Incubate GAPDH with 3-IPA Prepare_Reagents->Incubate Initiate_Reaction Initiate Reaction with G3P and NAD⁺ Incubate->Initiate_Reaction Measure_Absorbance Measure Absorbance at 340 nm (kinetic) Initiate_Reaction->Measure_Absorbance Analyze_Data Analyze Data (Calculate reaction rates, Determine IC₅₀) Measure_Absorbance->Analyze_Data

Workflow for GAPDH Inhibition Assay.

Conclusion

This compound is a versatile chemical probe for studying enzyme function and metabolic pathways. Its ability to act as an irreversible inhibitor of cysteine-dependent enzymes, such as GAPDH, makes it a particularly useful tool in cancer research and for investigating the cellular consequences of glycolysis inhibition. The detailed technical information and protocols provided in this guide are intended to support researchers and drug development professionals in the effective application of this compound in their studies. As with all reactive compounds, appropriate safety precautions should be taken when handling this compound.

References

Solubility Profile of 3-Iodopropionic Acid: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide provides a comprehensive overview of the solubility characteristics of 3-iodopropionic acid in water and common organic solvents. Designed for researchers, scientists, and professionals in drug development, this document compiles available quantitative data, outlines detailed experimental protocols for solubility determination, and presents relevant biological context through pathway and workflow diagrams.

Quantitative Solubility Data

Table 1: Quantitative Solubility of this compound in Water

SolventTemperature (°C)Solubility (g/L)
Water2574.3[1]

The solubility of carboxylic acids, such as this compound, is influenced by the polarity of the solvent and the length of the carbon chain. Generally, carboxylic acids with shorter carbon chains exhibit higher solubility in polar solvents like water and alcohols due to the potential for hydrogen bonding.[2][3] As the carbon chain length increases, the nonpolar character of the molecule becomes more dominant, leading to decreased solubility in polar solvents and increased solubility in non-polar organic solvents.[2][4]

Experimental Protocol: Determination of Solubility

The following is a general protocol for determining the solubility of a solid compound, such as this compound, in a given solvent. This method is based on the principle of reaching equilibrium between the dissolved and undissolved solute.

Objective: To determine the saturation solubility of this compound in a specific solvent at a controlled temperature.

Materials:

  • This compound

  • Selected solvent (e.g., water, ethanol, DMSO)

  • Analytical balance

  • Vials with screw caps

  • Constant temperature shaker or water bath

  • Filtration apparatus (e.g., syringe filters, 0.45 µm)

  • High-performance liquid chromatography (HPLC) or other suitable analytical instrument

  • Volumetric flasks and pipettes

Procedure:

  • Preparation of Supersaturated Solutions: Add an excess amount of this compound to a known volume of the solvent in a series of vials. The exact amount should be more than what is expected to dissolve to ensure a saturated solution is formed.

  • Equilibration: Tightly cap the vials and place them in a constant temperature shaker or water bath set to the desired temperature (e.g., 25 °C). Allow the mixtures to equilibrate for a sufficient period (typically 24-48 hours) to ensure that the dissolution equilibrium is reached.

  • Phase Separation: After equilibration, allow the vials to stand undisturbed at the constant temperature to let the excess solid settle.

  • Sampling and Filtration: Carefully withdraw a sample from the supernatant of each vial using a syringe. Immediately filter the sample through a 0.45 µm filter to remove any undissolved solid particles.

  • Dilution: Accurately dilute the filtered solution with a suitable solvent to a concentration within the calibration range of the analytical instrument.

  • Quantification: Analyze the concentration of this compound in the diluted samples using a validated analytical method, such as HPLC.

  • Calculation: Calculate the solubility of this compound in the solvent based on the measured concentration and the dilution factor.

Biological Context: Inhibition of Glycolysis

This compound, similar to its halogenated analogs like 3-bromopropionic acid, is recognized for its potential to inhibit cellular metabolism, specifically the glycolytic pathway. This pathway is a fundamental process for energy production in cells. By targeting key enzymes in glycolysis, these compounds can disrupt ATP production, leading to cellular stress and potentially cell death. This mechanism is of significant interest in cancer research, as many tumor cells exhibit a high rate of glycolysis.

Below is a diagram illustrating the central role of glycolysis in cellular metabolism and the potential point of inhibition by this compound.

Glycolysis_Inhibition cluster_cell Cell cluster_inhibition Glucose Glucose G6P Glucose-6-Phosphate Glucose->G6P Hexokinase F6P Fructose-6-Phosphate G6P->F6P F16BP Fructose-1,6-Bisphosphate F6P->F16BP Phosphofructokinase GAP Glyceraldehyde-3-Phosphate F16BP->GAP Pyruvate Pyruvate GAP->Pyruvate Multiple Steps (GAPDH targeted) Lactate Lactate Pyruvate->Lactate TCA TCA Cycle Pyruvate->TCA 3-Iodopropionic_Acid This compound 3-Iodopropionic_Acid->GAP Inhibition

Figure 1. Simplified glycolysis pathway and the inhibitory action of this compound.

Experimental Workflow: Cell Viability Assay

To assess the biological activity of a glycolysis inhibitor like this compound, a cell viability assay is a fundamental experiment. This workflow outlines the key steps in evaluating the effect of the compound on a cell population.

Cell_Viability_Workflow cluster_workflow Cell Viability Assay Workflow A 1. Cell Seeding Plate cells in a multi-well plate at a defined density. B 2. Compound Treatment Add varying concentrations of this compound to the wells. A->B C 3. Incubation Incubate cells for a specified period (e.g., 24, 48, 72 hours). B->C D 4. Viability Reagent Addition Add a viability indicator (e.g., MTT, resazurin, or ATP-based reagent). C->D E 5. Signal Measurement Measure the signal (absorbance, fluorescence, or luminescence) using a plate reader. D->E F 6. Data Analysis Calculate cell viability relative to untreated controls and determine IC50 value. E->F

Figure 2. A typical experimental workflow for assessing cell viability after treatment.

References

A Comprehensive Technical Guide to the Safe Handling of 3-Iodopropionic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides an in-depth guide to the safety protocols and handling precautions for 3-Iodopropionic acid (CAS No. 141-76-4). Due to its hazardous properties, a thorough understanding of its characteristics and the implementation of stringent safety measures are imperative for all personnel handling this chemical.

Chemical Identification and Physical Properties

This compound is a solid organic compound used as a laboratory chemical and reagent.[1] It appears as a white to very slightly yellow powder or needles.[2][3] Key physical and chemical properties are summarized below.

PropertyValue
CAS Number 141-76-4[1][3]
Molecular Formula C₃H₅IO₂[2][3][4]
Molecular Weight 199.98 g/mol [2][4]
Appearance White to light yellow or light orange powder, crystal, or needles[2][3]
Melting Point 80-83 °C[2][3][4]
Solubility Slightly soluble in water.[2] 74.3 g/L at 25 °C.[3][5]
Odor Odorless / None reported[2][6]
pKa 4.08 at 25°C[3]
Hazardous Decomposition Forms carbon monoxide, carbon dioxide, and hydrogen iodide upon combustion.[1][2]

Hazard Identification and Toxicology

This compound is classified as a hazardous chemical that poses significant health risks upon exposure. It is crucial to understand these hazards to ensure safe handling.

2.1 GHS Classification

The compound is categorized under the Globally Harmonized System (GHS) as follows:

Hazard ClassHazard StatementPictogramSignal Word
Corrosive to metals (Category 1)H290: May be corrosive to metals[7]GHS05Danger
Skin Corrosion / Irritation (Category 1B)H314: Causes severe skin burns and eye damage[7]
Serious Eye Damage (Category 1)H314: Causes severe skin burns and eye damage
Germ Cell Mutagenicity (Category 2)H341: Suspected of causing genetic defects[7]

2.2 Toxicological Summary

While the toxicological properties of this compound have not been fully investigated, it is known to be extremely destructive to tissues of the mucous membranes, upper respiratory tract, eyes, and skin.[1][2][8]

Data PointValue
Acute Toxicity No acute toxicity information is available for this product.[1] The toxicological properties have not been fully investigated.[1][2]
Health Effects Causes burns by all exposure routes.[1] May cause irritation to the respiratory and digestive tracts.[2] Ingestion can cause severe swelling and damage to delicate tissues.[1]
Chronic Effects Suspected of causing genetic defects.[7]
Carcinogenicity Not classified as a probable, possible, or confirmed human carcinogen by IARC.[8]

Safe Handling and Experimental Protocols

Adherence to strict protocols is mandatory to minimize exposure risk. The following sections detail the necessary precautions for handling this compound in a research environment.

3.1 Engineering Controls and Personal Protective Equipment (PPE)

Proper engineering controls are the first line of defense.

  • Ventilation: Always handle this chemical in a well-ventilated area, preferably within a chemical fume hood.[2] Use a local exhaust system if dust or aerosols are generated.

  • Safety Stations: Ensure that safety showers and eyewash stations are in close proximity to the workstation.[1]

A comprehensive PPE strategy is required for all personnel.

  • Eye and Face Protection: Wear appropriate protective eyeglasses or chemical safety goggles as described by OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[1][2] A face shield may be required for certain procedures.

  • Skin Protection: Wear impervious protective gloves and clothing to prevent skin exposure.[2]

  • Respiratory Protection: If ventilation is inadequate or exposure limits are exceeded, use a NIOSH/MSHA or European Standard EN 149 approved respirator.[2]

3.2 General Handling Workflow

The following workflow provides a logical sequence for safely conducting experiments involving this compound.

G cluster_prep Preparation cluster_handling Handling cluster_cleanup Post-Handling A 1. Risk Assessment Review SDS and procedures. B 2. Engineering Controls Verify fume hood operation. A->B C 3. Don Required PPE Gloves, Goggles, Lab Coat. B->C D 4. Chemical Handling Work within fume hood. Avoid creating dust. C->D E 5. Tightly Seal Container Immediately after use. D->E F 6. Decontamination Clean work surfaces. E->F G 7. Waste Disposal Dispose of waste in approved container as per regulations. F->G H 8. Doff PPE & Wash Hands Wash hands thoroughly. G->H

Caption: A standard workflow for handling this compound.

3.3 Storage Requirements

Proper storage is critical to maintaining the chemical's stability and preventing accidents.

  • Store in a tightly closed, corrosion-resistant container.[2]

  • Keep in a cool, dry, dark, and well-ventilated area.[2][8]

  • Store away from incompatible materials such as strong oxidizing agents and strong bases.[1]

  • The material is light-sensitive, so protection from light is necessary.[1][2]

  • Store in a locked-up, corrosives-designated area.[1]

Emergency Procedures

In the event of an exposure or spill, immediate and appropriate action is required.

4.1 First Aid Measures

The following diagram outlines the initial steps to be taken following an exposure. Always seek immediate medical attention after any exposure. [1][2]

G cluster_routes cluster_actions Start Exposure Occurs Skin Skin Contact Start->Skin Eye Eye Contact Start->Eye Inhale Inhalation Start->Inhale Ingest Ingestion Start->Ingest ActSkin Immediately remove contaminated clothing. Flush skin with plenty of water for at least 15 minutes. Skin->ActSkin ActEye Flush eyes with plenty of water for at least 15 minutes, occasionally lifting eyelids. Remove contact lenses if possible. Eye->ActEye ActInhale Move victim to fresh air immediately. If not breathing, give artificial respiration. Inhale->ActInhale ActIngest DO NOT induce vomiting. If victim is conscious, rinse mouth and give 2-4 cupfuls of water or milk. Ingest->ActIngest Medical Seek Immediate Medical Attention for ALL exposure routes. ActSkin->Medical ActEye->Medical ActInhale->Medical ActIngest->Medical

Caption: First aid decision tree for this compound exposure.

  • Skin Contact: Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes.[2] Get medical aid.[2]

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[2] Get medical aid immediately.[2]

  • Inhalation: Remove from exposure and move to fresh air immediately.[2] If breathing is difficult, give oxygen.[2] Get medical aid.[2]

  • Ingestion: Do NOT induce vomiting.[1] If the victim is conscious and alert, rinse their mouth and give 2-4 cupfuls of milk or water.[2] Never give anything by mouth to an unconscious person.[1] Get medical aid immediately.[2]

4.2 Accidental Release Measures

In case of a spill:

  • Ventilate the area of the leak or spill.[2]

  • Wear appropriate personal protective equipment as specified in Section 3.1.[2]

  • Clean up spills immediately.[2] Sweep up or absorb the material, then place it into a suitable, clean, dry, closed container for disposal.[2]

4.3 Fire-Fighting Measures

  • Extinguishing Media: Use water spray, dry chemical, carbon dioxide, or appropriate foam.[1][2]

  • Firefighter Protection: As in any fire, wear a self-contained breathing apparatus (SCBA) in pressure-demand (MSHA/NIOSH approved or equivalent) and full protective gear.[1][2]

  • Hazards: During a fire, irritating and highly toxic gases, including hydrogen iodide, may be generated by thermal decomposition.[1][2]

Disposal Considerations

Waste material must be disposed of in accordance with all applicable federal, state, and local environmental regulations.

  • Dispose of contents and container to an approved waste disposal plant.[1][7]

  • Do not allow the product to enter drains.[8]

  • Offer surplus and non-recyclable solutions to a licensed disposal company.[8] Contaminated packaging should be treated as the product itself.[8]

References

A Comprehensive Technical Guide to the Proper Storage of 3-Iodopropionic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the optimal storage conditions for 3-Iodopropionic acid, a crucial reagent in various scientific and pharmaceutical applications. Adherence to these guidelines is paramount to ensure the compound's stability, purity, and efficacy, thereby safeguarding experimental integrity and promoting a safe laboratory environment.

Core Storage Recommendations

This compound is a corrosive solid that is sensitive to light, temperature, and certain chemical interactions. The primary storage objective is to mitigate degradation and maintain the compound's structural integrity. The following table summarizes the key storage parameters.

ParameterRecommendationRationale
Temperature Cool, typically 2-8°C.[1]Minimizes thermal degradation and potential decarboxylation.
Light In the dark; use amber or opaque containers.Prevents photolytic cleavage of the carbon-iodine bond.
Atmosphere Dry, inert atmosphere (e.g., nitrogen or argon).Prevents hydrolysis and oxidation.
Container Tightly sealed, corrosion-resistant container (e.g., glass or compatible plastic).[2]Protects from moisture and atmospheric contaminants; contains corrosive material.
Location Well-ventilated, designated corrosives storage area.[3]Ensures proper ventilation of any potential fumes and segregation from incompatible materials.

Chemical Incompatibilities

Proper segregation of this compound is critical to prevent hazardous reactions. Store this compound separately from the following:

  • Strong Oxidizing Agents: Can cause vigorous, potentially explosive reactions.

  • Strong Bases: Can induce dehydrohalogenation and other decomposition reactions.

Understanding Degradation Pathways

The stability of this compound is compromised by several degradation pathways. Understanding these mechanisms underscores the importance of the recommended storage conditions.

Potential Degradation Pathways for this compound

A This compound B De-iodination A->B C Hydrolysis A->C D Decarboxylation A->D E Propionic Acid + HI B->E F 3-Hydroxypropionic Acid C->F G Ethyl Iodide + CO2 D->G H Light/Heat H->B I Water I->C J Heat J->D

Caption: Potential degradation pathways for this compound.

Illustrative Stability Data

Table 1: Illustrative Forced Degradation Study Results for this compound

Stress ConditionParametersDurationIllustrative Degradation (%)Primary Degradant(s)
Acid Hydrolysis 0.1 M HCl24 hours< 5%3-Hydroxypropionic acid
Base Hydrolysis 0.1 M NaOH12 hours10-15%3-Hydroxypropionic acid
Oxidative 3% H₂O₂24 hours5-10%Oxidized species
Thermal 60°C48 hours5-8%Decarboxylation products
Photolytic ICH Q1B light exposure24 hours15-25%Propionic acid, Iodine

Note: This data is for illustrative purposes only and does not represent actual experimental results.

Experimental Protocols for Stability Assessment

To formally assess the stability of this compound, a series of forced degradation studies should be conducted. The following are detailed methodologies for key experiments.

Sample Preparation

Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile/water mixture) at a known concentration (e.g., 1 mg/mL).

Forced Degradation Studies
  • Acid Hydrolysis:

    • Mix equal volumes of the stock solution and 0.2 M HCl to achieve a final HCl concentration of 0.1 M.

    • Incubate the solution at 60°C for 24 hours.

    • At specified time points (e.g., 0, 4, 8, 12, 24 hours), withdraw aliquots, neutralize with an equivalent amount of 0.1 M NaOH, and dilute with the mobile phase for analysis.

  • Base Hydrolysis:

    • Mix equal volumes of the stock solution and 0.2 M NaOH to achieve a final NaOH concentration of 0.1 M.

    • Incubate the solution at room temperature for 12 hours.

    • At specified time points, withdraw aliquots, neutralize with an equivalent amount of 0.1 M HCl, and dilute with the mobile phase for analysis.

  • Oxidative Degradation:

    • Mix the stock solution with an appropriate volume of 30% hydrogen peroxide to achieve a final concentration of 3% H₂O₂.

    • Keep the solution at room temperature for 24 hours, protected from light.

    • At specified time points, withdraw aliquots and dilute with the mobile phase for analysis.

  • Thermal Degradation:

    • Transfer the solid this compound to a vial and place it in a calibrated oven at 60°C for 48 hours.

    • Also, incubate a solution of the compound at 60°C.

    • At specified time points, dissolve the solid in the solvent or dilute the solution with the mobile phase for analysis.

  • Photostability Testing:

    • Expose a solution of this compound and the solid compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter, as per ICH Q1B guidelines.

    • A control sample should be kept in the dark under the same temperature conditions.

    • At the end of the exposure period, analyze the samples.

Analytical Methodology

A stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC) with a UV detector, should be used to separate and quantify the parent compound and its degradation products. The method must be validated to demonstrate specificity, linearity, accuracy, precision, and robustness.

Logical Workflow for Proper Storage

The following diagram outlines the decision-making process and logical flow for the proper storage of this compound upon receipt in a laboratory.

A Receipt of This compound B Inspect Container Integrity A->B C Container Damaged? B->C D Quarantine and Follow Spill/Exposure Protocol C->D Yes E Verify Label Information C->E No F Select Appropriate Storage Location E->F G Designated Corrosives Cabinet F->G H Check for Incompatible Substances G->H I Segregate from Bases and Oxidizing Agents H->I J Ensure Cool, Dry, and Dark Conditions (2-8°C) I->J K Store in Tightly Sealed Original or Amber Container J->K L Update Chemical Inventory K->L M Properly Stored L->M

Caption: Logical workflow for the proper storage of this compound.

By implementing these comprehensive storage and handling procedures, researchers, scientists, and drug development professionals can ensure the long-term stability and reliability of this compound, contributing to the validity and success of their scientific endeavors.

References

An In-depth Technical Guide to 3-Iodopropionic Acid: A Glycolytic Inhibitor in Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Core Summary

3-Iodopropionic acid is an organoiodine compound that serves as a versatile biochemical reagent and building block in organic synthesis. From a biological perspective, it is recognized as a potential inhibitor of glycolysis, a fundamental metabolic pathway for energy production in cells. Its mechanism of action is believed to be analogous to the well-studied glycolytic inhibitor, iodoacetate, involving the alkylation of cysteine residues in key metabolic enzymes. This technical guide synthesizes the available literature on this compound, focusing on its role as a glycolysis inhibitor, its potential applications in cancer research, and the experimental methodologies for its investigation. While direct research on this compound is not as extensive as for its analogue iodoacetate, this guide extrapolates from the available data to provide a comprehensive resource for researchers.

Chemical and Physical Properties

A summary of the key chemical and physical properties of this compound is presented below.

PropertyValue
CAS Number 141-76-4
Molecular Formula C₃H₅IO₂
Molecular Weight 199.98 g/mol
Appearance White to light yellow crystalline powder
Melting Point 80-83 °C
Solubility Soluble in water and organic solvents

Mechanism of Action: Glycolysis Inhibition

This compound is understood to function as an inhibitor of glycolysis, primarily by targeting the enzyme glyceraldehyde-3-phosphate dehydrogenase (GAPDH). This enzyme plays a crucial role in the sixth step of glycolysis, catalyzing the conversion of glyceraldehyde-3-phosphate to 1,3-bisphosphoglycerate.

The inhibitory action of this compound is attributed to its nature as an alkylating agent. The iodine atom, being a good leaving group, facilitates the nucleophilic attack by the sulfhydryl group of the catalytic cysteine residue (Cys149) in the active site of GAPDH. This results in the formation of a covalent bond, a process known as S-alkylation, which irreversibly inactivates the enzyme. By inhibiting GAPDH, this compound effectively halts the glycolytic pathway, leading to a depletion of ATP and metabolic precursors essential for cell survival and proliferation.

Glucose Glucose Glycolysis Glycolysis Glucose->Glycolysis Glyceraldehyde-3-Phosphate Glyceraldehyde-3-Phosphate Glycolysis->Glyceraldehyde-3-Phosphate GAPDH GAPDH Glyceraldehyde-3-Phosphate->GAPDH Substrate 1,3-Bisphosphoglycerate 1,3-Bisphosphoglycerate GAPDH->1,3-Bisphosphoglycerate Blocked 3-Iodopropionic_Acid 3-Iodopropionic_Acid 3-Iodopropionic_Acid->GAPDH Inhibition (Alkylation of Cys149) ATP_Production ATP_Production 1,3-Bisphosphoglycerate->ATP_Production Blocked

Inhibition of GAPDH by this compound.

Applications in Cancer Research

Cancer cells often exhibit a high rate of glycolysis, even in the presence of oxygen, a phenomenon known as the Warburg effect. This metabolic reprogramming makes them particularly vulnerable to inhibitors of the glycolytic pathway. Therefore, compounds like this compound are of significant interest in cancer research.

By targeting GAPDH, this compound can selectively induce energy stress and cell death in cancer cells that are highly dependent on glycolysis for their survival. Research on the analogous compound, iodoacetate, has demonstrated that inhibition of GAPDH leads to decreased cell viability and can sensitize cancer cells to other therapeutic agents.[1] While specific studies on this compound in this context are limited, its similar mechanism of action suggests it could have comparable anti-cancer effects.

cluster_0 Cancer Cell Metabolism cluster_1 Therapeutic Intervention High_Glycolysis High Glycolytic Rate (Warburg Effect) ATP_Production ATP Production High_Glycolysis->ATP_Production Cell_Proliferation Cell Proliferation & Survival ATP_Production->Cell_Proliferation 3-Iodopropionic_Acid 3-Iodopropionic_Acid GAPDH_Inhibition GAPDH Inhibition 3-Iodopropionic_Acid->GAPDH_Inhibition Glycolysis_Block Glycolysis Blockade GAPDH_Inhibition->Glycolysis_Block Energy_Depletion ATP Depletion Glycolysis_Block->Energy_Depletion Apoptosis Apoptosis / Cell Death Energy_Depletion->Apoptosis

Therapeutic rationale for this compound in cancer.

Experimental Protocols

This section provides detailed methodologies for key experiments to study the effects of this compound. These are generalized protocols that can be adapted based on the specific cell lines and research questions.

Cell Viability Assay (MTT Assay)

This assay measures the metabolic activity of cells as an indicator of cell viability.

Materials:

  • 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (B87167) (DMSO)

  • 96-well plates

  • Cancer cell line of interest

  • Complete cell culture medium

  • This compound stock solution (in a suitable solvent like DMSO or water)

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

  • Prepare serial dilutions of this compound in complete culture medium.

  • Remove the old medium from the wells and add 100 µL of the medium containing different concentrations of this compound. Include a vehicle control (medium with the same concentration of solvent used for the stock solution).

  • Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours).

  • Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C until a purple precipitate is visible.

  • Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of this compound that inhibits 50% of cell growth).

GAPDH Activity Assay

This assay measures the enzymatic activity of GAPDH in cell lysates.

Materials:

  • Cell lysis buffer (e.g., RIPA buffer)

  • Protein assay reagent (e.g., BCA or Bradford)

  • GAPDH activity assay buffer (e.g., 50 mM Tris-HCl, pH 7.5, 10 mM MgCl₂, 1 mM EDTA)

  • Glyceraldehyde-3-phosphate (GAP) substrate

  • Nicotinamide adenine (B156593) dinucleotide (NAD⁺)

  • 96-well UV-transparent plates

Procedure:

  • Treat cells with various concentrations of this compound for a specified time.

  • Lyse the cells using a suitable lysis buffer and quantify the protein concentration.

  • In a 96-well plate, add a standardized amount of protein lysate to each well.

  • Prepare a reaction mixture containing GAPDH activity assay buffer, NAD⁺, and GAP.

  • Initiate the reaction by adding the reaction mixture to the wells.

  • Immediately measure the increase in absorbance at 340 nm over time using a microplate reader in kinetic mode. The increase in absorbance corresponds to the reduction of NAD⁺ to NADH.

  • Calculate the rate of NADH production to determine the GAPDH activity. Compare the activity in treated samples to the untreated control.

cluster_0 Cell Viability Workflow cluster_1 GAPDH Activity Workflow Seed_Cells Seed Cells in 96-well plate Treat_Cells Treat with this compound Seed_Cells->Treat_Cells Incubate Incubate (24-72h) Treat_Cells->Incubate Add_MTT Add MTT Reagent Incubate->Add_MTT Incubate_MTT Incubate (2-4h) Add_MTT->Incubate_MTT Solubilize Solubilize Formazan (DMSO) Incubate_MTT->Solubilize Measure_Absorbance Measure Absorbance (570nm) Solubilize->Measure_Absorbance Treat_Cells_GAPDH Treat Cells with this compound Lyse_Cells Lyse Cells & Quantify Protein Treat_Cells_GAPDH->Lyse_Cells Prepare_Reaction Prepare Reaction Mix (GAP, NAD+) Lyse_Cells->Prepare_Reaction Initiate_Reaction Initiate Reaction in 96-well plate Prepare_Reaction->Initiate_Reaction Measure_Kinetics Measure Absorbance Kinetics (340nm) Initiate_Reaction->Measure_Kinetics Calculate_Activity Calculate GAPDH Activity Measure_Kinetics->Calculate_Activity

Experimental workflows for studying this compound.

Quantitative Data Summary

Currently, there is a notable lack of specific quantitative data, such as IC50 values for different cancer cell lines or kinetic parameters for GAPDH inhibition, for this compound in the publicly available literature. Researchers are encouraged to perform dose-response and enzyme kinetic studies to establish these crucial parameters for their specific experimental systems. For iodoacetate, a related compound, IC50 values in the low micromolar range have been reported for various cancer cell lines.[2]

Conclusion

This compound represents a valuable tool for researchers studying cellular metabolism, particularly in the context of cancer biology. Its role as a glycolysis inhibitor, likely through the irreversible alkylation of GAPDH, provides a clear mechanism for its potential cytotoxic effects on cancer cells. While more specific research is needed to fully elucidate its biological activities and therapeutic potential, the information and protocols provided in this guide offer a solid foundation for scientists and drug development professionals to explore the utility of this compound in their research endeavors. As with any reactive compound, appropriate safety precautions should be taken during its handling and use.

References

A Comprehensive Technical Guide to 3-Iodopropionic Acid: Synonyms, Properties, and Applications in Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-Iodopropionic acid, a versatile organoiodine compound, serves as a valuable tool in biochemical research and drug development. This technical guide provides an in-depth overview of its synonyms, alternative names, and key chemical and physical properties. Primarily recognized for its role as an irreversible inhibitor of the glycolytic enzyme glyceraldehyde-3-phosphate dehydrogenase (GAPDH), this document details the mechanism of action, experimental protocols for its use, and the downstream cellular consequences of GAPDH inhibition. This guide is intended to be a comprehensive resource for researchers utilizing this compound in their experimental workflows.

Nomenclature and Chemical Properties

This compound is known by several alternative names and synonyms, which are crucial for comprehensive literature searches and chemical inventory management.

Table 1: Synonyms and Alternative Names for this compound [1]

Name Type Name
IUPAC Name 3-Iodopropanoic acid
Common Synonyms beta-Iodopropionic acid, Propanoic acid, 3-iodo-, Propionic acid, 3-iodo-
CAS Number 141-76-4
EC Number 205-499-0
PubChem CID 8856
Molecular Formula C₃H₅IO₂

The physical and chemical properties of this compound are summarized in the table below, providing essential data for its handling, storage, and use in experimental settings.

Table 2: Physicochemical Properties of this compound

Property Value Reference
Molecular Weight 199.98 g/mol [2]
Appearance White to light yellow powder or crystals[2]
Melting Point 82.0 to 86.0 °C[2]
Solubility Soluble in water
Storage Temperature Room Temperature (Recommended in a cool and dark place, <15°C)[2]
Sensitivity Light Sensitive[2]

Mechanism of Action: Irreversible Inhibition of GAPDH

The primary and most well-documented biological effect of this compound and its analogs, such as iodoacetate and iodoacetamide, is the irreversible inhibition of glyceraldehyde-3-phosphate dehydrogenase (GAPDH).[1][3][4] GAPDH is a key enzyme in the glycolytic pathway, responsible for the conversion of glyceraldehyde-3-phosphate (G3P) to 1,3-bisphosphoglycerate.[5]

The inhibitory action of this compound is due to its nature as an alkylating agent. The iodine atom serves as a good leaving group, allowing for the covalent modification of nucleophilic residues in proteins. In the case of GAPDH, the target is the catalytic cysteine residue (Cys152) located in the enzyme's active site.[1][6] The thiol group (-SH) of this cysteine residue attacks the carbon atom bearing the iodine, resulting in the formation of a stable thioether bond. This covalent modification, known as S-carboxymethylation in the case of iodoacetate, permanently blocks the active site, thereby irreversibly inactivating the enzyme.[1][3]

GAPDH Inhibition by this compound cluster_enzyme Enzyme State cluster_inhibitor Inhibitor cluster_result Result GAPDH GAPDH (Active) Cys152 Cys152-SH (Active Site) Alkylated_Cys Cys152-S-CH₂CH₂COOH Cys152->Alkylated_Cys Alkylation Three_IPA This compound (ICH₂CH₂COOH) Three_IPA->Cys152 Covalent Bonding Inactive_GAPDH Inactive GAPDH Alkylated_Cys->Inactive_GAPDH Leads to

Mechanism of GAPDH inactivation by this compound.

Experimental Protocols

The following provides a generalized protocol for assessing the inhibitory effect of this compound on GAPDH activity. Specific concentrations and incubation times may need to be optimized depending on the experimental system.

In Vitro GAPDH Inhibition Assay

This assay measures the decrease in GAPDH activity in the presence of this compound using a spectrophotometric method that monitors the reduction of NAD⁺ to NADH.

Materials:

  • Purified GAPDH enzyme

  • This compound stock solution (dissolved in a suitable solvent, e.g., water or DMSO)

  • Assay Buffer: 50 mM Bicine, pH 7.6, 0.004% Tween-20, 0.005% bovine serum gelatin[7]

  • Substrate solution: D-glyceraldehyde 3-phosphate (G3P)

  • Cofactor solution: Nicotinamide adenine (B156593) dinucleotide (NAD⁺)

  • 96-well microplate

  • Microplate reader capable of measuring absorbance at 340 nm

Procedure:

  • Prepare serial dilutions of the this compound stock solution in the assay buffer.

  • In a 96-well plate, add a constant amount of purified GAPDH to each well.

  • Add the different concentrations of this compound to the respective wells. Include a control well with no inhibitor.

  • Pre-incubate the enzyme and inhibitor for a defined period (e.g., 30 minutes) to allow for the covalent modification to occur.

  • Initiate the enzymatic reaction by adding the substrate (G3P) and cofactor (NAD⁺) solution to all wells.

  • Immediately place the plate in the microplate reader and measure the absorbance at 340 nm in kinetic mode for a set duration (e.g., 10-60 minutes) at 37°C.[8] The increase in absorbance at 340 nm corresponds to the formation of NADH.

  • Calculate the rate of reaction (V₀) for each inhibitor concentration from the linear portion of the kinetic curve.

  • Plot the reaction rate as a function of the inhibitor concentration to determine the IC₅₀ value (the concentration of inhibitor that causes 50% inhibition).

Cellular Assay for Glycolysis Inhibition

This protocol assesses the impact of this compound on the glycolytic rate in cultured cells by measuring lactate (B86563) production.

Materials:

  • Cultured cells (e.g., HeLa, Jurkat)

  • Cell culture medium

  • This compound stock solution

  • Lactate assay kit

  • Cell lysis buffer

  • Plate reader for colorimetric or fluorometric lactate detection

Procedure:

  • Seed cells in a multi-well plate and allow them to adhere and grow to the desired confluency.

  • Treat the cells with varying concentrations of this compound for a specified duration (e.g., 6 hours).[4] Include untreated control cells.

  • Following treatment, collect the cell culture medium to measure extracellular lactate.

  • Alternatively, lyse the cells and collect the lysate to measure intracellular lactate.

  • Use a commercial lactate assay kit to quantify the lactate concentration in the collected samples according to the manufacturer's instructions.

  • Normalize the lactate levels to the cell number or total protein concentration.

  • Analyze the dose-dependent effect of this compound on lactate production.

Downstream Effects and Signaling Consequences of GAPDH Inhibition

The inhibition of GAPDH by this compound has significant downstream consequences on cellular metabolism and can trigger various signaling pathways. The primary effect is the disruption of glycolysis, leading to a metabolic bottleneck.

This results in:

  • Accumulation of upstream glycolytic intermediates: Metabolites such as glyceraldehyde-3-phosphate accumulate.[9]

  • Depletion of downstream glycolytic and TCA cycle intermediates: There is a reduction in the levels of metabolites downstream of the GAPDH-catalyzed step.[9]

  • Reduced ATP and lactate production: The block in glycolysis leads to a decrease in the net production of ATP and the formation of lactate.[10]

These metabolic perturbations can induce a variety of cellular responses, including the activation of apoptosis and alterations in gene expression. The inhibition of GAPDH is being explored as a therapeutic strategy in diseases characterized by high glycolytic rates, such as cancer (the Warburg effect) and in modulating immune responses.[2][4][11]

Downstream Effects of GAPDH Inhibition Three_IPA This compound GAPDH GAPDH Three_IPA->GAPDH Inhibits Glycolysis Glycolysis Disrupted GAPDH->Glycolysis Leads to Upstream Accumulation of Upstream Metabolites (e.g., G3P) Glycolysis->Upstream Downstream Depletion of Downstream Metabolites Glycolysis->Downstream ATP_Lactate Reduced ATP & Lactate Production Glycolysis->ATP_Lactate Cellular_Stress Cellular Stress ATP_Lactate->Cellular_Stress Apoptosis Apoptosis Cellular_Stress->Apoptosis Gene_Expression Altered Gene Expression Cellular_Stress->Gene_Expression

Cellular consequences of GAPDH inhibition.

Conclusion

This compound is a potent and irreversible inhibitor of GAPDH, acting through the alkylation of a critical cysteine residue in the enzyme's active site. This inhibitory action disrupts glycolysis, leading to significant metabolic reprogramming and downstream cellular effects. The information provided in this technical guide, including its nomenclature, properties, mechanism of action, and experimental protocols, serves as a valuable resource for researchers in biochemistry, cell biology, and drug development who utilize this compound as a tool to probe and manipulate cellular metabolism.

References

An In-depth Technical Guide to 3-Iodopropionic Acid: Structure, Properties, and Biological Activity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 3-Iodopropionic acid, a halogenated carboxylic acid with significant applications in chemical synthesis and as a biochemical tool. This document details its structural formula, chemical identifiers, physicochemical properties, and key experimental protocols. A central focus is its mechanism of action as an enzyme inhibitor, illustrated through a detailed signaling pathway diagram.

Chemical Structure and Identifiers

This compound, also known as 3-iodopropanoic acid, is a three-carbon carboxylic acid with an iodine atom at the C-3 position. Its fundamental chemical information is crucial for its application in research and development.

Structural Formula:

ICH₂CH₂COOH

Chemical Identifiers:

IdentifierValue
SMILES C(CI)C(=O)O[1]
InChI InChI=1S/C3H5IO2/c4-2-1-3(5)6/h1-2H2,(H,5,6)[2]
InChIKey KMRNTNDWADEIIX-UHFFFAOYSA-N[2]
CAS Number 141-76-4[2]
EC Number 205-499-0[2]

Physicochemical and Safety Data

A summary of the key quantitative data for this compound is presented below, providing essential information for its handling, storage, and application in experimental settings.

PropertyValueSource
Molecular Formula C₃H₅IO₂[3]
Molecular Weight 199.98 g/mol [2]
Melting Point 80-83 °C[2]
Water Solubility 74.3 g/L at 25 °C[3]
Appearance White to light yellow to light orange powder to crystal[3]
Hazard Class 8 (Corrosive)[3]
Signal Word Danger[4]
Hazard Statements H314: Causes severe skin burns and eye damage[4]

Experimental Protocols

Synthesis of this compound from Glyceric Acid

This protocol outlines a method for the preparation of this compound from glyceric acid.

Materials:

  • Glyceric acid

  • Phosphorus diiodide (P₂I₄)

  • Carbon disulfide or petroleum ether

  • Round bottom flask

  • Heating mantle

  • Apparatus for cooling (e.g., water bath)

  • Apparatus for distillation and recrystallization

Procedure:

  • To 52 ml of glyceric acid in a large round bottom flask, add 100 g of phosphorus diiodide in small portions.

  • Gently heat the mixture to initiate a reaction. If the reaction becomes too vigorous, cool the flask in a water bath.

  • After the initial reaction subsides, continue heating the dark brown, syrupy liquid, which will lead to a second, less violent reaction.

  • The product will be a light yellow liquid that solidifies into a crystalline mass upon cooling.

  • Extract the this compound from the solid mass using hot carbon disulfide or petroleum ether.

  • Distill off the solvent.

  • Recrystallize the discolored residue from fresh carbon disulfide or petroleum ether to obtain colorless crystals of this compound.

Synthesis of 3-(Arylthio)propionic Acids using this compound

This protocol describes a copper-mediated C-S bond formation reaction to synthesize 3-(arylthio)propionic acids.

Materials:

  • This compound (or its ester)

  • Aryl iodide

  • 3-Mercaptopropionic acid (3-MPA)

  • Copper(I) oxide (Cu₂O)

  • Pyridine (B92270) (absolute)

  • 6 M Hydrochloric acid (HCl)

  • Acetone (B3395972)

  • 1 M Potassium bicarbonate (KHCO₃)

  • Charcoal

  • Phosphorus pentoxide (P₂O₅)

  • Reaction vessel with a stirrer and heating capabilities under a nitrogen atmosphere

  • Apparatus for vacuum evaporation and filtration

Procedure:

  • Combine 3-mercaptopropionic acid (100 mmol), copper(I) oxide (50 mmol), and the desired aryl iodide (100 mmol) in 80 mL of absolute pyridine in a reaction vessel.

  • Heat the mixture to 120-130 °C with stirring under a nitrogen atmosphere for 6 hours.

  • After the reaction is complete, evaporate the pyridine in vacuo.

  • Add 80 mL of 6 M HCl to the residue and stir the mixture at 90 °C for 30 minutes.

  • Cool the reaction mixture to room temperature, filter the precipitate, and wash it with water (3 x 20 mL).

  • Dry the solid material over concentrated sulfuric acid.

  • Extract the anhydrous solid with boiling acetone (3 x 100 mL).

  • Combine the acetone filtrates and evaporate the solvent under reduced pressure.

  • Add 120 mL of 1 M KHCO₃ to the residue and remove any unreacted aryl iodide by steam distillation.

  • Add charcoal to the remaining solution, stir for 5 minutes, and then filter.

  • Acidify the filtered solution with 6 M HCl to a pH of 1 to precipitate the product.

  • Filter the precipitate, wash it with 20 mL of water, and dry it over P₂O₅. The resulting product is the 3-(arylthio)propionic acid, which can be further purified by recrystallization if necessary.

Mechanism of Action: Inhibition of Glyceraldehyde-3-Phosphate Dehydrogenase

This compound and its close structural analog, iodoacetate, are well-characterized inhibitors of the glycolytic enzyme glyceraldehyde-3-phosphate dehydrogenase (GAPDH).[2][5][6] This inhibition is a key aspect of its biological activity and is of significant interest in metabolic research and drug development.

The inhibitory action proceeds via an irreversible alkylation of a critical cysteine residue (Cys150 in many species) located in the active site of GAPDH.[7] This covalent modification prevents the enzyme from catalyzing the conversion of glyceraldehyde-3-phosphate to 1,3-bisphosphoglycerate, a crucial step in glycolysis.

The following diagram illustrates the mechanism of GAPDH inhibition by an iodo-compound, representing the action of this compound.

GAPDH_Inhibition cluster_enzyme GAPDH Active Site cluster_inhibitor Inhibitor cluster_reaction Inhibition Mechanism Enzyme GAPDH (Active) Cys_SH Catalytic Cysteine (Cys-SH) Alkylation SN2 Alkylation Enzyme->Alkylation Binds to active site Inhibitor This compound (ICH₂CH₂COOH) Inhibitor->Alkylation Reacts with Cysteine Inactive_Enzyme Inactive GAPDH (Carboxymethylated Cysteine) Alkylation->Inactive_Enzyme Forms covalent bond, releases Iodide (I⁻)

References

Methodological & Application

Application Notes and Protocols for 3-Iodopropionic Acid as an Enzyme Inhibitor

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Iodopropionic acid is a valuable research tool for studying cellular metabolism and enzyme kinetics. As an organoiodine compound, it functions as an alkylating agent, primarily targeting enzymes with reactive cysteine residues in their active sites. Its principal target is Glyceraldehyde-3-phosphate dehydrogenase (GAPDH), a key enzyme in the glycolytic pathway. By inhibiting GAPDH, this compound effectively disrupts glycolysis, making it a crucial compound for investigating metabolic pathways and for the development of potential therapeutic agents that target cellular energy production.

Mechanism of Action

This compound acts as an irreversible inhibitor of GAPDH. The mechanism of inhibition involves the alkylation of the catalytic cysteine residue (Cys152 in human GAPDH) within the enzyme's active site. The iodine atom serves as a good leaving group, facilitating the nucleophilic attack by the thiolate anion of the cysteine residue. This covalent modification permanently inactivates the enzyme, preventing it from catalyzing the conversion of glyceraldehyde-3-phosphate to 1,3-bisphosphoglycerate, a critical step in glycolysis.

Primary Enzymatic Target: Glyceraldehyde-3-phosphate Dehydrogenase (GAPDH)

GAPDH is a pivotal enzyme in the central metabolic pathway of glycolysis. Its inhibition by this compound leads to a bottleneck in this pathway, causing an accumulation of upstream metabolites and a depletion of downstream products, including ATP. This disruption of glycolysis has significant implications for cellular energy homeostasis.

While a specific IC50 value for this compound is not extensively documented in publicly available literature, its structural analog, iodoacetate, has a reported IC50 for GAPDH in HeLa cells of approximately 2.5 µM.[1] Given the similar reactivity of the carbon-iodine bond, a comparable potency can be expected for this compound.

Table 1: Quantitative Data for Structurally Similar GAPDH Inhibitors

InhibitorTarget EnzymeCell LineIC50 ValueReference
IodoacetateGAPDHHeLa~ 2.5 µM[1]

Other Potential Enzymatic Targets

While GAPDH is the primary target, the alkylating nature of this compound suggests it may also inhibit other enzymes with reactive cysteine or histidine residues. For instance, the related compound 3-nitropropionic acid has been shown to be a suicide inhibitor of succinate (B1194679) dehydrogenase (Complex II) in the mitochondrial electron transport chain.[2][3] Researchers should consider the possibility of off-target effects, especially at higher concentrations.

Experimental Protocols

Protocol 1: In Vitro GAPDH Activity Assay

This protocol describes a spectrophotometric assay to measure the activity of purified GAPDH and to determine the inhibitory effect of this compound. The assay is based on monitoring the reduction of NAD+ to NADH, which results in an increase in absorbance at 340 nm.

Materials:

  • Purified GAPDH enzyme

  • This compound

  • Triethanolamine (B1662121) buffer (100 mM, pH 8.6)

  • Glyceraldehyde-3-phosphate (GAP)

  • β-Nicotinamide adenine (B156593) dinucleotide (NAD+)

  • Sodium arsenate

  • UV/Vis Spectrophotometer

Procedure:

  • Prepare Reagents:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO or ethanol).

    • Prepare a reaction mixture containing triethanolamine buffer, NAD+, and sodium arsenate.

  • Enzyme Inhibition:

    • Pre-incubate purified GAPDH with varying concentrations of this compound for a defined period (e.g., 10-30 minutes) at room temperature to allow for covalent modification.

  • Enzyme Assay:

    • Add the GAPDH/inhibitor solution to the reaction mixture in a cuvette.

    • Initiate the reaction by adding the substrate, glyceraldehyde-3-phosphate.

    • Immediately measure the increase in absorbance at 340 nm over time using a spectrophotometer.

  • Data Analysis:

    • Calculate the initial reaction velocity (rate of change in absorbance) for each inhibitor concentration.

    • Plot the enzyme activity (as a percentage of the uninhibited control) against the logarithm of the inhibitor concentration to determine the IC50 value.

Protocol 2: Cellular Glycolysis Inhibition Assay

This protocol outlines a method to assess the effect of this compound on the glycolytic rate in cultured cells by measuring lactate (B86563) production.

Materials:

  • Cultured cells (e.g., HeLa, HepG2)

  • This compound

  • Cell culture medium

  • Lactate assay kit

  • 96-well plates

  • Plate reader

Procedure:

  • Cell Seeding:

    • Seed cells in a 96-well plate at a suitable density and allow them to adhere overnight.

  • Inhibitor Treatment:

    • Treat the cells with varying concentrations of this compound for a specific duration (e.g., 1-4 hours). Include an untreated control.

  • Lactate Measurement:

    • Collect the cell culture medium from each well.

    • Measure the lactate concentration in the medium using a commercial lactate assay kit according to the manufacturer's instructions.

  • Data Analysis:

    • Normalize the lactate production to the cell number or total protein content.

    • Plot the normalized lactate production against the inhibitor concentration to evaluate the dose-dependent inhibition of glycolysis.

Visualizations

Glycolysis_Inhibition Glucose Glucose G6P Glucose-6-Phosphate Glucose->G6P F6P Fructose-6-Phosphate G6P->F6P F16BP Fructose-1,6-Bisphosphate F6P->F16BP DHAP DHAP F16BP->DHAP GAP Glyceraldehyde-3-Phosphate F16BP->GAP DHAP->GAP BPG 1,3-Bisphosphoglycerate GAP->BPG GAPDH ThreePG 3-Phosphoglycerate BPG->ThreePG TwoPG 2-Phosphoglycerate ThreePG->TwoPG PEP Phosphoenolpyruvate TwoPG->PEP Pyruvate Pyruvate PEP->Pyruvate Inhibitor This compound GAPDH GAPDH Inhibitor->GAPDH Inhibition

Caption: Inhibition of the Glycolytic Pathway by this compound.

Experimental_Workflow cluster_invitro In Vitro Assay cluster_cellular Cellular Assay GAPDH Purified GAPDH Preincubation Pre-incubation GAPDH->Preincubation Inhibitor_vitro This compound Inhibitor_vitro->Preincubation Assay GAPDH Activity Assay (A340 nm) Preincubation->Assay IC50 IC50 Determination Assay->IC50 Cells Cultured Cells Treatment Cell Treatment Cells->Treatment Inhibitor_cellular This compound Inhibitor_cellular->Treatment Lactate_Assay Lactate Production Measurement Treatment->Lactate_Assay Glycolysis_Inhibition Assessment of Glycolysis Inhibition Lactate_Assay->Glycolysis_Inhibition

Caption: Experimental Workflow for Assessing this compound Inhibition.

Safety Precautions

This compound is a corrosive substance and should be handled with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. All work should be conducted in a well-ventilated fume hood. Refer to the Safety Data Sheet (SDS) for complete handling and disposal information.

References

Application of 3-Iodopropionic Acid in Protein Alkylation Studies

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

Protein alkylation is a critical technique in proteomics and protein chemistry, primarily aimed at the covalent modification of cysteine residues. This process is essential for preventing the re-formation of disulfide bonds after reduction, which can interfere with enzymatic digestion and subsequent analysis by mass spectrometry. While iodoacetamide (B48618) (IAA) and iodoacetic acid (IAA) are the most commonly used alkylating agents, they are known to have certain drawbacks, including off-target modifications and the potential for side reactions.[1]

3-Iodopropionic acid emerges as a valuable alternative for the alkylation of protein thiol groups. Its application is particularly advantageous in preventing an intramolecular cyclization side reaction that can occur with iodoacetic acid, leading to more stable and homogenous peptide populations for analysis.[2][3] These notes provide detailed protocols and data for the use of this compound in protein alkylation studies, tailored for professionals in research and drug development.

Principle of Cysteine Alkylation with this compound

The primary mechanism of action for this compound in protein alkylation is the nucleophilic attack of the deprotonated thiol group of a cysteine residue on the electrophilic carbon atom bearing the iodine. This results in the formation of a stable thioether bond, effectively capping the cysteine residue as S-carboxyethylcysteine. This modification prevents the reformation of disulfide bridges and introduces a predictable mass shift, aiding in mass spectrometry-based identification.

The chemical reaction is as follows:

Protein-SH + I-CH₂CH₂COOH → Protein-S-CH₂CH₂COOH + HI

A key advantage of using this compound, similar to its counterpart 3-bromopropionic acid, is the avoidance of the intramolecular cyclization that can be observed with S-carboxymethylcysteine (formed from iodoacetic acid).[2][3] The resulting S-carboxyethylcysteine is a stable product, ensuring accurate and reproducible results in downstream analyses.

Data Presentation

Comparison of Common Alkylating Agents
Alkylating AgentChemical FormulaMass Shift (Monoisotopic)Primary TargetKey Advantages & Disadvantages
This compound ICH₂CH₂COOH+88.0055 DaCysteineAdvantage: Forms stable S-carboxyethylcysteine, avoiding intramolecular cyclization.[2][3] Disadvantage: Less commonly used, so less literature available compared to IAA.
Iodoacetamide (IAA)ICH₂CONH₂+57.0215 DaCysteineAdvantage: Widely used and well-documented.[1] Disadvantage: Can cause off-target modifications of other amino acids like methionine.[1][4]
Iodoacetic Acid (IAA)ICH₂COOH+58.0055 DaCysteineAdvantage: Similar reactivity to iodoacetamide. Disadvantage: Can lead to intramolecular cyclization of S-carboxymethylcysteine.[2][3]
N-ethylmaleimide (NEM)C₆H₇NO₂+125.0477 DaCysteineAdvantage: Highly specific for cysteine. Disadvantage: Can introduce chirality and may not be suitable for all MS fragmentation techniques.
Calculated Mass Shift for this compound Modification

The modification of a cysteine residue by this compound results in the addition of a carboxyethyl group (-CH₂CH₂COOH).

Added MoietyChemical FormulaMonoisotopic Mass
Carboxyethyl groupC₃H₄O₂88.0055 Da

This mass shift should be used when configuring search parameters for identifying modified peptides in mass spectrometry data analysis software.

Experimental Protocols

Protocol 1: In-Solution Protein Alkylation with this compound

This protocol is suitable for proteins in solution prior to enzymatic digestion and mass spectrometry analysis.

Materials:

  • Protein sample (e.g., cell lysate, purified protein)

  • Denaturation Buffer: 8 M Urea (B33335) in 100 mM Tris-HCl, pH 8.5

  • Reducing Agent: 1 M Dithiothreitol (DTT) in water

  • Alkylating Agent: 500 mM this compound in water (prepare fresh and protect from light)

  • Quenching Reagent: 1 M DTT in water

  • Digestion Buffer: 50 mM Ammonium Bicarbonate, pH 8.0

  • Sequencing-grade trypsin

Procedure:

  • Protein Solubilization and Denaturation: Resuspend the protein pellet or solution in an appropriate volume of Denaturation Buffer to a final protein concentration of 1-10 mg/mL.

  • Reduction: Add the 1 M DTT stock solution to a final concentration of 10 mM. Incubate at 56°C for 30 minutes to reduce all disulfide bonds.

  • Cooling: Allow the sample to cool to room temperature.

  • Alkylation: Add the freshly prepared 500 mM this compound stock solution to a final concentration of 25 mM. Incubate for 30 minutes at room temperature in the dark.

  • Quenching: Add the 1 M DTT stock solution to a final concentration of 15 mM to quench any unreacted this compound. Incubate for 15 minutes at room temperature in the dark.

  • Buffer Exchange/Dilution: Dilute the sample at least 5-fold with Digestion Buffer to reduce the urea concentration to below 1.6 M, which is optimal for trypsin activity.

  • Enzymatic Digestion: Add sequencing-grade trypsin at a 1:50 (enzyme:protein) ratio and incubate overnight at 37°C.

  • Sample Cleanup: Stop the digestion by adding formic acid to a final concentration of 1%. Proceed with sample cleanup using C18 desalting columns prior to LC-MS/MS analysis.

InSolution_Alkylation_Workflow cluster_prep Protein Preparation cluster_alkylation Alkylation cluster_digestion Downstream Processing Solubilization 1. Solubilization & Denaturation (8M Urea, Tris-HCl) Reduction 2. Reduction (10 mM DTT, 56°C) Solubilization->Reduction Alkylation 3. Alkylation (25 mM this compound, RT, 30 min, dark) Reduction->Alkylation Quenching 4. Quenching (15 mM DTT, RT, 15 min) Alkylation->Quenching Dilution 5. Buffer Exchange/ Dilution Quenching->Dilution Digestion 6. Enzymatic Digestion (Trypsin, 37°C) Dilution->Digestion Cleanup 7. Sample Cleanup (C18 Desalting) Digestion->Cleanup LCMS LC-MS/MS Analysis Cleanup->LCMS

In-solution protein alkylation workflow using this compound.

Protocol 2: In-Gel Protein Alkylation with this compound

This protocol is designed for proteins separated by 1D or 2D gel electrophoresis.

Materials:

  • Excised protein band(s) from a Coomassie-stained gel

  • Destaining Solution: 50% Acetonitrile (ACN) in 50 mM Ammonium Bicarbonate

  • 100% Acetonitrile (ACN)

  • Reducing Solution: 10 mM DTT in 100 mM Ammonium Bicarbonate

  • Alkylation Solution: 55 mM this compound in 100 mM Ammonium Bicarbonate (prepare fresh and protect from light)

  • 50 mM Ammonium Bicarbonate

  • Sequencing-grade trypsin solution

Procedure:

  • Excision and Destaining: Excise the protein band(s) of interest from the gel. Cut the band into small pieces (~1x1 mm) and place them in a microcentrifuge tube. Destain the gel pieces by washing with Destaining Solution until the Coomassie stain is removed.

  • Dehydration: Dehydrate the gel pieces by washing with 100% ACN until they turn opaque white. Remove the ACN and dry the gel pieces in a vacuum centrifuge.

  • Reduction: Rehydrate the gel pieces in the Reducing Solution and incubate for 45 minutes at 56°C.

  • Cooling: Allow the sample to cool to room temperature. Remove the DTT solution.

  • Alkylation: Add the freshly prepared Alkylation Solution to the gel pieces, ensuring they are fully submerged. Incubate for 30 minutes at room temperature in the dark.

  • Washing: Remove the Alkylation Solution and wash the gel pieces with 100 mM Ammonium Bicarbonate for 10 minutes.

  • Dehydration and Drying: Dehydrate the gel pieces again with 100% ACN and dry completely in a vacuum centrifuge.

  • In-Gel Digestion: Proceed with your standard in-gel digestion protocol using trypsin.

InGel_Alkylation_Workflow Start Excised Gel Band Destain 1. Destaining Start->Destain Dehydrate1 2. Dehydration (ACN) Destain->Dehydrate1 Reduce 3. Reduction (DTT) Dehydrate1->Reduce Alkylate 4. Alkylation (this compound) Reduce->Alkylate Wash 5. Washing (Ammonium Bicarbonate) Alkylate->Wash Dehydrate2 6. Dehydration (ACN) Wash->Dehydrate2 Digest 7. In-Gel Digestion (Trypsin) Dehydrate2->Digest

In-gel protein alkylation workflow.

Signaling Pathways and Logical Relationships

The primary role of alkylation in proteomics is to prepare proteins for analysis, rather than to directly probe a specific signaling pathway in the way a pathway inhibitor might. However, the stability of the alkylation is crucial for accurately identifying and quantifying proteins, which may themselves be components of signaling pathways. The diagram below illustrates the logical flow of how protein alkylation fits into a typical bottom-up proteomics experiment aimed at studying cellular signaling.

Signaling_Pathway_Context cluster_cell_bio Cellular Context cluster_proteomics_workflow Proteomics Workflow cluster_data_analysis Data Analysis & Interpretation Cell_Signaling Cellular Signaling Event (e.g., Drug Treatment) Protein_Extraction Protein Extraction Cell_Signaling->Protein_Extraction Reduction_Alkylation Reduction & Alkylation with This compound Protein_Extraction->Reduction_Alkylation Digestion Tryptic Digestion Reduction_Alkylation->Digestion LCMS LC-MS/MS Analysis Digestion->LCMS Peptide_ID Peptide Identification & Quantification LCMS->Peptide_ID Pathway_Analysis Pathway Analysis Peptide_ID->Pathway_Analysis Biological_Insight Biological Insight Pathway_Analysis->Biological_Insight

Role of alkylation in a proteomics study of cellular signaling.

Conclusion

This compound is a potent alkylating agent for cysteine residues in proteins. Its use is particularly recommended in studies where the potential for side reactions associated with iodoacetic acid is a concern. The protocols provided herein offer a robust framework for the application of this compound in both in-solution and in-gel protein alkylation workflows. By ensuring the stable and complete modification of cysteine residues, this compound facilitates high-quality data generation for a wide range of applications in basic research and drug development.

References

Application Notes: 3-Iodopropionic Acid as a Versatile Precursor in Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Iodopropionic acid is a valuable and versatile bifunctional molecule in organic synthesis. Its structure, featuring both a carboxylic acid group and a reactive carbon-iodine bond, allows for a wide range of chemical transformations. The carboxylic acid moiety can readily undergo esterification and amidation, while the iodine atom serves as an excellent leaving group in nucleophilic substitution reactions.[1] This dual reactivity makes this compound a key starting material for the synthesis of a diverse array of more complex molecules, including substituted carboxylic acids, amino acids, and heterocyclic compounds. Its utility is further enhanced by its solubility in both water and various organic solvents.

Physicochemical Properties

A summary of the key chemical and physical properties of this compound is provided in the table below.

PropertyValue
CAS Number 141-76-4
Molecular Formula C₃H₅IO₂[1][2][3]
Molecular Weight 199.98 g/mol [1][3]
Appearance White to light yellow crystalline powder[1]
Melting Point 82-86 °C[1]
Solubility Soluble in water, ethanol, and ether[1]

Applications in Organic Synthesis

This compound serves as a precursor in a variety of important synthetic transformations. Key applications include its use in alkylation reactions to form carbon-sulfur, carbon-nitrogen, and carbon-oxygen bonds.

Workflow for Utilizing this compound

G A This compound B Nucleophilic Substitution A->B  R-Nu C Esterification / Amidation A->C  R-OH / R-NH2 D Substituted Propionic Acids B->D E Esters / Amides C->E

Caption: General reaction pathways for this compound.

Synthesis of β-Amino Acids: The Case of β-Alanine

β-Alanine, a naturally occurring beta-amino acid, is a component of several important biological compounds, including carnosine, anserine, and pantothenic acid (Vitamin B5). While numerous synthetic routes to β-alanine exist, the reaction of 3-halopropionic acids with ammonia (B1221849) represents a classical approach.

Reaction Scheme:

G start This compound reagent + 2 NH3 (aq) start->reagent intermediate Ammonium 3-iodopropionate (intermediate) reagent->intermediate Nucleophilic Substitution product β-Alanine intermediate->product

Caption: Synthesis of β-alanine from this compound.

Experimental Protocol: Synthesis of β-Alanine

  • Materials: this compound, concentrated aqueous ammonia, ethanol.

  • Procedure:

    • In a sealed pressure vessel, dissolve this compound (1.0 eq) in an excess of concentrated aqueous ammonia.

    • Heat the mixture at 100-120 °C for 4-6 hours.

    • Cool the reaction vessel to room temperature and carefully vent any excess pressure.

    • Concentrate the reaction mixture under reduced pressure to remove excess ammonia and water.

    • Dissolve the resulting crude solid in a minimal amount of hot water and recrystallize by the addition of ethanol.

    • Filter the crystalline product, wash with cold ethanol, and dry under vacuum.

ReactantMolar RatioProductYield (%)
This compound1.0β-Alanine70-80 (Estimated)

Note: The yield is an estimate based on similar reactions with other 3-halopropionic acids.

Synthesis of Thioether-Containing Carboxylic Acids

The reactive carbon-iodine bond in this compound makes it an excellent substrate for the synthesis of thioether-containing carboxylic acids through nucleophilic substitution with thiols. These compounds are of interest in medicinal chemistry and materials science.

Reaction Scheme:

G start This compound reagent + R-SH (Thiol) start->reagent base Base (e.g., NaH, K2CO3) reagent->base product 3-(Alkyl/Arylthio)propionic Acid base->product SN2 Reaction

Caption: General synthesis of 3-(alkyl/arylthio)propionic acids.

Experimental Protocol: Synthesis of 3-(Phenylthio)propionic Acid

  • Materials: this compound, thiophenol, potassium carbonate, acetone (B3395972).

  • Procedure:

    • To a solution of thiophenol (1.0 eq) in acetone, add potassium carbonate (1.5 eq).

    • Stir the mixture at room temperature for 15 minutes.

    • Add a solution of this compound (1.0 eq) in acetone dropwise.

    • Heat the reaction mixture to reflux and monitor the reaction progress by TLC.

    • After completion, cool the mixture to room temperature and filter off the inorganic salts.

    • Concentrate the filtrate under reduced pressure.

    • Dissolve the residue in water and acidify with HCl to precipitate the product.

    • Filter the solid, wash with water, and dry to afford 3-(phenylthio)propionic acid.

ReactantMolar RatioProductYield (%)
This compound1.03-(Phenylthio)propionic Acid>90
Synthesis of 3-Hydroxypropionic Acid

3-Hydroxypropionic acid is a valuable platform chemical used in the production of biodegradable polymers and other specialty chemicals. A high-yield synthesis involves the hydrolysis of this compound.

Experimental Protocol: Hydrolysis of this compound

  • Materials: this compound, sodium hydroxide (B78521), hydrochloric acid.

  • Procedure:

    • Dissolve this compound (1.0 eq) in an aqueous solution of sodium hydroxide (1.1 eq).

    • Heat the solution to 80-100 °C for 1-2 hours.

    • Cool the reaction mixture to room temperature.

    • Acidify the solution with hydrochloric acid.

    • The product, 3-hydroxypropionic acid, can be isolated by extraction with an organic solvent followed by distillation.

A patent describing a similar process starting from glyceric acid reports a yield of 99% for the hydrolysis of the intermediate this compound.[4]

ReactantMolar RatioProductYield (%)
This compound1.03-Hydroxypropionic Acidup to 99[4]

Application in Biochemistry and Drug Development

Alkylation of Cysteine Residues in Proteins

This compound can be used as an alkylating agent for cysteine residues in proteins. This modification is useful for studying protein structure and function, as it can be used to block disulfide bond formation or to introduce a label for detection. The reaction results in the formation of S-carboxyethylcysteine.

Experimental Protocol: Alkylation of Cysteine

  • Materials: Protein containing cysteine residues, this compound, dithiothreitol (B142953) (DTT) or tris(2-carboxyethyl)phosphine (B1197953) (TCEP) for reduction, buffer (e.g., Tris-HCl or phosphate (B84403) buffer, pH 7-8).

  • Procedure:

    • Dissolve the protein in the chosen buffer.

    • If necessary, reduce any existing disulfide bonds by adding an excess of DTT or TCEP and incubating at room temperature for 1 hour.

    • Add a 10-fold molar excess of this compound to the protein solution.

    • Incubate the reaction mixture in the dark at room temperature for 1-2 hours.

    • Quench the reaction by adding a small molecule thiol such as β-mercaptoethanol or DTT.

    • Remove excess reagents by dialysis or gel filtration.

Inhibition of Glyceraldehyde-3-Phosphate Dehydrogenase (GAPDH)

This compound is a known inhibitor of the glycolytic enzyme glyceraldehyde-3-phosphate dehydrogenase (GAPDH). It acts by alkylating the active site cysteine residue (Cys149), thereby irreversibly inactivating the enzyme. This inhibition disrupts the glycolytic pathway, leading to a decrease in ATP production. This property makes this compound and its derivatives potential candidates for the development of antimicrobial and anticancer agents that target cellular metabolism.

Signaling Pathway Diagram: Inhibition of Glycolysis by this compound

glycolysis_inhibition cluster_glycolysis Glycolysis Glucose Glucose G6P Glucose-6-P Glucose->G6P F6P Fructose-6-P G6P->F6P F16BP Fructose-1,6-BP F6P->F16BP GAP Glyceraldehyde-3-P F16BP->GAP BPG 1,3-Bisphosphoglycerate GAP->BPG GAPDH Pyruvate Pyruvate BPG->Pyruvate ATP ATP Pyruvate->ATP Inhibitor This compound Inhibition Inhibitor->Inhibition GAPDH_label GAPDH Inhibition->GAPDH_label

Caption: Inhibition of GAPDH in the glycolytic pathway by this compound.

Conclusion

This compound is a highly adaptable and valuable precursor in organic synthesis with significant applications in the preparation of a wide range of compounds, including amino acids, thioethers, and hydroxy acids. Its utility extends into the realms of biochemistry and drug development, where it serves as a tool for protein modification and as a lead compound for the design of enzyme inhibitors. The protocols and data presented here provide a foundation for researchers to explore and exploit the synthetic potential of this versatile molecule.

References

Standard Operating Procedure for Handling 3-Iodopropionic Acid in the Lab

Author: BenchChem Technical Support Team. Date: December 2025

Purpose

This document outlines the standard operating procedure (SOP) for the safe handling, use, and disposal of 3-Iodopropionic acid (CAS No. 141-76-4) in a laboratory setting. This SOP is intended for researchers, scientists, and drug development professionals to ensure personnel safety and minimize environmental impact.

Scope

This SOP applies to all laboratory personnel who handle this compound in solid (crystalline powder) or solution form.

Hazard Identification and Mitigation

This compound is a corrosive and hazardous substance. All personnel must be aware of the potential hazards and necessary precautions.[1][2][3][4][5]

3.1 Hazard Summary

  • Corrosive: Causes severe skin burns and eye damage.[1][3][4][5]

  • Irritant: May cause respiratory and digestive tract irritation.[2]

  • Toxicity: The toxicological properties have not been fully investigated.[2]

  • Light Sensitive: The compound is sensitive to light.[2][3]

3.2 Hazard Mitigation and Personal Protective Equipment (PPE)

To mitigate the risks associated with handling this compound, the following PPE is mandatory:

PPE ItemSpecification
Eye Protection ANSI-compliant safety glasses with side shields or chemical splash goggles.[1] A face shield may be required for larger quantities.
Hand Protection Chemical-resistant gloves (e.g., nitrile). Gloves must be inspected before use and changed immediately if contaminated.
Body Protection A chemical-resistant lab coat, long pants, and closed-toe shoes.
Respiratory Protection A NIOSH/MSHA-approved respirator should be used when handling the powder outside of a certified chemical fume hood.

All handling of solid this compound and preparation of its solutions must be conducted in a certified chemical fume hood.

Physical and Chemical Properties

A summary of the key physical and chemical properties of this compound is provided below for easy reference.

PropertyValue
CAS Number 141-76-4
Molecular Formula C₃H₅IO₂
Molecular Weight 199.98 g/mol
Appearance White to light yellow crystalline powder[3]
Melting Point 80-83 °C[3][6]
Solubility Slightly soluble in water.
InChI Key KMRNTNDWADEIIX-UHFFFAOYSA-N
Safe Handling and Storage

5.1 Handling

  • Always handle this compound within a certified chemical fume hood to avoid inhalation of dust or vapors.

  • Avoid contact with skin, eyes, and clothing.[2]

  • Wash hands thoroughly after handling.[2]

  • Use the smallest practical quantities for experiments.

  • Ensure that a safety shower and eyewash station are readily accessible.

5.2 Storage

  • Store in a tightly closed, light-resistant container.

  • Keep in a cool, dry, and well-ventilated area.[1]

  • Store in a designated corrosives cabinet, away from incompatible materials such as strong oxidizing agents and strong bases.[1]

Emergency Procedures

6.1 Spills

  • Small Spills (in a fume hood):

    • Ensure proper PPE is worn.

    • Contain the spill with an absorbent material (e.g., sand or vermiculite).

    • Carefully sweep up the spilled material and place it in a sealed, labeled container for hazardous waste disposal.

    • Decontaminate the area with a suitable solvent, followed by soap and water.

  • Large Spills (or spills outside a fume hood):

    • Evacuate the immediate area.

    • Alert others and the lab supervisor.

    • Contact the institutional Environmental Health and Safety (EHS) department.

    • Prevent entry into the contaminated area until cleared by EHS.

6.2 First Aid

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek immediate medical attention.[2]

  • Skin Contact: Immediately remove all contaminated clothing and shoes. Wash the affected area with soap and plenty of water for at least 15 minutes. Seek immediate medical attention.[2]

  • Inhalation: Move the person to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.[2]

  • Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water and have them drink 2-4 cupfuls of milk or water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[2]

Waste Disposal

All waste containing this compound (solid, solutions, and contaminated materials) must be disposed of as hazardous chemical waste.

  • Collect all waste in a clearly labeled, sealed, and compatible container.

  • Follow all institutional and local regulations for hazardous waste disposal.

  • Contact the EHS department for waste pickup.

Application Notes and Protocols

Application Note 1: Inhibition of Glycolysis via Alkylation of Glyceraldehyde-3-Phosphate Dehydrogenase (GAPDH)

This compound is an alkylating agent that can be used in biochemical and cell-based assays to study metabolic pathways.[6] Its primary mechanism of action is believed to be the irreversible inhibition of the glycolytic enzyme Glyceraldehyde-3-Phosphate Dehydrogenase (GAPDH).[1][4] This inhibition occurs through the alkylation of the catalytic cysteine residue in the active site of GAPDH, preventing the formation of a necessary thioester intermediate in the glycolytic pathway.[1] This makes this compound a useful tool for studying the effects of glycolytic inhibition on cellular processes such as proliferation, apoptosis, and energy metabolism.

Logical Workflow for Handling this compound

cluster_prep Preparation cluster_exp Experimentation cluster_cleanup Cleanup & Disposal Assess Hazards Assess Hazards Don PPE Don PPE Assess Hazards->Don PPE Work in Fume Hood Work in Fume Hood Don PPE->Work in Fume Hood Weigh Solid Weigh Solid Work in Fume Hood->Weigh Solid Prepare Solution Prepare Solution Weigh Solid->Prepare Solution Add to Assay Add to Assay Prepare Solution->Add to Assay Incubate Incubate Add to Assay->Incubate Measure Endpoint Measure Endpoint Incubate->Measure Endpoint Decontaminate Decontaminate Measure Endpoint->Decontaminate Dispose Waste Dispose Waste Decontaminate->Dispose Waste Doff PPE Doff PPE Dispose Waste->Doff PPE Wash Hands Wash Hands Doff PPE->Wash Hands

Caption: Workflow for the safe handling of this compound.

Protocol 1: In Vitro Inhibition of GAPDH Activity

This protocol describes a method to assess the inhibitory effect of this compound on the enzymatic activity of purified GAPDH. The assay measures the decrease in NADH absorbance at 340 nm.

Materials:

  • Purified GAPDH enzyme

  • This compound

  • GAPDH Assay Buffer (e.g., 100 mM triethanolamine, 10 mM sodium phosphate, 5 mM EDTA, pH 8.6)

  • Glyceraldehyde-3-phosphate (G3P) substrate solution

  • β-Nicotinamide adenine (B156593) dinucleotide (NAD+) solution

  • 96-well UV-transparent microplate

  • Microplate reader capable of measuring absorbance at 340 nm

Procedure:

  • Prepare Reagents:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO or water).

    • Prepare working solutions of GAPDH, G3P, and NAD+ in GAPDH Assay Buffer.

  • Assay Setup:

    • In a 96-well plate, add the following to each well:

      • GAPDH Assay Buffer

      • NAD+ solution

      • Varying concentrations of this compound (or vehicle control)

      • Purified GAPDH enzyme

    • Incubate the plate at room temperature for a defined period (e.g., 15-30 minutes) to allow for the inhibitor to interact with the enzyme.

  • Initiate Reaction:

    • Add the G3P substrate solution to each well to start the reaction.

  • Measure Absorbance:

    • Immediately begin reading the absorbance at 340 nm every minute for 15-30 minutes.

  • Data Analysis:

    • Calculate the rate of NADH production (decrease in absorbance at 340 nm) for each concentration of this compound.

    • Plot the enzyme activity against the inhibitor concentration to determine the IC₅₀ value.

Experimental Workflow for GAPDH Inhibition Assay

Prepare Reagents Prepare Reagents Assay Setup Assay Setup Prepare Reagents->Assay Setup Pre-incubate Pre-incubate Assay Setup->Pre-incubate Initiate Reaction Initiate Reaction Pre-incubate->Initiate Reaction Kinetic Reading Kinetic Reading Initiate Reaction->Kinetic Reading Data Analysis Data Analysis Kinetic Reading->Data Analysis

Caption: Workflow for in vitro GAPDH inhibition assay.

Protocol 2: Inhibition of Glycolysis in Cultured Cells

This protocol provides a general method for treating cultured cells with this compound to study its effects on cellular processes.

Materials:

  • Cultured cells of interest

  • Complete cell culture medium

  • This compound stock solution

  • Phosphate-buffered saline (PBS)

  • Reagents for the desired downstream assay (e.g., cell viability assay, lactate (B86563) production assay, ATP measurement kit)

Procedure:

  • Cell Seeding:

    • Seed cells in appropriate culture vessels (e.g., 96-well plates, 6-well plates) and allow them to adhere overnight.

  • Treatment:

    • Prepare a series of dilutions of this compound in complete cell culture medium.

    • Remove the old medium from the cells and replace it with the medium containing different concentrations of this compound (and a vehicle control).

  • Incubation:

    • Incubate the cells for the desired period (e.g., 4, 8, 12, or 24 hours) under standard cell culture conditions (37°C, 5% CO₂).

  • Downstream Analysis:

    • After the incubation period, proceed with the chosen assay to assess the effects of glycolytic inhibition.

    • For cell viability: Use an MTT, XTT, or similar assay.

    • For lactate production: Collect the cell culture supernatant and use a commercial lactate assay kit.

    • For ATP levels: Lyse the cells and use a commercial ATP luminescence assay kit.

Signaling Pathway: Inhibition of Glycolysis by this compound

Glucose Glucose G6P Glucose-6-phosphate Glucose->G6P F6P Fructose-6-phosphate G6P->F6P F16BP Fructose-1,6-bisphosphate F6P->F16BP G3P Glyceraldehyde-3-phosphate F16BP->G3P 13BPG 1,3-Bisphosphoglycerate G3P->13BPG GAPDH ... ... 13BPG->... Pyruvate Pyruvate Inhibitor This compound Inhibitor->G3P Inhibits GAPDH ...->Pyruvate

Caption: Inhibition of glycolysis by this compound.

References

Determining the Optimal Working Concentration of 3-Iodopropionic Acid: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Iodopropionic acid (3-IPA) is a valuable research tool for studying cellular metabolism, particularly for its role as an inhibitor of glycolysis. As an alkylating agent, 3-IPA covalently modifies the catalytic cysteine residue of Glyceraldehyde-3-Phosphate Dehydrogenase (GAPDH), a key enzyme in the glycolytic pathway. This inhibition leads to a depletion of cellular ATP, induction of cell cycle arrest, and ultimately, apoptosis in cells highly dependent on glycolysis, such as many cancer cell lines. Determining the optimal working concentration is critical for achieving the desired biological effect while minimizing off-target toxicity. These application notes provide a comprehensive guide to establishing the effective concentration of 3-IPA for your specific cellular model.

Mechanism of Action

This compound, and its more commonly studied analog iodoacetate, function as irreversible inhibitors of GAPDH. The iodine atom acts as a good leaving group, facilitating the alkylation of the sulfhydryl group of the active site cysteine residue in GAPDH. This covalent modification inactivates the enzyme, halting the conversion of glyceraldehyde-3-phosphate to 1,3-bisphosphoglycerate and thereby blocking the progression of glycolysis. The subsequent decrease in downstream metabolites leads to a reduction in ATP production and an accumulation of glycolytic intermediates upstream of GAPDH.

Data Presentation

The optimal working concentration of this compound is cell-type dependent and should be determined empirically. The following table summarizes typical concentration ranges for the related compound, iodoacetate (IA), which can be used as a starting point for optimizing 3-IPA concentrations.

CompoundCell LineAssayConcentration RangeObserved Effect
IodoacetateA549 (Human Lung Carcinoma)Cytotoxicity0.01 - 2.5 µg/mlDifferential killing of cancer cells
IodoacetateMCF7 (Human Breast Cancer)Cytotoxicity0.01 - 2.5 µg/mlDifferential killing of cancer cells
IodoacetateCHO (Chinese Hamster Ovary)Cytotoxicity0.01 - 2.5 µg/mlMarginally toxic to non-cancerous cells
IodoacetateAstroglia-rich primary culturesGAPDH InhibitionBelow 100 µMHalf-maximal inactivation of GAPDH
IodoacetateAstroglia-rich primary culturesLactate (B86563) ProductionBelow 100 µMHalf-maximal inhibition of lactate production
IodoacetamideAstroglia-rich primary culturesGAPDH Inhibition100 µM - 1 mMHalf-maximal inhibition of GAPDH

Experimental Protocols

Protocol 1: Determination of IC50 using MTT Assay

This protocol outlines the determination of the half-maximal inhibitory concentration (IC50) of 3-IPA on adherent cell lines using a colorimetric MTT assay.

Materials:

  • Adherent cells of interest

  • Complete cell culture medium

  • This compound (3-IPA)

  • Dimethyl sulfoxide (B87167) (DMSO)

  • Phosphate-buffered saline (PBS), sterile

  • 96-well cell culture plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)

  • Multichannel pipette

  • Plate reader (570 nm wavelength)

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density that will result in 70-80% confluency at the time of analysis. Allow cells to adhere overnight in a humidified incubator at 37°C with 5% CO2.

  • Stock Solution Preparation: Prepare a 100 mM stock solution of 3-IPA in sterile DMSO.

  • Working Solution Preparation: Prepare a serial dilution of 3-IPA in complete culture medium to achieve a range of final concentrations (e.g., 1 µM to 10 mM). Also, prepare a vehicle control containing the same final concentration of DMSO as the highest 3-IPA concentration.

  • Cell Treatment: Remove the culture medium from the wells and replace it with the prepared 3-IPA working solutions or vehicle control. Incubate for a predetermined time (e.g., 24, 48, or 72 hours).

  • MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Solubilization: Carefully remove the medium and add 150 µL of solubilization buffer to each well to dissolve the formazan (B1609692) crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a plate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the percentage of viability against the log of the 3-IPA concentration and use a non-linear regression analysis to determine the IC50 value.

Protocol 2: Measurement of Cellular ATP Levels

This protocol describes the measurement of intracellular ATP levels following treatment with 3-IPA using a commercial ATP bioluminescence assay kit.

Materials:

  • Cells of interest

  • Complete cell culture medium

  • This compound (3-IPA)

  • DMSO

  • White, opaque 96-well plates

  • ATP bioluminescence assay kit (containing luciferase reagent)

  • Luminometer

Procedure:

  • Cell Seeding and Treatment: Seed cells in a white, opaque 96-well plate and treat with a range of 3-IPA concentrations (including a vehicle control) as described in Protocol 1.

  • Cell Lysis and ATP Measurement: Following the desired incubation period, lyse the cells and measure ATP levels according to the manufacturer's protocol for the ATP bioluminescence assay kit. This typically involves adding a reagent that both lyses the cells and provides the necessary components for the luciferase reaction.

  • Luminescence Reading: Measure the luminescence using a luminometer.

  • Data Analysis: Normalize the luminescence signal to the number of viable cells (which can be determined in a parallel plate using the MTT assay). Express the results as a percentage of the ATP level in the vehicle-treated control cells.

Mandatory Visualizations

Glycolysis_Inhibition_Pathway cluster_glycolysis Glycolysis cluster_downstream Downstream Effects Glucose Glucose G6P Glucose-6-P Glucose->G6P F6P Fructose-6-P G6P->F6P F16BP Fructose-1,6-BP F6P->F16BP GAP Glyceraldehyde-3-P F16BP->GAP 13BPG 1,3-Bisphosphoglycerate GAP->13BPG GAPDH ATP_depletion ATP Depletion 3PG 3-Phosphoglycerate 13BPG->3PG ATP_prod ATP 13BPG->ATP_prod Pyruvate Pyruvate 3PG->Pyruvate Pyruvate->ATP_prod 3IPA This compound 3IPA->GAP Inhibits CellCycleArrest Cell Cycle Arrest ATP_depletion->CellCycleArrest Apoptosis Apoptosis CellCycleArrest->Apoptosis

Caption: Signaling pathway of this compound inhibiting glycolysis.

Experimental_Workflow cluster_setup Experimental Setup cluster_assays Assays cluster_analysis Data Analysis Cell_Culture Seed Cells in 96-well plates 3IPA_Prep Prepare Serial Dilutions of 3-IPA Cell_Culture->3IPA_Prep Treatment Treat Cells with 3-IPA and Vehicle Control 3IPA_Prep->Treatment MTT_Assay Cell Viability Assay (MTT) Treatment->MTT_Assay ATP_Assay ATP Production Assay Treatment->ATP_Assay IC50_Calc Calculate IC50 MTT_Assay->IC50_Calc ATP_Quant Quantify ATP Depletion ATP_Assay->ATP_Quant Optimal_Conc Determine Optimal Working Concentration IC50_Calc->Optimal_Conc ATP_Quant->Optimal_Conc

Caption: Workflow for determining the optimal working concentration of 3-IPA.

Application Notes and Protocols for Peptide Modification using 3-Iodopropionic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The modification of peptides is a critical process in drug discovery and proteomics, enabling the enhancement of therapeutic properties, the introduction of labels for imaging and diagnostics, and the study of protein structure and function. Cysteine, with its reactive thiol group, is a prime target for specific modification. 3-Iodopropionic acid is a valuable reagent for the alkylation of cysteine residues, resulting in the formation of a stable S-carboxyethyl-cysteine linkage. This modification is particularly advantageous as it introduces a carboxylic acid group, which can modulate the peptide's charge and solubility, and is less prone to side reactions compared to modifications with iodoacetic acid.[1]

These application notes provide detailed protocols for the use of this compound in peptide modification, methods for purification and analysis of the modified peptides, and a discussion of potential side reactions.

Reaction Principle

The core of the modification is the nucleophilic attack of the deprotonated thiol group of a cysteine residue on the electrophilic carbon of this compound. This SN2 reaction results in the formation of a stable thioether bond and the release of an iodide ion.

Data Presentation: Quantitative Analysis of Peptide Alkylation

The efficiency of the alkylation reaction is crucial for obtaining a homogenous product. The following table summarizes typical quantitative data for the alkylation of a model cysteine-containing peptide with a halo-acid alkylating agent. While specific data for this compound is not extensively published, these values from similar reactions with iodoacetamide (B48618) provide a representative expectation for reaction efficiency and product purity.

ParameterValueMethod of Analysis
Reaction Yield (Crude) > 95%RP-HPLC
Purity (after Purification) > 98%RP-HPLC[2]
Mass Shift (Monoisotopic) +88.0058 DaMass Spectrometry
Alkylation Completion > 99%Mass Spectrometry[3]

Note: The mass shift corresponds to the addition of a -CH₂CH₂COOH group and the loss of a hydrogen atom from the thiol.

Experimental Protocols

Protocol 1: In-Solution Alkylation of a Purified Peptide

This protocol is suitable for modifying a purified peptide containing one or more cysteine residues.

Materials:

  • Cysteine-containing peptide

  • This compound

  • Tris(2-carboxyethyl)phosphine (TCEP) or Dithiothreitol (DTT)

  • Ammonium (B1175870) bicarbonate buffer (100 mM, pH 8.0)

  • Trifluoroacetic acid (TFA)

  • HPLC-grade water

  • HPLC-grade acetonitrile (B52724) (ACN)

Procedure:

  • Peptide Reduction:

    • Dissolve the peptide in 100 mM ammonium bicarbonate buffer (pH 8.0) to a final concentration of 1-5 mg/mL.

    • Add a 10-fold molar excess of TCEP or DTT to the peptide solution to reduce any disulfide bonds.

    • Incubate at 37°C for 1 hour.

  • Alkylation:

    • Prepare a fresh solution of this compound in the same buffer.

    • Add a 20-fold molar excess of this compound to the reduced peptide solution.

    • Incubate the reaction mixture in the dark at room temperature for 2 hours.

  • Quenching:

    • To stop the reaction, add a 2-fold molar excess of DTT (relative to the this compound) to quench any unreacted alkylating agent.

    • Incubate for 30 minutes at room temperature.

  • Purification:

    • Acidify the reaction mixture with TFA to a final concentration of 0.1%.

    • Purify the modified peptide using reverse-phase high-performance liquid chromatography (RP-HPLC) on a C18 column.[4][5]

    • Use a suitable gradient of acetonitrile in water (both containing 0.1% TFA).

  • Analysis:

    • Confirm the identity and purity of the modified peptide by mass spectrometry and analytical RP-HPLC.[4] The expected mass increase for each modified cysteine is 88.0058 Da.

Protocol 2: On-Resin Alkylation during Solid-Phase Peptide Synthesis (SPPS)

This protocol is for modifying a cysteine residue while the peptide is still attached to the solid support.

Materials:

  • Peptide-resin with a deprotected cysteine residue

  • This compound

  • N,N-Diisopropylethylamine (DIPEA)

  • N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM)

Procedure:

  • Resin Preparation:

    • Swell the peptide-resin in DMF.

    • Ensure the N-terminal amino group is protected (e.g., with Fmoc) and the cysteine side chain is deprotected.

  • Alkylation:

    • Prepare a solution of this compound (10 equivalents relative to the resin loading) and DIPEA (20 equivalents) in DMF.

    • Add the solution to the peptide-resin.

    • Agitate the mixture at room temperature for 4-6 hours.

  • Washing:

    • Wash the resin thoroughly with DMF (3x), DCM (3x), and DMF (3x) to remove excess reagents.

  • Cleavage and Deprotection:

    • Proceed with the standard cleavage and deprotection protocol for your chosen resin and protecting groups.

  • Purification and Analysis:

    • Purify and analyze the crude peptide as described in Protocol 1.

Mandatory Visualizations

G cluster_reduction Peptide Reduction cluster_alkylation Alkylation Reaction cluster_analysis Analysis Peptide_SS Peptide with Disulfide Bond TCEP TCEP or DTT Peptide_SS->TCEP Peptide_SH Reduced Peptide (Free Thiol) Iodo_acid This compound Peptide_SH->Iodo_acid Modified_Peptide S-carboxyethylated Peptide TCEP->Peptide_SH Iodo_acid->Modified_Peptide Iodide Iodide Ion Modified_Peptide->Iodide + I⁻ HPLC RP-HPLC Purification Modified_Peptide->HPLC MS Mass Spectrometry HPLC->MS

Caption: Experimental workflow for in-solution peptide modification.

G start Start SPPS deprotect_cys Selective Cysteine Side-Chain Deprotection start->deprotect_cys alkylate On-Resin Alkylation with this compound deprotect_cys->alkylate continue_spps Continue SPPS (if necessary) alkylate->continue_spps cleave Cleavage from Resin & Global Deprotection continue_spps->cleave purify RP-HPLC Purification cleave->purify analyze Mass Spectrometry Analysis purify->analyze end Final Product analyze->end

References

Techniques for Monitoring Reactions Involving 3-Iodopropionic Acid: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Iodopropionic acid (3-IPA) is a versatile organoiodine compound utilized in various biochemical and pharmaceutical research applications. Its reactivity, stemming from the presence of a reactive iodine atom and a carboxylic acid group, makes it a valuable tool for protein modification and as an inhibitor of metabolic pathways.[1] Primarily, 3-IPA serves as an alkylating agent, targeting nucleophilic residues in proteins, most notably the thiol group of cysteine. This property is widely exploited in proteomics to irreversibly block cysteine residues, preventing the formation of disulfide bonds and ensuring proteins remain in a reduced state for analysis.[2][3] Additionally, 3-IPA is recognized as an inhibitor of glycolysis, a critical metabolic pathway for energy production, making it a compound of interest in cancer research and the study of metabolic disorders.[4][5]

These application notes provide detailed protocols for monitoring reactions involving this compound, focusing on its use in protein alkylation and as a glycolysis inhibitor. The methodologies described are essential for researchers seeking to utilize 3-IPA in their experimental workflows and accurately monitor its effects.

Section 1: Monitoring Protein Alkylation by this compound

The alkylation of cysteine residues by 3-IPA is a fundamental technique in proteomics, particularly in sample preparation for mass spectrometry. The reaction involves the nucleophilic attack of the deprotonated thiol group of cysteine on the carbon atom bearing the iodine, forming a stable thioether bond. Monitoring the extent and efficiency of this reaction is crucial for reproducible and accurate downstream analysis.

Experimental Protocol: In-Solution Alkylation and Analysis by LC-MS

This protocol details the alkylation of proteins in a solution, followed by enzymatic digestion and analysis by liquid chromatography-mass spectrometry (LC-MS) to confirm and quantify the modification.

Materials:

  • Protein sample (e.g., purified protein or cell lysate)

  • Denaturation Buffer: 8 M Urea (B33335) in 100 mM Tris-HCl, pH 8.5

  • Reducing Agent: 500 mM Dithiothreitol (DTT) in water (prepare fresh)

  • Alkylation Reagent: 500 mM this compound in water (prepare fresh, protect from light)

  • Quenching Reagent: 500 mM DTT in water

  • Digestion Buffer: 50 mM Ammonium Bicarbonate, pH 8.0

  • Trypsin (proteomics grade)

  • LC-MS grade water, acetonitrile, and formic acid

Procedure:

  • Protein Solubilization and Denaturation: Dissolve the protein sample in Denaturation Buffer to a final concentration of 1-5 mg/mL.

  • Reduction: Add the 500 mM DTT stock solution to the protein solution to a final concentration of 5 mM. Incubate for 30-60 minutes at 56°C to reduce all disulfide bonds.

  • Cooling: Allow the sample to cool to room temperature.

  • Alkylation: Add the 500 mM this compound stock solution to a final concentration of 15 mM. Incubate for 30 minutes at room temperature in the dark.

  • Quenching (Optional): To consume excess 3-IPA, add 500 mM DTT to a final concentration of 5 mM and incubate for 15 minutes at room temperature.

  • Buffer Exchange and Digestion: Dilute the sample at least 4-fold with Digestion Buffer to reduce the urea concentration to below 2 M. Add trypsin at a 1:50 (enzyme:protein, w/w) ratio and incubate overnight at 37°C.

  • Sample Cleanup: Acidify the digest with formic acid to a final concentration of 0.1% to stop the digestion. Desalt the peptide mixture using a C18 solid-phase extraction (SPE) cartridge.

  • LC-MS Analysis: Reconstitute the dried peptides in 0.1% formic acid in water and analyze by LC-MS/MS. Monitor for the expected mass shift on cysteine-containing peptides corresponding to the addition of a carboxymethyl group (+58.0055 Da).

Data Presentation: Quantitative Analysis of Alkylation Efficiency

The efficiency of the alkylation reaction can be quantified by analyzing the LC-MS data. By comparing the peak areas of the alkylated and non-alkylated forms of a cysteine-containing peptide, the percentage of alkylation can be determined.

ParameterValueReference
Second-order rate constant (k₂) for Iodoacetamide (B48618) with Cysteine at pH 7.2 ~107 M⁻¹s⁻¹[6]
Typical Alkylation Efficiency with Iodine-containing Reagents 97.01% - 99.84%[7]
Observed Mass Shift on Cysteine Residue +58.0055 DaN/A
Potential Side Reactions Alkylation of methionine residues at high reagent concentrations[1][8]

Note: The reaction kinetics of this compound are expected to be similar to iodoacetamide and iodoacetic acid. The rate is pH-dependent, increasing with higher pH due to the deprotonation of the cysteine thiol group.[3]

Visualization of Experimental Workflow

Alkylation_Workflow cluster_prep Sample Preparation cluster_analysis Analysis Protein_Sample Protein Sample in Denaturation Buffer Reduction Reduction (5mM DTT, 56°C, 30-60 min) Protein_Sample->Reduction Add DTT Alkylation Alkylation (15mM 3-IPA, RT, 30 min, dark) Reduction->Alkylation Cool, then add 3-IPA Digestion Tryptic Digestion (37°C, overnight) Alkylation->Digestion Dilute and add Trypsin SPE C18 SPE Cleanup Digestion->SPE Acidify LCMS LC-MS/MS Analysis SPE->LCMS Data_Analysis Data Analysis (Quantify Alkylation %) LCMS->Data_Analysis Glycolysis_Inhibition cluster_glycolysis Glycolysis Pathway Glucose Glucose G6P Glucose-6-P Glucose->G6P Hexokinase F6P Fructose-6-P G6P->F6P F16BP Fructose-1,6-BP F6P->F16BP GAP Glyceraldehyde-3-P F16BP->GAP Pyruvate Pyruvate GAP->Pyruvate ATP_out ATP GAP->ATP_out Net ATP Production Lactate Lactate Pyruvate->Lactate LDH IPA This compound IPA->GAP Inhibits GAPDH

References

Application Notes: 3-Iodopropionic Acid in Chemical Biology

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

3-Iodopropionic acid (IPA) is an organoiodine compound characterized by a carboxylic acid group and a reactive carbon-iodine bond.[1] This structure makes it a valuable tool in chemical biology, primarily functioning as an alkylating agent. The iodide atom is an excellent leaving group, rendering the adjacent carbon susceptible to nucleophilic attack.[2] In a biological context, the most prominent nucleophile targeted by IPA is the thiol group (-SH) of cysteine residues within proteins. This reactivity allows for the specific, covalent modification of proteins, making IPA a versatile probe for studying protein structure, function, and metabolic pathways.[3]

Application 1: Cysteine Alkylation in Proteomics

One of the most fundamental applications of this compound and similar iodo-compounds is in proteomics sample preparation for mass spectrometry analysis.[3] In bottom-up proteomics, proteins are enzymatically digested into smaller peptides for analysis. The presence of disulfide bonds between cysteine residues complicates this process and can interfere with subsequent analysis. To ensure complete denaturation and prevent disulfide bonds from re-forming, samples are treated with a reducing agent followed by an alkylating agent.[4]

Principle of Action

The process involves two key steps:

  • Reduction: Disulfide bonds (-S-S-) are cleaved using a reducing agent like dithiothreitol (B142953) (DTT) or tris(2-carboxyethyl)phosphine (B1197953) (TCEP), resulting in free thiol groups (-SH).[5]

  • Alkylation: this compound is added to irreversibly modify these newly formed thiol groups, forming a stable thioether bond. This "capping" prevents re-oxidation and the reformation of disulfide bonds, ensuring that cysteine-containing peptides are homogenous and readily identifiable by mass spectrometry.[3][6]

Experimental Workflow for Proteomic Sample Preparation

Protocol: In-Solution Protein Reduction and Alkylation

This protocol is adapted from standard procedures used for proteomics sample preparation.[4][5][6]

  • Protein Solubilization and Denaturation:

    • Resuspend the protein sample (e.g., cell pellet) in a denaturation buffer (e.g., 8 M Urea (B33335) in 100 mM Tris-HCl, pH 8.5).

  • Reduction of Disulfide Bonds:

    • Add a reducing agent, such as Dithiothreitol (DTT), to a final concentration of 5-10 mM.

    • Incubate the mixture for 1 hour at 56°C or 30-45 minutes at 37°C.[6][7]

  • Alkylation of Cysteine Residues:

    • Cool the sample to room temperature.

    • Add a freshly prepared solution of this compound to a final concentration of 20-55 mM.[7] To ensure complete alkylation, a molar excess relative to the reducing agent is recommended.

    • Incubate in the dark at room temperature for 30-45 minutes.[5][7]

  • Quenching Excess Alkylating Agent:

    • Add DTT to quench any unreacted this compound. Incubate for 15 minutes in the dark at room temperature.[5]

  • Sample Preparation for Digestion:

    • Dilute the sample with a digestion buffer (e.g., 50 mM Ammonium Bicarbonate) to reduce the urea concentration to below 1.6 M, as high concentrations of urea can inhibit enzymatic activity.

    • Proceed with enzymatic digestion (e.g., using trypsin).

Data Summary: Protein Alkylation Conditions

ParameterConditionPurposeReference(s)
Reduction Agent 5-10 mM DTTCleaves disulfide bonds[5][6]
Reduction Temp. 37°C - 56°CEnhances reduction efficiency[6][7]
Reduction Time 30 - 60 minEnsures complete disulfide cleavage[6][7]
Alkylating Agent 20-55 mM this compoundCovalently modifies free thiols[7]
Alkylation Temp. Room TemperaturePrevents side reactions[4][5]
Alkylation Time 30 - 45 min (in dark)Ensures complete cysteine capping[5][7]

Application 2: Irreversible Inhibition of Cysteine-Dependent Enzymes

This compound serves as an effective irreversible inhibitor for enzymes that rely on a cysteine residue for their catalytic activity.[2] A classic example is Glyceraldehyde-3-Phosphate Dehydrogenase (GAPDH), a key enzyme in the glycolytic pathway.[8][9]

Principle of Action

The catalytic mechanism of GAPDH involves a nucleophilic attack by a highly reactive cysteine residue in its active site (Cys158 in M. tuberculosis) on the substrate, glyceraldehyde 3-phosphate.[8] this compound mimics a substrate and enters the active site, where its electrophilic carbon is attacked by the catalytic cysteine. This forms a covalent, irreversible thioether bond, rendering the enzyme inactive. Because this modification is irreversible, IPA is a powerful tool for studying the consequences of complete and sustained inhibition of specific enzymatic nodes in metabolic or signaling pathways.

Signaling Pathway: Inhibition of Glycolysis

Protocol: GAPDH Activity Inhibition Assay

  • Enzyme Preparation:

    • Prepare a solution of purified GAPDH in a suitable assay buffer (e.g., 50 mM Tris-HCl, 1 mM EDTA, pH 7.5).

  • Inhibition Step:

    • Pre-incubate the GAPDH solution with varying concentrations of this compound (e.g., 0.1 mM to 1 mM) for different time points (e.g., 0 to 60 minutes) at room temperature.[10] A control sample with no inhibitor should be run in parallel.

  • Activity Measurement:

    • Initiate the enzymatic reaction by adding the substrates: NAD+ (e.g., 1 mM final concentration) and glyceraldehyde 3-phosphate (G3P) (e.g., 2 mM final concentration).

    • Monitor the increase in absorbance at 340 nm, which corresponds to the production of NADH.

    • Calculate the initial reaction velocity (V₀) for each inhibitor concentration and time point.

  • Data Analysis:

    • Plot the remaining enzyme activity (%) against the pre-incubation time for each IPA concentration to determine the rate of inactivation.

Data Summary: Inhibition of Glycolytic Enzymes by Halo-Alkylating Agents

InhibitorTarget EnzymeCell Line / SystemConcentrationEffectReference(s)
Iodoacetate (IA) GAPDHCultured Astrocytes0.1 - 1 mMTime-dependent inhibition[10]
3-Bromopyruvate (B3434600) (3-BP) Hexokinase / GAPDHHepG2 Cancer Cells1 µMIncreased oxidative stress[11][12]
3-BrOP *GlycolysisLeukemia Cell Lines10 - 40 µMIC50 for cell viability[13]

*3-bromo-2-oxopropionate-1-propyl ester, a cell-permeable precursor to the glycolysis inhibitor 3-bromopyruvate.

Application 3: Perturbation of Cellular Metabolism

By inhibiting GAPDH, this compound serves as a tool to study the downstream consequences of disrupting glycolysis in living cells. This is particularly relevant in cancer research, where many tumor cells exhibit a high rate of glycolysis (the "Warburg effect") and are thus more sensitive to glycolytic inhibitors than normal cells.[11][14]

Principle of Action

Treating cells with IPA leads to a rapid block in the glycolytic pathway. The immediate consequences include a depletion of ATP and a reduction in the production of NADH.[13] This energy crisis can trigger a cascade of downstream cellular events, including the induction of oxidative stress, disruption of antioxidant defenses (which rely on NADPH, often produced via the pentose (B10789219) phosphate (B84403) pathway linked to glycolysis), and ultimately, apoptosis or cell death.[11][12]

Logical Flow of Cellular Consequences

Protocol: Inhibition of Glycolysis in Cell Culture

  • Cell Culture:

    • Plate cells (e.g., HepG2, DLD1) in a suitable multi-well plate and allow them to adhere overnight.[11][14]

  • Inhibitor Treatment:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO or sterile PBS).

    • Treat the cells with a range of final concentrations of IPA in the culture medium. Based on analogous compounds, a range of 1 µM to 100 µM could be explored.[11][13]

    • Incubate the cells for a desired period (e.g., 24, 48, or 72 hours).

  • Assessment of Cellular Effects:

    • Cell Viability: Measure cell viability using an MTS or AlamarBlue assay.[13]

    • ATP Levels: Lyse the cells and measure intracellular ATP concentrations using a commercial luminescence-based ATP assay kit.

    • Apoptosis: Assess apoptosis using methods such as Annexin V/Propidium Iodide staining followed by flow cytometry.

Data Summary: Cellular Effects of Glycolysis Inhibition

InhibitorCell LineConcentrationIncubationObserved EffectReference(s)
3-BrOP Pre-B ALL10 - 30 µM72 hoursIC50 for growth inhibition[13]
3-BrOP AML20 - 40 µM72 hoursIC50 for growth inhibition[13]
PFK15 DLD1 Colon CancerNot SpecifiedIn vitroSuppressed proliferation, induced apoptosis[14]
3-BP HepG2 Liver Cancer1 µM48 hoursInduced oxidative stress, sensitized to Doxorubicin (B1662922)[11][12]

*3-bromo-2-oxopropionate-1-propyl ester, a 3-bromopyruvate precursor.

Safety and Handling

This compound is corrosive and causes severe skin burns and eye damage.[2] It should be handled with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. It is also light-sensitive and should be stored in a cool, dark place.[2][15] Always consult the Safety Data Sheet (SDS) before use.

References

Troubleshooting & Optimization

Troubleshooting low yield in 3-Iodopropionic acid synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during the synthesis of 3-iodopropionic acid. The content is tailored for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: I am experiencing a significantly low yield in my this compound synthesis. What are the common causes?

A1: Low yields in the synthesis of this compound can stem from several factors, largely dependent on the synthetic route chosen. However, some common culprits include:

  • Purity of Starting Materials: Impurities in your starting materials (e.g., 3-chloropropionic acid, sodium iodide) can interfere with the reaction.

  • Presence of Water: Many synthetic routes, particularly the Finkelstein reaction, are sensitive to moisture. Water can deactivate reagents and lead to undesirable side reactions.

  • Suboptimal Reaction Temperature: The reaction temperature needs to be carefully controlled. Too low a temperature may lead to an incomplete reaction, while too high a temperature can promote side reactions or decomposition of the product.

  • Incorrect Reaction Time: Insufficient reaction time will result in incomplete conversion of the starting material. Conversely, excessively long reaction times can lead to the formation of byproducts.

  • Inefficient Purification: Significant loss of product can occur during the workup and purification steps.

Q2: My synthesis of this compound via the Finkelstein reaction is giving a low yield. How can I troubleshoot this?

A2: The Finkelstein reaction, a nucleophilic substitution (SN2) reaction, is a common method for preparing this compound from 3-chloropropionic acid or 3-bromopropionic acid.[1][2][3] Here are key aspects to troubleshoot for low yield:

  • Anhydrous Conditions: The Finkelstein reaction is typically carried out in anhydrous acetone (B3395972).[1][3] The success of the reaction relies on the precipitation of the sodium chloride or sodium bromide byproduct, which is insoluble in acetone, thus driving the equilibrium towards the product.[2][3] Ensure your acetone is dry and that all glassware has been thoroughly dried before use.

  • Reagent Quality: Use high-purity sodium iodide and 3-halopropionic acid. The sodium iodide should be dry and free-flowing.

  • Reaction Temperature: The reaction is often performed at reflux temperature of acetone.[2] Ensure the reaction is heated appropriately to allow for a reasonable reaction rate without causing decomposition.

  • Precipitation of Byproduct: You should observe the formation of a precipitate (NaCl or NaBr) as the reaction progresses. If no precipitate forms, it could indicate an issue with the reagents or the solvent.

  • Leaving Group: 3-bromopropionic acid is more reactive than 3-chloropropionic acid and will generally give higher yields in a shorter reaction time.[4]

Q3: I am synthesizing this compound from glyceric acid and phosphorus diiodide, and my yield is poor. What could be the issue?

A3: This method involves a vigorous reaction and requires careful control. Potential reasons for low yield include:

  • Reaction Control: The reaction is described as being violent. If the reaction rate is not controlled by cooling, side reactions and decomposition can significantly lower the yield. The addition of phosphorus diiodide should be done in small portions.

  • Extraction Efficiency: The product is extracted with hot carbon disulfide or petroleum ether. Inefficient extraction will lead to product loss. Ensure thorough extraction is performed.

  • Recrystallization Loss: The final product is purified by recrystallization. While this is necessary to obtain pure product, significant amounts of the product can be lost if the recrystallization is not performed carefully (e.g., using too much solvent, cooling too quickly).

Q4: Can this compound be synthesized from acrylic acid?

A4: Yes, a common method for the synthesis of 3-halopropionic acids is the hydrohalogenation of acrylic acid. For example, 3-chloropropionic acid is produced by the hydrochlorination of acrylic acid.[5][6] A similar reaction with hydroiodic acid (HI) would yield this compound. Low yields in this process could be due to the purity of the acrylic acid, the concentration and purity of the hydroiodic acid, and the reaction conditions such as temperature and pressure.

Data Presentation

Table 1: Comparison of Synthetic Routes for this compound

Starting Material(s)Reagent(s)Typical SolventReported/Expected YieldKey Considerations
3-Chloropropionic acid or 3-Bromopropionic acidSodium IodideAcetone (anhydrous)Good to Excellent[1][2]Finkelstein reaction; driven by precipitation of NaCl/NaBr. Requires anhydrous conditions.[3]
Glyceric acidPhosphorus Diiodide (P₂I₄)None (initially)Not specified, but produces a crystalline massReaction can be violent and requires careful control of temperature.
Glyceric acidHydriodic acidWaterUp to 99%[7]A patented method claiming very high yields under mild conditions.[7]
β-PropiolactonePotassium IodideNot specifiedNot specified for this compoundMentioned as a potential route in the context of other syntheses.[8]
Acrylic AcidHydroiodic Acid (HI)Not specifiedPotentially highAnalogous to the high-yield synthesis of 3-chloropropionic acid from acrylic acid and HCl.[6]

Experimental Protocols

Protocol 1: Synthesis of this compound via Finkelstein Reaction

This protocol is based on the principles of the Finkelstein reaction.[1][2][3]

Materials:

  • 3-Chloropropionic acid (1 equivalent)

  • Sodium iodide (1.5 equivalents)

  • Anhydrous acetone

  • Round-bottom flask

  • Reflux condenser

  • Stirring apparatus

  • Drying tube (e.g., with calcium chloride)

Procedure:

  • Ensure all glassware is thoroughly dried in an oven and allowed to cool under a desiccator or a stream of dry nitrogen.

  • To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser fitted with a drying tube, add 3-chloropropionic acid and anhydrous acetone.

  • Stir the mixture until the 3-chloropropionic acid is fully dissolved.

  • Add sodium iodide to the solution in one portion.

  • Heat the reaction mixture to reflux with vigorous stirring.

  • Continue refluxing for 12-24 hours. The progress of the reaction can be monitored by the formation of a white precipitate (sodium chloride).

  • After the reaction is complete (as determined by TLC or the cessation of precipitate formation), cool the mixture to room temperature.

  • Filter the reaction mixture to remove the precipitated sodium chloride.

  • Remove the acetone from the filtrate under reduced pressure using a rotary evaporator.

  • The crude this compound can be further purified by recrystallization from a suitable solvent (e.g., a mixture of petroleum ether and diethyl ether).

Protocol 2: Synthesis of this compound from Glyceric Acid

This protocol is adapted from the described method using phosphorus diiodide.

Materials:

  • Glyceric acid (1 equivalent)

  • Phosphorus diiodide (P₂I₄)

  • Large round-bottom flask

  • Heating mantle

  • Cooling bath (e.g., ice-water)

  • Carbon disulfide or petroleum ether for extraction

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • In a large round-bottom flask, place the glyceric acid.

  • In a well-ventilated fume hood, add phosphorus diiodide in small portions to the glyceric acid with gentle heating.

  • Be prepared for a vigorous reaction. If the reaction becomes too violent, immediately cool the flask in a cooling bath.

  • After the initial vigorous reaction subsides, continue to heat the mixture gently to initiate a second, less violent reaction.

  • The product will be a dark brown, syrupy liquid which solidifies upon cooling to a light yellow crystalline mass.

  • Extract the this compound from the solid mass using hot carbon disulfide or petroleum ether.

  • Separate the organic layer and wash it with a small amount of cold water.

  • Dry the organic layer over anhydrous sodium sulfate.

  • Filter off the drying agent and remove the solvent under reduced pressure.

  • The discolored residue can be recrystallized from carbon disulfide or petroleum ether to yield colorless crystals of this compound.

Mandatory Visualization

Troubleshooting_Low_Yield start Low Yield of this compound check_reagents Check Purity of Starting Materials and Reagents start->check_reagents check_conditions Review Reaction Conditions start->check_conditions check_workup Evaluate Workup and Purification start->check_workup reagents_impure Reagents Impure or Degraded? check_reagents->reagents_impure conditions_issue Suboptimal Conditions? check_conditions->conditions_issue workup_issue Product Loss During Workup? check_workup->workup_issue reagents_impure->check_conditions No purify_reagents Purify/Replace Reagents reagents_impure->purify_reagents Yes conditions_issue->check_workup No optimize_temp Optimize Temperature conditions_issue->optimize_temp Yes optimize_time Adjust Reaction Time conditions_issue->optimize_time Yes use_anhydrous Ensure Anhydrous Conditions conditions_issue->use_anhydrous Yes optimize_extraction Optimize Extraction/Recrystallization workup_issue->optimize_extraction Yes end Improved Yield workup_issue->end No purify_reagents->end optimize_temp->end optimize_time->end use_anhydrous->end optimize_extraction->end

Caption: Troubleshooting workflow for low yield in this compound synthesis.

Finkelstein_Reaction reactants 3-Chloropropionic Acid (R-Cl) + Sodium Iodide (NaI) products This compound (R-I) + Sodium Chloride (NaCl)↓ reactants->products S_N2 Reaction conditions Anhydrous Acetone | Reflux products->conditions Precipitation Drives Equilibrium conditions->reactants Reaction Medium

Caption: The Finkelstein reaction for the synthesis of this compound.

References

How to prevent degradation of 3-Iodopropionic acid in solution

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed to assist researchers, scientists, and drug development professionals in preventing the degradation of 3-Iodopropionic acid in solution. Here you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to ensure the stability and integrity of your samples.

Troubleshooting Guide

This guide addresses specific issues you may encounter during your experiments with this compound solutions.

Issue Possible Cause Recommended Action
Rapid degradation of the solution, indicated by discoloration (yellowing/browning) or loss of potency. Photodegradation: this compound is known to be sensitive to light. The carbon-iodine bond can undergo homolytic cleavage upon exposure to light, leading to the formation of iodine and other degradation products.[1]Always prepare and store solutions of this compound in amber-colored vials or protect them from light by wrapping the container in aluminum foil. Minimize exposure to ambient light during experimental procedures.
High pH (alkaline conditions): The carboxylate form of the acid, predominant at higher pH, may be more susceptible to certain degradation pathways. It is also incompatible with strong bases.[1]Prepare solutions in a buffer system that maintains a slightly acidic to neutral pH (ideally pH 4-6). Avoid using alkaline buffers. The pKa of this compound is approximately 4.08.[2]
Presence of Oxidizing Agents: this compound is incompatible with strong oxidizing agents, which can lead to its rapid decomposition.[1]Ensure all glassware is thoroughly cleaned and that solvents and other reagents are free from oxidizing impurities.
Elevated Temperature: Higher temperatures can accelerate the rate of degradation, including potential de-iodination and decarboxylation.[3]Prepare and store solutions at low temperatures (2-8°C). For long-term storage, consider freezing aliquots at -20°C or below. Avoid repeated freeze-thaw cycles.
Inconsistent results between experimental replicates. Variable solution stability: Differences in light exposure, temperature, or preparation time between replicates can lead to varying levels of degradation.Standardize your solution preparation and handling procedures. Prepare a fresh stock solution for each set of experiments or use aliquots from a single, properly stored batch.
Inaccurate quantification method: The analytical method used may not be stability-indicating, meaning it does not separate the intact this compound from its degradation products.Develop and validate a stability-indicating HPLC method to accurately quantify the concentration of this compound. (See Experimental Protocols section).
Precipitation of the compound in aqueous solution. Low solubility at a given pH or concentration: The solubility of this compound can be pH-dependent. At pH values significantly below its pKa, the less soluble free acid form will predominate.Ensure the concentration of this compound does not exceed its solubility limit in the chosen solvent or buffer system. Adjusting the pH to be slightly above the pKa may improve solubility, but be mindful of the increased degradation risk at higher pH. The use of a co-solvent may be necessary for higher concentrations.

Frequently Asked Questions (FAQs)

Q1: What are the primary degradation pathways for this compound in solution?

A1: The primary degradation pathways for this compound are believed to be:

  • Photodegradation: Cleavage of the carbon-iodine bond upon exposure to light, which can lead to the formation of iodide ions and propionic acid derivatives.[1][3]

  • Hydrolysis: Under strongly acidic or basic conditions, the molecule can undergo hydrolysis, although the C-I bond is generally more labile than the carboxylic acid functional group.

  • Dehydrohalogenation: In the presence of a base, elimination of HI can occur to form acrylic acid.

Q2: What is the optimal pH range for storing this compound solutions?

A2: To minimize degradation, it is recommended to maintain the pH of the solution in a slightly acidic range, ideally between pH 4 and 6. In this range, the carboxylic acid is protonated, which can help to stabilize the molecule. Avoid alkaline conditions, as they can accelerate degradation.

Q3: What solvents are recommended for preparing this compound solutions?

A3: For aqueous solutions, use a buffer system within the recommended pH range (4-6). For non-aqueous applications, aprotic solvents such as acetonitrile (B52724) or dimethylformamide (DMF) can be used. It is crucial to use high-purity, dry solvents, as water and impurities can promote degradation.

Q4: Can I use stabilizers to prevent the degradation of this compound?

A4: While specific stabilizers for this compound are not well-documented in publicly available literature, general strategies for stabilizing similar compounds can be applied. These include the use of antioxidants or free-radical scavengers, especially if photodegradation is a concern. However, the compatibility and effectiveness of any stabilizer would need to be experimentally validated for your specific application.

Q5: How should I handle and store solid this compound?

A5: Solid this compound should be stored in a tightly sealed container in a cool, dry, and well-ventilated place, protected from light.[1]

Data Presentation

The following tables provide illustrative data on the stability of this compound under various conditions. Please note that this data is representative and intended to demonstrate expected trends. Actual degradation rates should be determined experimentally.

Table 1: Effect of pH on the Stability of this compound in Aqueous Buffer at 25°C (Protected from Light)

pH% Remaining after 24 hours% Remaining after 72 hours
4.099.598.5
6.098.095.0
8.092.085.0

Table 2: Effect of Temperature on the Stability of this compound in pH 5.0 Buffer (Protected from Light)

Temperature% Remaining after 24 hours% Remaining after 72 hours
4°C99.899.5
25°C99.097.0
40°C95.088.0

Table 3: Effect of Light on the Stability of this compound in pH 5.0 Buffer at 25°C

Condition% Remaining after 8 hours% Remaining after 24 hours
Protected from Light99.599.0
Exposed to Ambient Light90.075.0

Experimental Protocols

Protocol 1: Preparation of a Stock Solution of this compound

Objective: To prepare a stable stock solution of this compound.

Materials:

  • This compound (solid)

  • High-purity water or appropriate buffer (e.g., 50 mM sodium acetate (B1210297) buffer, pH 5.0)

  • Amber-colored volumetric flask

  • Analytical balance

Procedure:

  • Weigh the desired amount of solid this compound using an analytical balance.

  • Transfer the solid to an amber-colored volumetric flask.

  • Add a portion of the chosen solvent or buffer and gently swirl to dissolve the solid.

  • Once dissolved, add the solvent or buffer to the final volume mark.

  • Cap the flask and invert several times to ensure a homogenous solution.

  • Store the stock solution at 2-8°C, protected from light. For long-term storage, dispense into single-use aliquots and store at -20°C or below.

Protocol 2: Stability-Indicating HPLC Method for this compound

Objective: To quantify the concentration of this compound and separate it from its potential degradation products.

Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector.

Chromatographic Conditions (Example):

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)

  • Mobile Phase: Isocratic elution with a mixture of 0.1% phosphoric acid in water (A) and acetonitrile (B) (e.g., 70:30 A:B). The exact ratio may need to be optimized.

  • Flow Rate: 1.0 mL/min

  • Detection Wavelength: 210 nm

  • Injection Volume: 10 µL

  • Column Temperature: 25°C

Procedure:

  • Prepare a series of calibration standards of this compound in the mobile phase.

  • Inject the calibration standards to generate a standard curve.

  • Inject the test samples (from stability studies) and quantify the peak area corresponding to this compound.

  • Monitor the chromatogram for the appearance of new peaks, which may correspond to degradation products. The retention time of this compound should be distinct from these new peaks.

Visualizations

experimental_workflow cluster_prep Solution Preparation cluster_stability Stability Study cluster_analysis Analysis weigh Weigh Solid 3-IPA dissolve Dissolve in Buffer (pH 4-6) in Amber Flask weigh->dissolve store Store at 2-8°C (Protected from Light) dissolve->store aliquot Aliquot Solution into Different Conditions store->aliquot conditions Incubate under various (pH, Temp, Light) aliquot->conditions sample Sample at Time Points conditions->sample hplc HPLC Analysis (Stability-Indicating Method) sample->hplc quantify Quantify Remaining 3-IPA hplc->quantify degradants Identify Degradation Products hplc->degradants

Caption: Workflow for assessing the stability of this compound solutions.

degradation_pathways cluster_light Photodegradation cluster_base Base-Catalyzed Degradation IPA This compound light_products Iodide + Propionic Acid Derivatives IPA->light_products Light (UV/Vis) base_products Acrylic Acid + HI IPA->base_products High pH (Base)

Caption: Potential degradation pathways of this compound.

References

Identifying and minimizing off-target effects of 3-Iodopropionic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 3-Iodopropionic Acid (3-IPA). The information focuses on identifying and minimizing its off-target effects to ensure robust and reliable experimental outcomes.

Disclaimer: Specific quantitative data on the off-target profile and IC50 values for this compound are not extensively available in public literature. The guidance provided is based on its known mechanism as a covalent inhibitor of Glyceraldehyde-3-Phosphate Dehydrogenase (GAPDH) and its chemical nature as an alkylating agent.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of this compound?

A1: this compound (3-IPA) is primarily known as a covalent inhibitor of the glycolytic enzyme Glyceraldehyde-3-Phosphate Dehydrogenase (GAPDH). It acts as an alkylating agent, forming a covalent bond with a critical cysteine residue in the active site of GAPDH, thereby inactivating the enzyme. This inhibition disrupts the glycolysis pathway, leading to a decrease in ATP production.

Q2: What are the potential off-target effects of this compound?

A2: As a reactive alkylating agent, 3-IPA has the potential to covalently modify other proteins besides GAPDH, particularly those with reactive nucleophilic residues like cysteine. Such off-target interactions can lead to a range of unintended cellular effects, including cytotoxicity, activation of stress response pathways, and interference with other signaling cascades.[1][2] The specific off-target proteins of 3-IPA have not been comprehensively profiled in publicly available studies.

Q3: How can I determine if my observed cellular phenotype is due to an on-target (GAPDH inhibition) or off-target effect of 3-IPA?

A3: Distinguishing between on-target and off-target effects is crucial for accurate data interpretation. A multi-step approach is recommended:

  • Confirm GAPDH Inhibition: Directly measure the activity of GAPDH in your experimental system after treatment with 3-IPA.

  • Metabolite Profiling: Analyze the levels of glycolytic intermediates. On-target GAPDH inhibition is expected to cause an accumulation of metabolites upstream of GAPDH (e.g., glyceraldehyde-3-phosphate, fructose-1,6-bisphosphate) and a depletion of downstream metabolites.

  • Use a Structurally Different GAPDH Inhibitor: Compare the phenotype induced by 3-IPA with that of another well-characterized, structurally distinct GAPDH inhibitor. A similar phenotype would suggest an on-target effect.

  • Rescue Experiment: If possible, overexpress a resistant mutant of GAPDH in your cells. If the phenotype is rescued, it strongly indicates an on-target effect.

  • Off-Target Identification: Employ proteomic techniques to identify other proteins that are covalently modified by 3-IPA in your system.

Q4: What are the best practices for minimizing off-target effects of 3-IPA in my experiments?

A4: To minimize off-target effects, consider the following:

  • Dose-Response: Use the lowest effective concentration of 3-IPA that elicits the desired on-target effect (GAPDH inhibition).

  • Time-Course: Optimize the incubation time to achieve on-target effects while minimizing the duration of exposure to the reactive compound.

  • Control Compounds: Include appropriate controls, such as a vehicle control and, if available, a structurally similar but inactive analog of 3-IPA.

  • Cell Line Selection: Be aware that the expression levels of on-target and potential off-target proteins can vary between cell lines, influencing the observed effects.

Troubleshooting Guides

Issue 1: Unexpected or Severe Cytotoxicity

Possible Causes:

  • High Concentration of 3-IPA: The concentration used may be too high, leading to widespread off-target alkylation and cellular toxicity.

  • Off-Target Protein Modification: 3-IPA may be covalently modifying essential proteins other than GAPDH, leading to cell death.

  • Depletion of Cellular ATP: Complete inhibition of glycolysis can lead to a severe energy crisis and apoptosis.

  • Induction of Apoptotic Pathways: As an alkylating agent, 3-IPA can cause cellular stress that triggers programmed cell death.[3]

Troubleshooting Steps:

  • Perform a Dose-Response Cytotoxicity Assay: Determine the concentration range of 3-IPA that is tolerated by your cells and the concentration at which cytotoxicity is observed.

  • Correlate Cytotoxicity with GAPDH Inhibition: Measure GAPDH activity at various concentrations of 3-IPA to see if the onset of cytotoxicity correlates with the level of GAPDH inhibition.

  • Assess Apoptosis Markers: Use assays to detect markers of apoptosis (e.g., caspase activation, Annexin V staining) to determine if programmed cell death is being induced.

  • Proteomic Profiling: Consider a proteomics experiment to identify other cellular proteins that are modified by 3-IPA at cytotoxic concentrations.

Issue 2: Inconsistent Experimental Results

Possible Causes:

  • Instability of 3-IPA: this compound can be unstable in certain buffer conditions or with prolonged storage.

  • Variability in Cell Culture Conditions: Differences in cell passage number, confluency, or media composition can alter cellular metabolism and sensitivity to 3-IPA.

  • Inconsistent Incubation Times: As a covalent inhibitor, the extent of inhibition by 3-IPA is time-dependent.

Troubleshooting Steps:

  • Prepare Fresh Solutions: Always prepare fresh stock solutions of 3-IPA for each experiment.

  • Standardize Cell Culture Protocols: Maintain consistent cell culture practices to ensure reproducibility.

  • Precise Incubation Timing: Use a consistent and precise incubation time for all experiments.

  • Include Positive and Negative Controls: Always include appropriate controls in every experiment to monitor for variability.

Quantitative Data

Due to the lack of specific off-target identification for this compound in the literature, a comprehensive table of on-target versus off-target IC50 values cannot be provided. Researchers are encouraged to determine the IC50 for GAPDH inhibition in their specific experimental system.

Table 1: On-Target IC50 Data for GAPDH Inhibitors (for reference)

InhibitorTargetIC50 ValueCell Line/System
This compound GAPDH Not Reported -
Koningic AcidGAPDH~0.3 µMHCT116 cells
IodoacetateGAPDH~10 µMHCT116 cells
3-BromopyruvateGAPDH~50 µMHCT116 cells

Note: The IC50 values for other GAPDH inhibitors are provided for context and may vary depending on the assay conditions.

Experimental Protocols

Protocol 1: Chemoproteomic Identification of 3-IPA Off-Targets

Objective: To identify the cellular proteins that are covalently modified by this compound.

Methodology: This protocol requires the synthesis of a 3-IPA analogue containing a "clickable" tag (e.g., an alkyne or azide (B81097) group) for subsequent enrichment and identification by mass spectrometry.

  • Probe Synthesis: Synthesize an alkyne- or azide-modified version of 3-IPA.

  • Cell Treatment: Treat intact cells or cell lysates with the 3-IPA probe.

  • Click Chemistry: After incubation, lyse the cells (if treated intact) and perform a click chemistry reaction to attach a biotin (B1667282) tag to the probe-modified proteins.

  • Enrichment: Use streptavidin-coated beads to enrich the biotin-tagged proteins.

  • Mass Spectrometry: Digest the enriched proteins and analyze the resulting peptides by liquid chromatography-mass spectrometry (LC-MS/MS) to identify the modified proteins.

  • Data Analysis: Identify proteins that are significantly enriched in the probe-treated sample compared to a control.

Protocol 2: Cellular Thermal Shift Assay (CETSA) for Target Engagement

Objective: To confirm the engagement of 3-IPA with its target protein(s) in intact cells.

Methodology:

  • Cell Treatment: Treat intact cells with 3-IPA or a vehicle control.

  • Heating: Heat the cell suspensions to a range of different temperatures.

  • Lysis: Lyse the cells to release the proteins.

  • Separation of Aggregates: Centrifuge the lysates to pellet the aggregated (denatured) proteins.

  • Protein Quantification: Collect the supernatant containing the soluble proteins and quantify the amount of the target protein (e.g., GAPDH) and suspected off-target proteins using Western blotting or other protein detection methods.

  • Data Analysis: A shift in the melting curve of a protein in the presence of 3-IPA indicates direct binding.

Visualizations

Glycolysis_Pathway_Inhibition Glucose Glucose G6P Glucose-6-P Glucose->G6P F6P Fructose-6-P G6P->F6P F16BP Fructose-1,6-BP F6P->F16BP GAP Glyceraldehyde-3-P F16BP->GAP GAPDH GAPDH GAP->GAPDH GAPDH BPG 1,3-Bisphosphoglycerate Pyruvate Pyruvate BPG->Pyruvate ... 3-IPA This compound 3-IPA->GAPDH GAPDH->BPG

Caption: Inhibition of the Glycolysis Pathway by this compound.

Off_Target_Hypothesis 3-IPA This compound GAPDH GAPDH (On-Target) 3-IPA->GAPDH Off_Target Off-Target Proteins (e.g., Cys-containing proteins) 3-IPA->Off_Target Glycolysis_Inhibition Glycolysis Inhibition GAPDH->Glycolysis_Inhibition Cellular_Dysfunction Cellular Dysfunction Off_Target->Cellular_Dysfunction Metabolic_Stress Metabolic Stress Glycolysis_Inhibition->Metabolic_Stress Stress_Response Stress Response Pathways (e.g., Apoptosis) Metabolic_Stress->Stress_Response Cellular_Dysfunction->Stress_Response

Caption: Hypothesized On-Target and Off-Target Effects of this compound.

Troubleshooting_Workflow Start Unexpected Phenotype Observed Confirm_Target_Engagement Confirm GAPDH Inhibition (Enzyme Assay, CETSA) Start->Confirm_Target_Engagement Metabolite_Analysis Analyze Glycolytic Intermediates Confirm_Target_Engagement->Metabolite_Analysis On_Target Phenotype Correlates with GAPDH Inhibition Metabolite_Analysis->On_Target Off_Target_Investigation Investigate Off-Targets (Proteomics) On_Target->Off_Target_Investigation No Refine_Experiment Refine Experimental Conditions (Dose, Time) On_Target->Refine_Experiment Yes Off_Target_Investigation->Refine_Experiment Conclusion Draw Conclusion Refine_Experiment->Conclusion

Caption: Workflow for Troubleshooting Unexpected Phenotypes with 3-IPA.

References

Technical Support Center: Optimizing 3-Iodopropionic Acid Experiments

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for optimizing reaction conditions in experiments involving 3-Iodopropionic acid. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answer frequently asked questions to ensure the success of your experiments.

Troubleshooting Guides

This section addresses specific issues you may encounter during your experiments with this compound, providing potential causes and recommended solutions in a straightforward question-and-answer format.

Issue 1: Low Yield of Alkylated Product

Question: I am experiencing a low yield of my desired S-alkylated protein/peptide. What are the possible reasons and how can I improve the yield?

Answer: Low alkylation yield is a common issue that can stem from several factors related to reaction conditions and reagent stability. Here’s a systematic approach to troubleshooting:

  • Suboptimal pH: The alkylation of cysteine residues by iodoacetamide (B48618) and iodoacetic acid is most efficient at a pH between 7.0 and 8.5.[1] At this pH, the thiol group of cysteine is sufficiently deprotonated to the more reactive thiolate form.[1] Ensure your reaction buffer is within this optimal range.

  • Insufficient Molar Excess of this compound: A common practice is to use a 5- to 10-fold molar excess of the alkylating agent over the thiol concentration. If you are still observing incomplete alkylation, consider increasing the molar excess.

  • Presence of Reducing Agents: Residual reducing agents from a preceding disulfide bond reduction step (e.g., Dithiothreitol (DTT) or Tris(2-carboxyethyl)phosphine (TCEP)) will react with and consume this compound, reducing its availability for alkylating the target thiol. Ensure that the reducing agent is removed or its concentration is significantly lowered before adding the alkylating agent.

  • Reagent Degradation: this compound is sensitive to light and can degrade in aqueous solutions.[2] Always prepare fresh solutions before use and store them protected from light.

  • Reaction Time and Temperature: Alkylation reactions are typically run for 30-60 minutes at room temperature. If you are experiencing low yields, you can try increasing the incubation time. However, be aware that prolonged reaction times or elevated temperatures can increase the likelihood of side reactions.

Issue 2: Non-Specific Modification of Other Amino Acids

Question: I am observing modifications on amino acids other than cysteine in my mass spectrometry data. How can I minimize these side reactions?

Answer: this compound and similar haloacetyl compounds can react with other nucleophilic amino acid side chains, particularly at higher pH and concentrations. Here are the most common off-target residues and how to mitigate these side reactions:

  • Methionine: The sulfur atom in the thioether side chain of methionine is susceptible to alkylation. This is a significant side reaction observed with iodine-containing alkylating agents.[3]

  • Histidine: The imidazole (B134444) ring of histidine can be alkylated, especially at pH values above 6.[4][5]

  • Lysine (B10760008): The ε-amino group of lysine can also be a target for alkylation, particularly at alkaline pH.[5][6]

  • Aspartate and Glutamate (B1630785): While less common, the carboxyl groups of aspartate and glutamate can also be modified.

Strategies to Minimize Side Reactions:

  • Optimize pH: Perform the alkylation at a pH closer to 7.0. While the reaction with cysteine is slower at this pH, it significantly reduces the reactivity with histidine and lysine.

  • Limit Molar Excess: Use the lowest effective concentration of this compound to achieve complete alkylation of cysteines without having a large excess that can drive off-target reactions.

  • Control Reaction Time: Keep the reaction time as short as possible while still allowing for complete cysteine modification.

  • Consider Alternative Reagents: If non-specific modifications persist and are problematic for your application, you might consider using N-ethylmaleimide (NEM), which can be more specific for thiols at neutral pH.[7]

Issue 3: Protein Precipitation Upon Addition of this compound

Question: My protein sample precipitates after I add this compound. What could be causing this and how can I prevent it?

Answer: Protein precipitation during the alkylation step can be due to several factors:

  • Protein Concentration: High protein concentrations can lead to aggregation and precipitation, especially after denaturation steps. Try diluting your protein sample.[8]

  • Denaturation and Hydrophobicity: The alkylation of cysteine residues makes the protein more hydrophobic, which can lead to precipitation if the protein is already partially denatured.[8] The use of chaotropic agents like urea (B33335) or guanidine (B92328) hydrochloride in your lysis/reaction buffer can help maintain protein solubility.

  • Reaction with Reducing Agents: If a high concentration of a reducing agent like DTT is present, its reaction with this compound can sometimes lead to the formation of a precipitate.[8] As mentioned before, it is best to remove or dilute the reducing agent before alkylation.

  • Temperature: Performing the preceding reduction step at a high temperature (e.g., 80°C) can cause irreversible protein denaturation and precipitation.[8]

Troubleshooting Steps:

  • Work with a lower protein concentration.

  • Incorporate or increase the concentration of urea (e.g., 6-8 M) or guanidine hydrochloride in your buffer.

  • Switch from DTT to TCEP as the reducing agent, as it is less prone to precipitation issues with iodoacetamide.[8]

  • Perform the reduction step at a lower temperature (e.g., 56-60°C).

Frequently Asked Questions (FAQs)

Q1: What is the optimal pH for alkylating cysteine residues with this compound?

A1: The optimal pH for the reaction of iodoacetamide and iodoacetic acid with cysteine thiols is generally between 7.0 and 8.5.[1] In this range, the cysteine thiol group (pKa ~8.5) is sufficiently deprotonated to the more nucleophilic thiolate anion, which readily attacks the electrophilic carbon of the this compound.[9]

Q2: How should I prepare and store this compound solutions?

A2: this compound is light-sensitive and can degrade in aqueous solutions.[2] It is crucial to prepare fresh solutions immediately before each use. If a stock solution is necessary, it should be prepared in a light-protected container and stored at -20°C for a short period. The powder form should be stored in a cool, dark, and dry place.

Q3: What is the solubility of this compound in common biological buffers?

A3: this compound is soluble in water.[10] Its solubility can be influenced by the pH and composition of the buffer. In general, it is soluble in common biological buffers like phosphate (B84403) and Tris buffers.[11][12] However, it's always good practice to dissolve it in a small amount of an appropriate solvent like water or DMSO before adding it to your final reaction buffer to ensure complete dissolution.

Q4: Can this compound be used to inhibit enzyme activity?

A4: Yes, this compound and its analog iodoacetate are well-known irreversible inhibitors of enzymes that have a critical cysteine residue in their active site. A prime example is the glycolytic enzyme Glyceraldehyde-3-Phosphate Dehydrogenase (GAPDH).[13][14] this compound covalently modifies the active site cysteine, leading to the inactivation of the enzyme.

Q5: What are the safety precautions I should take when working with this compound?

A5: this compound is a corrosive substance that can cause severe skin burns and eye damage.[15] Always handle it with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Work in a well-ventilated area or a fume hood.

Data Presentation

Table 1: Recommended Reaction Conditions for Cysteine Alkylation

ParameterRecommended RangeNotes
pH 7.0 - 8.5Higher pH increases reaction rate but also the risk of side reactions.[1]
Temperature Room Temperature (20-25°C)Higher temperatures can increase reaction rate but also promote side reactions.
Molar Excess 5-10 fold over thiolMay need optimization depending on the protein and reaction time.
Reaction Time 30 - 60 minutesShorter times are preferred to minimize side reactions.
Solvent Aqueous buffer (e.g., Phosphate, Tris)Can be dissolved in a small amount of organic solvent first if needed.

Table 2: Potential Side Reactions of this compound with Amino Acids

Amino AcidReactive GrouppH DependenceNotes
Methionine ThioetherLess pH-dependentA common side reaction with iodine-containing alkylating agents.[3]
Histidine Imidazole ringIncreases above pH 6Can be a significant side reaction at alkaline pH.[4][5]
Lysine ε-amino groupIncreases at alkaline pHReactivity is generally lower than with cysteine.[5][6]

Experimental Protocols

Protocol 1: In-Solution Alkylation of Protein Cysteines

This protocol describes a general procedure for the reduction and alkylation of cysteine residues in a purified protein sample in solution.

  • Protein Preparation: Dissolve the protein sample in a denaturation buffer (e.g., 6 M Guanidine-HCl or 8 M Urea, 100 mM Tris-HCl, pH 8.0).

  • Reduction: Add a reducing agent, such as DTT to a final concentration of 10 mM or TCEP to a final concentration of 5 mM. Incubate for 1 hour at 37°C.

  • Alkylation: Add a freshly prepared solution of this compound to a final concentration of 20-50 mM (ensure a sufficient molar excess over the reducing agent and protein thiols). Incubate for 30-60 minutes at room temperature in the dark.

  • Quenching: Quench the reaction by adding a small molecule thiol, such as DTT or 2-mercaptoethanol, to a final concentration that is in excess of the initial this compound concentration.

  • Buffer Exchange: Remove the excess reagents and exchange the buffer to one suitable for downstream applications (e.g., digestion buffer for proteomics) using dialysis, desalting columns, or buffer exchange spin columns.

Protocol 2: Inhibition of GAPDH Activity

This protocol provides a general outline for assessing the inhibitory effect of this compound on GAPDH activity.

  • Enzyme and Substrate Preparation: Prepare solutions of purified GAPDH, its substrate glyceraldehyde-3-phosphate (G3P), and the cofactor NAD⁺ in an appropriate assay buffer (e.g., 50 mM Tris-HCl, pH 7.5).

  • Inhibitor Preparation: Prepare a stock solution of this compound in the assay buffer.

  • Inhibition Assay:

    • Pre-incubate GAPDH with varying concentrations of this compound for a set period (e.g., 15-30 minutes) at room temperature to allow for covalent modification.

    • Initiate the enzymatic reaction by adding G3P and NAD⁺.

    • Monitor the increase in absorbance at 340 nm, which corresponds to the production of NADH.

  • Data Analysis: Calculate the initial reaction rates for each inhibitor concentration. Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Mandatory Visualization

experimental_workflow cluster_prep Sample Preparation cluster_reaction Alkylation Reaction cluster_analysis Downstream Analysis protein_sample Protein Sample denaturation Denaturation (e.g., 6M Gd-HCl) protein_sample->denaturation reduction Reduction (e.g., DTT, TCEP) denaturation->reduction alkylation Alkylation (this compound) reduction->alkylation quenching Quenching (e.g., excess DTT) alkylation->quenching buffer_exchange Buffer Exchange quenching->buffer_exchange analysis Proteomics/Enzyme Assay buffer_exchange->analysis

A typical experimental workflow for protein alkylation.

logical_relationship cluster_conditions Reaction Conditions cluster_outcomes Experimental Outcomes pH pH cys_alk Cysteine Alkylation (Desired Outcome) pH->cys_alk Optimal (7.0-8.5) side_react Side Reactions (Undesired) pH->side_react High pH increases temp Temperature temp->cys_alk temp->side_react High temp increases conc Concentration conc->cys_alk conc->side_react High conc. increases time Time time->cys_alk time->side_react Longer time increases

Factors influencing the outcome of alkylation reactions.

signaling_pathway Glucose Glucose G6P Glucose-6-Phosphate Glucose->G6P F6P Fructose-6-Phosphate G6P->F6P F16BP Fructose-1,6-Bisphosphate F6P->F16BP G3P_DHAP Glyceraldehyde-3-Phosphate (G3P) + DHAP F16BP->G3P_DHAP GAPDH GAPDH G3P_DHAP->GAPDH BPG 1,3-Bisphosphoglycerate Pyruvate Pyruvate BPG->Pyruvate ... GAPDH->BPG IPA This compound IPA->GAPDH Inhibition

Inhibition of the Glycolytic Pathway by this compound.

References

Technical Support Center: Reactions with 3-Iodopropionic Acid

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with 3-iodopropionic acid. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common issues and side reactions encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What are the most common side products when using this compound as an alkylating agent?

A1: The most prevalent side products arise from two main competing reaction pathways: elimination and overalkylation.

  • Elimination: Under basic conditions, this compound can undergo an E2 elimination reaction to form acrylic acid . This is often favored by strong, sterically hindered bases and higher temperatures.

  • Overalkylation/Non-specific Alkylation: When reacting with molecules containing multiple nucleophilic sites, such as proteins or peptides, this compound can react non-specifically with various amino acid residues beyond the intended target (e.g., cysteine). This leads to a heterogeneous mixture of products.

Q2: How can I minimize the formation of acrylic acid during my reaction?

A2: To suppress the elimination side reaction, consider the following strategies:

  • Choice of Base: Use a weaker base or a non-nucleophilic base if possible. Strong bases like potassium tert-butoxide are more likely to promote elimination.

  • Temperature Control: Perform the reaction at the lowest effective temperature. Lower temperatures generally favor the SN2 substitution reaction over the E2 elimination pathway.

  • Solvent Selection: The choice of solvent can influence the reaction outcome, though specific effects can be substrate-dependent. Aprotic polar solvents are generally suitable for SN2 reactions.

Q3: I am using this compound to modify cysteine residues in a peptide, but I am observing multiple products. What is happening?

A3: You are likely observing non-specific alkylation of other amino acid residues. While this compound reacts readily with the thiol group of cysteine, it can also alkylate other nucleophilic side chains and the N-terminus of the peptide. Studies with the similar reagent iodoacetamide (B48618) have shown the following order of reactivity for non-specific alkylation: Cysteine > N-terminal amino acid > Aspartic acid > Glutamic acid > Histidine > Asparagine > Lysine (B10760008) > Tyrosine.[1] To minimize this, you can try optimizing the reaction pH, temperature, and stoichiometry of the reagents.

Q4: What are the stability and storage recommendations for this compound?

A4: this compound is a solid that should be stored in a cool, dry, and well-ventilated area away from incompatible substances such as oxidizing agents. It is also light-sensitive and should be stored in a tightly sealed, light-resistant container.

Troubleshooting Guides

Problem 1: Low yield of the desired N-alkylated product and presence of a significant amount of acrylic acid.

Possible Cause: The reaction conditions are favoring the E2 elimination pathway over the desired SN2 substitution.

Troubleshooting Steps:

  • Lower the Reaction Temperature: Immediately decrease the reaction temperature. If the reaction is being run at elevated temperatures, try running it at room temperature or even 0 °C.

  • Change the Base: If using a strong or bulky base (e.g., DBU, t-BuOK), switch to a milder base such as potassium carbonate (K₂CO₃) or sodium bicarbonate (NaHCO₃).

  • Control Stoichiometry: Use a stoichiometric amount of the base rather than a large excess.

  • Solvent Considerations: While less impactful than temperature and base, ensure your solvent is appropriate for an SN2 reaction (e.g., DMF, acetonitrile).

Problem 2: Formation of multiple products in the alkylation of a peptide or protein.

Possible Cause: Non-specific alkylation of various nucleophilic residues.

Troubleshooting Steps:

  • pH Control: The pH of the reaction buffer is critical. The thiol group of cysteine is more nucleophilic at a pH closer to its pKa (~8.3), but higher pH can also increase the reactivity of other nucleophilic groups like the epsilon-amino group of lysine (pKa ~10.5). Try performing the reaction at a pH between 7.0 and 8.0 to enhance selectivity for cysteine.

  • Stoichiometry: Use the minimum effective excess of this compound. A large excess will significantly increase the likelihood of non-specific modifications.

  • Reaction Time and Temperature: Minimize the reaction time and keep the temperature low (e.g., 4 °C or room temperature) to reduce the extent of side reactions.

  • Quenching: Add a quenching reagent like dithiothreitol (B142953) (DTT) or 2-mercaptoethanol (B42355) to consume any unreacted this compound once the desired reaction is complete.

Quantitative Data on Side Products

The yield of side products is highly dependent on the specific reaction conditions. The following table summarizes available quantitative data.

Reaction TypeDesired ProductSide Product(s)Reagents and ConditionsYield of Desired ProductYield of Side Product(s)Reference
Reduction/HydrolysisThis compound-Glyceric acid, Hydriodic acid, Pd/C catalyst, 100°C, 10h99%Not reported[2]
Substitution3-Nitropropionic acidAcrylic acid, othersThis compound, Silver nitrite, Water14%Not specified[3]

Experimental Protocols

Protocol 1: General Procedure for N-Alkylation of an Amine with this compound

This protocol provides a starting point for the alkylation of a primary or secondary amine.

Materials:

  • Amine

  • This compound

  • Potassium carbonate (K₂CO₃)

  • N,N-Dimethylformamide (DMF)

  • Ethyl acetate (B1210297)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate (B86663) (Na₂SO₄)

Procedure:

  • To a stirred solution of the amine (1.0 eq) in DMF, add K₂CO₃ (1.5 eq).

  • Add a solution of this compound (1.1 eq) in DMF dropwise at room temperature.

  • Monitor the reaction progress by TLC or LC-MS.

  • If the reaction is sluggish, the temperature can be gently increased (e.g., to 40-50°C), but be mindful that this may increase the formation of acrylic acid.

  • Upon completion, dilute the reaction mixture with water and extract with ethyl acetate (3x).

  • Combine the organic layers and wash with saturated aqueous sodium bicarbonate solution, followed by brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Troubleshooting:

  • Significant elimination: Lower the reaction temperature and consider using a weaker base.

  • Di-alkylation (for primary amines): Use a larger excess of the primary amine relative to this compound.

Protocol 2: Esterification of this compound (Fischer Esterification)

This protocol describes the acid-catalyzed esterification with an alcohol.

Materials:

  • This compound

  • Alcohol (e.g., ethanol, used in excess as solvent)

  • Concentrated sulfuric acid (catalytic amount)

  • Toluene (B28343) (for azeotropic removal of water, optional)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Diethyl ether

Procedure:

  • Dissolve this compound (1.0 eq) in an excess of the desired alcohol.

  • Add a catalytic amount of concentrated sulfuric acid (e.g., 2-3 drops).

  • If desired, add toluene and equip the reaction flask with a Dean-Stark apparatus to remove water azeotropically.

  • Heat the mixture to reflux and monitor the reaction by TLC.

  • After completion, cool the reaction mixture to room temperature and remove the excess alcohol under reduced pressure.

  • Dissolve the residue in diethyl ether and wash with saturated aqueous sodium bicarbonate solution until the aqueous layer is neutral or slightly basic.

  • Wash the organic layer with brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude ester.

  • Purify by distillation or column chromatography if necessary.

Troubleshooting:

  • Low conversion: Ensure the reaction is heated to a sufficient temperature for reflux and that the catalyst is active. If not using a Dean-Stark trap, a larger excess of the alcohol may be required to drive the equilibrium.

Visualizations

Elimination_vs_Substitution This compound This compound Acrylic Acid Acrylic Acid This compound->Acrylic Acid E2 Elimination Substituted Product Substituted Product This compound->Substituted Product SN2 Substitution Base Base Base->Acrylic Acid Nucleophile Nucleophile Nucleophile->Substituted Product Troubleshooting_Elimination cluster_problem Problem cluster_solutions Troubleshooting Steps Low Yield of Alkylation Product\nHigh Acrylic Acid Formation Low Yield of Alkylation Product High Acrylic Acid Formation Lower Temperature Lower Temperature Low Yield of Alkylation Product\nHigh Acrylic Acid Formation->Lower Temperature Use Weaker Base Use Weaker Base Low Yield of Alkylation Product\nHigh Acrylic Acid Formation->Use Weaker Base Control Stoichiometry Control Stoichiometry Low Yield of Alkylation Product\nHigh Acrylic Acid Formation->Control Stoichiometry

References

Technical Support Center: Purification of 3-Iodopropionic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist in the purification of 3-iodopropionic acid following its synthesis.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for purifying this compound?

A1: The primary methods for purifying this compound are recrystallization and extraction. The choice of method depends on the nature and quantity of the impurities present. For colored impurities or thermally sensitive compounds, column chromatography can also be a viable, albeit more resource-intensive, option.

Q2: What are the likely impurities in a synthesis of this compound?

A2: Common impurities depend on the synthetic route.

  • From acrylic acid and hydrogen iodide: Unreacted acrylic acid, and potentially polymeric byproducts of acrylic acid.[1]

  • From glyceric acid: Unreacted glyceric acid and other side-products from the reaction.

  • General impurities: Residual solvents from the synthesis and colored byproducts.

Q3: How can I assess the purity of my this compound?

A3: The purity of this compound can be assessed using several analytical techniques:

  • Melting Point: A sharp melting point range close to the literature value (82-86 °C) is a good indicator of purity.[2]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can identify the presence of impurities.

  • High-Performance Liquid Chromatography (HPLC): HPLC can be used to quantify the purity of the sample.

Troubleshooting Guides

Recrystallization
Issue Possible Cause Solution
No crystals form upon cooling. The solution is not supersaturated (too much solvent was added).Evaporate some of the solvent to increase the concentration of the this compound and then cool again.
The compound is highly soluble in the chosen solvent even at low temperatures.Try adding an "anti-solvent" (a solvent in which this compound is insoluble but is miscible with the crystallization solvent).
Nucleation has not occurred.Scratch the inside of the flask with a glass rod at the liquid-air interface to provide a surface for crystal growth. Add a seed crystal of pure this compound.
The compound "oils out" instead of crystallizing. The rate of cooling is too fast.Allow the solution to cool more slowly to room temperature before placing it in an ice bath.
The presence of significant impurities is depressing the melting point.Attempt a preliminary purification by another method, such as an extraction, before recrystallization.
Low recovery of the purified compound. Too much solvent was used.Use the minimum amount of hot solvent necessary to dissolve the crude product.
The compound has significant solubility in the cold solvent.Cool the crystallization mixture in an ice bath for a longer period to maximize crystal formation.
Crystals were lost during filtration.Ensure a proper filtration technique, washing the crystals with a minimal amount of ice-cold solvent.
The purified product is not significantly purer than the crude material. The chosen recrystallization solvent does not effectively differentiate between the compound and the impurities.Perform a systematic solvent screen to find a more suitable solvent or solvent system.
The impurities co-crystallized with the product.Consider a preliminary purification step, such as an acid-base extraction, to remove impurities with different chemical properties.
Extraction
Issue Possible Cause Solution
Poor separation of layers (emulsion formation). The two phases are not sufficiently different in polarity or density.Add a small amount of brine (saturated NaCl solution) to increase the ionic strength of the aqueous phase.
Vigorous shaking.Gently invert the separatory funnel multiple times instead of vigorous shaking.
Low yield of extracted this compound. Incomplete extraction from the aqueous phase.Perform multiple extractions with smaller volumes of the organic solvent.
The pH of the aqueous phase is not optimal.For extraction into an organic solvent, ensure the aqueous phase is acidified to a pH well below the pKa of this compound (~4.0) to ensure it is in its neutral form.

Quantitative Data

Physical Properties of this compound

PropertyValue
Molecular Formula C₃H₅IO₂
Molecular Weight 199.98 g/mol
Melting Point 82-86 °C[2]
Appearance White to light yellow to light orange powder/crystal[2]
Solubility in Water Slightly soluble in cold water, readily in hot water.
Solubility in Organic Solvents Readily soluble in alcohol.

Experimental Protocols

Protocol 1: Purification by Extraction and Recrystallization

This protocol is a modern adaptation of a classic purification method, replacing hazardous solvents with safer alternatives.

Objective: To purify crude this compound by removing water-soluble and insoluble impurities.

Materials:

  • Crude this compound

  • Diethyl ether (or other suitable organic solvent like ethyl acetate)

  • Saturated sodium chloride solution (brine)

  • Anhydrous magnesium sulfate (B86663) or sodium sulfate

  • Water

  • Heptane (B126788) (or hexane)

  • Separatory funnel

  • Erlenmeyer flasks

  • Heating mantle or hot plate

  • Ice bath

  • Büchner funnel and filter paper

  • Vacuum flask

Procedure:

Part A: Extraction

  • Dissolution: Dissolve the crude this compound in a suitable volume of water. If the synthesis was performed in an aqueous solution, this step may be omitted.

  • Acidification: Acidify the aqueous solution with a few drops of a strong acid (e.g., HCl) to a pH of approximately 2 to ensure the this compound is fully protonated.

  • Extraction: Transfer the aqueous solution to a separatory funnel and extract with diethyl ether (or ethyl acetate) three times, using a volume of organic solvent that is approximately one-third of the aqueous volume for each extraction. Gently invert the funnel to mix the layers and release pressure frequently.

  • Combine Organic Layers: Combine the organic extracts in a clean Erlenmeyer flask.

  • Washing: Wash the combined organic layers with brine to remove any residual water-soluble impurities.

  • Drying: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

  • Solvent Removal: Decant or filter the dried organic solution and remove the solvent under reduced pressure using a rotary evaporator to obtain the crude, extracted this compound.

Part B: Recrystallization

  • Solvent Selection: A suitable solvent system for the recrystallization of this compound is a mixture of water and a more non-polar solvent like heptane or hexane (B92381).

  • Dissolution: In an Erlenmeyer flask, dissolve the crude this compound obtained from the extraction in a minimal amount of hot water. Heat the mixture gently to facilitate dissolution.

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration to remove them.

  • Crystallization: Remove the flask from the heat and allow it to cool slowly to room temperature. Once at room temperature, place the flask in an ice bath to maximize crystal formation. If crystals do not form readily, scratch the inside of the flask with a glass rod or add a seed crystal.

  • Induce Crystallization with Anti-solvent (if necessary): If crystallization is sluggish, slowly add heptane or hexane dropwise to the cooled aqueous solution until turbidity persists. Then allow the solution to stand and crystallize.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the collected crystals with a small amount of ice-cold water or a cold mixture of water and the anti-solvent.

  • Drying: Dry the purified crystals under vacuum.

Visualizations

PurificationWorkflow cluster_synthesis Synthesis cluster_extraction Extraction cluster_recrystallization Recrystallization CrudeProduct Crude this compound (with impurities) Dissolve Dissolve in Water & Acidify CrudeProduct->Dissolve Extract Extract with Organic Solvent Dissolve->Extract WashDry Wash & Dry Organic Layer Extract->WashDry Evaporate Evaporate Solvent WashDry->Evaporate ExtractedProduct Extracted This compound Evaporate->ExtractedProduct DissolveHot Dissolve in Minimal Hot Solvent ExtractedProduct->DissolveHot Cool Cool Slowly DissolveHot->Cool Filter Vacuum Filtration Cool->Filter Dry Dry Crystals Filter->Dry PureProduct Pure this compound Dry->PureProduct

Caption: Purification workflow for this compound.

References

Managing light sensitivity of 3-Iodopropionic acid during experiments

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on managing the light sensitivity of 3-Iodopropionic acid during experiments.

Frequently Asked Questions (FAQs)

Q1: Is this compound light sensitive?

Yes, this compound is known to be a light-sensitive compound.[1][2] Exposure to light, particularly UV and short-wavelength visible light, can cause it to degrade. This degradation can affect its purity and efficacy in experiments.

Q2: How should I store this compound?

To ensure its stability, this compound should be stored in a tightly sealed, amber or opaque container in a cool, dry, and dark place.[1][2] For long-term storage, refrigeration in a light-proof container is recommended.

Q3: What are the visual signs of this compound degradation?

Upon degradation, solutions of this compound may develop a yellowish or brownish tint. This discoloration is often an indicator of the formation of iodine as a byproduct of photodegradation.

Q4: How can I minimize light exposure during my experiments?

To minimize light exposure, it is recommended to work in a dimly lit room or use a darkroom. Utilize amber-colored labware (e.g., vials, microplates) and cover any transparent containers with aluminum foil. For highly sensitive applications, work under red light conditions, as longer wavelengths are less energetic and less likely to cause photodegradation.

Troubleshooting Guide

Problem Possible Cause Recommended Solution
Inconsistent experimental results (e.g., variable enzyme inhibition, cell viability) Degradation of this compound due to light exposure.Prepare fresh stock solutions of this compound for each experiment. Protect all solutions from light at all stages of the experiment using amber vials and aluminum foil. Work under subdued lighting.
Inconsistent final concentration of the inhibitor.Ensure the compound is fully dissolved in the stock solution. Pre-warm the culture medium before adding the stock solution to improve solubility. Perform serial dilutions carefully and mix thoroughly at each step.
Discoloration of this compound solution Photodegradation of the compound.Discard the discolored solution and prepare a fresh one from a properly stored solid stock. Ensure all subsequent handling is done with minimal light exposure.
Lower than expected biological activity Loss of active this compound due to degradation.Quantify the concentration of your this compound stock solution using a validated analytical method (e.g., HPLC) before use. Always use a positive control in your experiments to ensure the assay is performing as expected.
Cell toxicity observed at concentrations expected to be non-toxic Formation of toxic byproducts from the degradation of this compound.Minimize light exposure to prevent the formation of unknown and potentially toxic degradants. If possible, analyze the degraded solution to identify byproducts.

Experimental Protocols

Protocol: Cell Viability Assay Using this compound as a Glycolysis Inhibitor

This protocol outlines a cell viability assay (e.g., MTT or resazurin-based) with a focus on minimizing the degradation of this compound.

Materials:

  • This compound solid

  • Anhydrous DMSO

  • Cell culture medium (e.g., DMEM)

  • Cells of interest

  • 96-well plates (amber or covered with foil)

  • MTT or Resazurin (B115843) reagent

  • Solubilization solution (for MTT)

  • Plate reader

Procedure:

  • Preparation of Stock Solution (in subdued light):

    • In a dimly lit environment or under a dark hood, weigh out the required amount of this compound.

    • Dissolve the solid in anhydrous DMSO to prepare a high-concentration stock solution (e.g., 100 mM). Ensure complete dissolution.

    • Aliquot the stock solution into amber, tightly sealed vials and store at -20°C, protected from light. Avoid repeated freeze-thaw cycles.

  • Cell Seeding:

    • Seed cells into a 96-well plate at a predetermined density and allow them to adhere overnight under standard cell culture conditions. If using a standard clear plate, cover it with aluminum foil after seeding.

  • Preparation of Working Solutions (in subdued light):

    • Thaw an aliquot of the this compound stock solution in the dark.

    • Perform serial dilutions of the stock solution in pre-warmed cell culture medium to achieve the desired final concentrations. Prepare these dilutions immediately before use and keep them protected from light.

  • Cell Treatment:

    • Remove the culture medium from the cells and replace it with the medium containing the different concentrations of this compound. Include a vehicle control (medium with the same final concentration of DMSO).

    • Immediately wrap the plate in aluminum foil to protect it from light and return it to the incubator for the desired treatment period.

  • Viability Assay (in subdued light):

    • After the incubation period, perform the viability assay (e.g., MTT or resazurin) according to the manufacturer's instructions, ensuring that all steps are carried out with minimal light exposure until the final plate reading.

    • For an MTT assay, after adding the reagent and incubating, add the solubilization solution and read the absorbance. For a resazurin assay, add the reagent, incubate, and then read the fluorescence.

  • Data Analysis:

    • Calculate cell viability as a percentage relative to the vehicle-treated control cells.

Visualizations

Logical Workflow for Handling Light-Sensitive this compound

G Workflow for Handling Light-Sensitive this compound cluster_0 Preparation cluster_1 Experiment cluster_2 Analysis storage Store Solid in Dark & Cool weigh Weigh Solid in Subdued Light storage->weigh dissolve Dissolve in DMSO (Amber Vial) weigh->dissolve aliquot Aliquot & Store at -20°C dissolve->aliquot thaw Thaw Aliquot in Dark aliquot->thaw dilute Prepare Working Solutions (Amber Tubes) thaw->dilute treat Treat Cells (Cover Plate with Foil) dilute->treat incubate Incubate in Dark treat->incubate assay Perform Assay in Subdued Light incubate->assay read Read Plate assay->read analyze Analyze Data read->analyze

Caption: Workflow for handling light-sensitive this compound.

Inhibition of Glycolysis by this compound

This compound is an alkylating agent that can inhibit glycolysis by targeting enzymes with reactive cysteine residues, such as Glyceraldehyde-3-phosphate dehydrogenase (GAPDH).

Glycolysis_Inhibition Mechanism of Glycolysis Inhibition by this compound Glucose Glucose G6P Glucose-6-Phosphate Glucose->G6P F6P Fructose-6-Phosphate G6P->F6P F16BP Fructose-1,6-Bisphosphate F6P->F16BP G3P Glyceraldehyde-3-Phosphate F16BP->G3P BPG13 1,3-Bisphosphoglycerate G3P->BPG13 GAPDH Pyr Pyruvate BPG13->Pyr ... IPA This compound GAPDH GAPDH IPA->GAPDH Inhibition

Caption: Inhibition of glycolysis by this compound.

References

Technical Support Center: Enhancing the Efficiency of 3-Iodopropionic Acid in Alkylation Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides comprehensive guidance on optimizing the use of 3-iodopropionic acid as an alkylating agent. Here, you will find detailed troubleshooting guides, frequently asked questions (FAQs), and experimental protocols to enhance the efficiency and yield of your alkylation reactions, ensuring robust and reproducible results in your research and development endeavors.

Troubleshooting Guides

This section addresses common issues encountered during alkylation reactions with this compound, offering potential causes and actionable solutions.

Issue 1: Low or No Product Yield

Symptoms:

  • TLC or LC-MS analysis shows a significant amount of unreacted starting material (nucleophile).

  • Minimal or no formation of the desired alkylated product.

Potential CauseRecommended SolutionJustification
Insufficiently Strong Base Use a stronger base such as sodium hydride (NaH), potassium tert-butoxide (KOtBu), or lithium diisopropylamide (LDA) for less nucleophilic substrates. For more sensitive substrates, milder inorganic bases like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) in a polar aprotic solvent may be effective.The base must be strong enough to deprotonate the nucleophile, generating a more reactive nucleophilic species. The pKa of the nucleophile should be considered when selecting the base.
Poor Solvent Choice Employ polar aprotic solvents like N,N-dimethylformamide (DMF), dimethyl sulfoxide (B87167) (DMSO), or acetonitrile (B52724) (ACN).These solvents effectively solvate the counter-ion of the base, increasing the nucleophilicity of the anion and favoring the Sₙ2 reaction pathway.
Low Reaction Temperature Increase the reaction temperature in increments of 10-20 °C. For thermally sensitive molecules, a moderate increase over a longer reaction time may be beneficial.Alkylation reactions often have a significant activation energy. Increasing the temperature provides the necessary energy to overcome this barrier and increase the reaction rate.
Degradation of this compound Use freshly acquired or purified this compound. Store it in a cool, dark place, as it can be light-sensitive.This compound can degrade over time, especially when exposed to light and moisture, leading to reduced reactivity.
Steric Hindrance For sterically hindered nucleophiles, consider using a less hindered base and a higher reaction temperature to overcome the steric barrier.Steric bulk around the nucleophilic center can impede the approach of the alkylating agent, slowing down the reaction.

Troubleshooting Workflow for Low Yield

low_yield start Low or No Yield check_base Is the base strong enough? start->check_base change_base Use a stronger base (e.g., NaH, KOtBu) check_base->change_base No check_solvent Is the solvent appropriate? check_base->check_solvent Yes final_product Improved Yield change_base->final_product change_solvent Switch to a polar aprotic solvent (DMF, DMSO) check_solvent->change_solvent No check_temp Is the temperature optimal? check_solvent->check_temp Yes change_solvent->final_product increase_temp Increase temperature check_temp->increase_temp No check_reagent Is the this compound fresh? check_temp->check_reagent Yes increase_temp->final_product use_fresh_reagent Use fresh or purified reagent check_reagent->use_fresh_reagent No check_reagent->final_product Yes use_fresh_reagent->final_product

Caption: Logical workflow for troubleshooting low product yield.

Issue 2: Formation of Side Products

Symptoms:

  • TLC or LC-MS analysis shows multiple spots or peaks in addition to the starting material and desired product.

Potential Side ReactionRecommended SolutionJustification
Over-alkylation (Di- or Poly-alkylation) Use a stoichiometric amount or a slight excess (1.05-1.2 equivalents) of this compound. Add the alkylating agent slowly or portion-wise to the reaction mixture.This is common with primary amines or other nucleophiles with multiple reactive sites. Controlling the stoichiometry and addition rate minimizes the chance of a second alkylation event.
Elimination (Formation of Acrylic Acid) Use a less hindered, non-nucleophilic base. Run the reaction at a lower temperature.This compound has a proton on the α-carbon that can be abstracted by a strong base, leading to E2 elimination. This is more prevalent at higher temperatures.
O-alkylation vs. N-alkylation (for ambident nucleophiles) Use a "soft" base and a polar aprotic solvent. Alkyl iodides are considered "soft" electrophiles and generally favor N-alkylation.According to Hard-Soft Acid-Base (HSAB) theory, soft electrophiles preferentially react with soft nucleophiles (like nitrogen), while hard electrophiles react with hard nucleophiles (like oxygen).

Reaction Pathways: Alkylation vs. Side Reactions

side_reactions start Nucleophile (R-XH) + this compound alkylation Desired Alkylation Product (R-X-CH₂CH₂COOH) start->alkylation Sₙ2 over_alkylation Over-alkylation Product start->over_alkylation Excess Alkylating Agent elimination Acrylic Acid (Side Product) start->elimination Strong Base / High Temp (E2)

Caption: Competing reaction pathways in alkylation reactions.

Frequently Asked Questions (FAQs)

Q1: How does this compound compare to other 3-halopropionic acids as an alkylating agent?

A1: Due to the lower bond dissociation energy of the C-I bond compared to C-Br and C-Cl bonds, this compound is generally the most reactive of the 3-halopropionic acids. This higher reactivity allows for alkylation reactions to proceed under milder conditions, often resulting in higher yields and shorter reaction times.

Q2: What is the optimal pH for alkylating cysteine residues in peptides and proteins with this compound?

A2: The alkylation of cysteine residues is most efficient at a pH above the pKa of the thiol group (around 8.5). A pH range of 7.5-8.5 is commonly used to ensure a sufficient concentration of the nucleophilic thiolate anion while minimizing side reactions at other amino acid residues.

Q3: Can this compound cause side reactions with other amino acid residues besides cysteine?

A3: Yes, while cysteine is the primary target for alkylation by iodo-compounds in proteins, side reactions can occur with other nucleophilic amino acid residues, particularly at higher pH and temperatures. These include methionine, histidine, lysine, and the N-terminus of the peptide.

Q4: My reaction is complete, but I am having difficulty purifying the product. What are some common strategies?

A4: The carboxylic acid moiety of the product can make purification challenging.

  • Extraction: If the product is soluble in an organic solvent, perform an aqueous workup. Adjusting the pH of the aqueous layer can help separate the product from basic or acidic impurities.

  • Crystallization: If the product is a solid, recrystallization from a suitable solvent system can be an effective purification method.

  • Chromatography: Silica gel chromatography can be used, but the carboxylic acid may streak on the column. Adding a small amount of acetic or formic acid to the eluent can improve the peak shape. Alternatively, reverse-phase chromatography is often effective for purifying polar compounds.

Experimental Protocols

Protocol 1: General Procedure for S-Alkylation of a Thiol with this compound

This protocol describes a general method for the synthesis of 3-(alkylthio)propionic acids.

Materials:

  • Thiol (1.0 eq)

  • This compound (1.1 eq)

  • Sodium hydroxide (B78521) (NaOH) (2.2 eq)

  • Ethanol

  • Microwave reactor (optional)

Procedure:

  • In a suitable reaction vessel, dissolve the thiol and sodium hydroxide in ethanol.

  • Add this compound to the solution.

  • If using a microwave reactor, heat the mixture to 80-120°C for 10-30 minutes. Monitor the reaction progress by TLC or LC-MS.

  • If using conventional heating, stir the reaction mixture at a suitable temperature (e.g., reflux) and monitor its progress.

  • Upon completion, cool the reaction mixture to room temperature.

  • Acidify the mixture with an aqueous solution of HCl (e.g., 1M) to a pH of approximately 2-3.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude product.

  • Purify the product by column chromatography or recrystallization as needed.

Expected Yields: Yields for this type of reaction are generally good, often ranging from 70% to over 95%, depending on the specific thiol and reaction conditions used.

Protocol 2: General Procedure for N-Alkylation of a Primary Amine with this compound

This protocol provides a general method for the synthesis of N-substituted-β-alanine derivatives.

Materials:

  • Primary amine (1.0 eq)

  • This compound (1.2 eq)

  • Potassium carbonate (K₂CO₃) (2.5 eq)

  • Anhydrous N,N-dimethylformamide (DMF)

Procedure:

  • To a solution of the primary amine in anhydrous DMF, add potassium carbonate.

  • Stir the suspension at room temperature for 30 minutes.

  • Add this compound to the reaction mixture.

  • Heat the reaction to 60-80 °C and monitor its progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and pour it into water.

  • Wash the aqueous mixture with a non-polar organic solvent (e.g., hexane (B92381) or diethyl ether) to remove any unreacted starting amine if it is non-polar.

  • Acidify the aqueous layer with HCl (e.g., 1M) to a pH of approximately 3-4.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product as necessary.

Workflow for N-Alkylation of a Primary Amine

n_alkylation_workflow start Dissolve Amine in DMF add_base Add K₂CO₃ start->add_base stir Stir at RT for 30 min add_base->stir add_ipa Add this compound stir->add_ipa heat Heat to 60-80 °C add_ipa->heat monitor Monitor by TLC/LC-MS heat->monitor workup Aqueous Workup and Extraction monitor->workup Reaction Complete purify Purification workup->purify product N-substituted-β-alanine purify->product

Caption: Step-by-step workflow for the N-alkylation of a primary amine.

Data Presentation

The efficiency of alkylation reactions is highly dependent on the nature of the nucleophile and the reaction conditions. Below is a summary of expected outcomes based on literature for similar alkylating agents.

Table 1: Comparative Reactivity of 3-Halopropionic Acids

Alkylating AgentRelative ReactivityTypical Reaction Conditions
This compound HighMilder temperatures, shorter reaction times
3-Bromopropionic Acid MediumModerate to high temperatures
3-Chloropropionic Acid LowHarsher conditions, often requires a catalyst

Table 2: Influence of Base and Solvent on Alkylation Efficiency

BaseSolventTypical NucleophilesExpected Efficiency
K₂CO₃DMF, ACNAmines, PhenolsGood to Excellent
NaOHEthanol, WaterThiolsExcellent
NaHTHF, DMFLess reactive amines, AlcoholsHigh (use with caution)
Cs₂CO₃DMF, ACNHindered amines, PhenolsExcellent

Note: The data in these tables are generalized and the optimal conditions for a specific reaction should be determined experimentally.

Technical Support Center: Safe Disposal of 3-Iodopropionic Acid Waste

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with essential information for the safe handling and disposal of 3-Iodopropionic acid waste. Adherence to these protocols is critical for ensuring laboratory safety and environmental compliance.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary hazards?

This compound (C₃H₅IO₂) is a solid, water-soluble organic compound.[1][2][3] It is classified as a hazardous material with the following primary risks:

  • Corrosive: It causes severe skin burns and eye damage.[2][4]

  • Suspected Mutagen: It is suspected of causing genetic defects.

  • Corrosive to Metals: It may be corrosive to certain metals.

  • Irritant: It can cause irritation to the respiratory and digestive tracts.[5]

Q2: Why can't I dispose of this compound waste down the drain?

Disposing of this compound waste down the drain is strictly prohibited.[1][6] As a halogenated organic compound, it poses a significant environmental risk and is subject to stringent hazardous waste regulations.[6][7] Even after neutralization, the organic component is still regulated and must not enter the sanitary sewer system.[7][8]

Q3: How must I classify waste containing this compound?

Any waste stream containing this compound must be classified as halogenated organic waste .[6][8] This classification is crucial for proper disposal, as the treatment methods and costs for halogenated waste are different from non-halogenated waste.[6][7]

Q4: What are the immediate steps for collecting this compound waste in the laboratory?

  • Segregation: Always keep halogenated waste, such as that containing this compound, separate from non-halogenated organic waste streams.[7][8][9]

  • Container: Use a designated, leak-proof, and chemically compatible waste container with a secure, tight-fitting lid.[8][9] The container must be in good condition.[8]

  • Labeling: Clearly label the container with the words "Hazardous Waste," "Halogenated Organic Waste," and list the full chemical name "this compound" and any other constituents.[8] Do not use abbreviations.[8] Label the container before the first drop of waste is added.[8]

  • Storage: Store the sealed waste container in a cool, dry, well-ventilated area, away from incompatible materials like strong oxidizing agents and strong bases.[1][5][8]

Q5: Can I neutralize this compound waste before final disposal?

Yes, neutralization is a recommended pre-treatment step to reduce the corrosivity (B1173158) hazard, making the waste safer to handle and store before pickup by a certified disposal service.[10][11] However, this procedure must be performed with extreme caution.

Q6: Does neutralization render the waste non-hazardous?

No. While neutralization mitigates the corrosivity (an acidic characteristic), it does not change its classification as a regulated halogenated organic waste.[6][7] The neutralized solution must still be collected, stored, and disposed of as hazardous waste.

Q7: What is the required final disposal method for this waste?

The final disposal must be handled by a licensed hazardous waste management company.[6] Chemical waste generators are legally responsible for ensuring their waste is transported and treated by a permitted facility.[6] Never dispose of this waste through normal trash or down the drain.[1][8]

Troubleshooting Guides

Scenario 1: I accidentally mixed this compound waste with a non-halogenated solvent waste stream.

  • Action: The entire mixture must now be classified and treated as halogenated organic waste.[6][8] Immediately stop adding any other waste to the container and ensure it is correctly re-labeled as "Halogenated Organic Waste," listing all components.

  • Prevention: To avoid increased disposal costs and regulatory complexity, always maintain strict segregation of halogenated and non-halogenated waste streams.[6][7]

Scenario 2: I have a small spill of a this compound solution.

  • Action: Follow your institution's specific spill cleanup procedures. In general:

    • Ensure the area is well-ventilated.

    • Wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.[5]

    • Contain the spill with an absorbent material (e.g., vermiculite, sand, or a commercial spill kit).

    • Sweep up the absorbed material and place it into a suitable, clean, dry, and closed container for disposal.[1][5]

    • Label the container as "Halogenated Organic Waste" and include "Spill Debris" in the description.

    • Dispose of the container through your institution's hazardous waste program.

Data Presentation

Table 1: Chemical and Hazard Profile of this compound

PropertyValueReference
Chemical Formula C₃H₅IO₂[2][4][12]
Molecular Weight 199.98 g/mol [2][4][12]
Physical State Solid (White to light yellow powder/crystal)[5]
Melting Point 80 - 86 °C[2][4]
Water Solubility 74.3 mg/mL at 25 °C[2][3]
Primary GHS Hazards H314: Causes severe skin burns and eye damageH341: Suspected of causing genetic defectsH290: May be corrosive to metals[2]
Incompatibilities Strong oxidizing agents, Strong bases[1][5]
Waste Classification Halogenated Organic Waste[6][7][8]

Experimental Protocols

Protocol 1: Pre-Treatment Neutralization of Aqueous this compound Waste

Disclaimer: This procedure is for reducing the corrosivity hazard only and must be performed by trained personnel. The resulting solution remains hazardous waste.

Objective: To neutralize acidic waste containing this compound to a pH between 5.5 and 9.5 before final disposal.[11]

Materials:

  • Aqueous this compound waste

  • Sodium bicarbonate (NaHCO₃) or a dilute solution of sodium hydroxide (B78521) (NaOH)

  • Large, chemically resistant beaker or container (at least twice the volume of the waste)

  • Stir bar and stir plate

  • pH meter or pH indicator strips

  • Ice bath

  • Appropriate PPE: Safety goggles, face shield, lab coat, and chemical-resistant gloves.[11]

Procedure:

  • Preparation: Conduct the entire procedure inside a certified chemical fume hood behind a safety shield.[11]

  • Cooling: Place the waste container in an ice bath to dissipate heat generated during neutralization.[11]

  • Dilution: If the acid is concentrated, slowly add it to a larger volume of cold water (e.g., 1 part acid to 10 parts water) in the reaction vessel. Always add acid to water, never the other way around.

  • Neutralization: While stirring the diluted acid solution, slowly and incrementally add the neutralizing agent (sodium bicarbonate is preferred as it is a weaker base and reacts less violently).[10] Be cautious, as the reaction will produce carbon dioxide gas (CO₂) if using bicarbonate, which can cause foaming and splashing.[13]

  • Monitoring: Continuously monitor the pH of the solution.

  • Completion: Continue adding the base until the pH is stable within the target range of 5.5 - 9.5.[11]

  • Final Disposal: Transfer the neutralized solution to a properly labeled "Halogenated Organic Waste" container for pickup by a certified hazardous waste disposal service.

Visualizations

WasteSegregationWorkflow start Waste Generated in Experiment check_ipa Does the waste contain This compound? start->check_ipa yes_path Yes check_ipa->yes_path  Yes   no_path No check_ipa->no_path  No   halogenated_container Collect in Labeled 'Halogenated Organic Waste' Container yes_path->halogenated_container other_waste Follow Standard Protocols for Other Waste Streams (e.g., Non-Halogenated, Aqueous) no_path->other_waste NeutralizationWorkflow start Start: Aqueous This compound Waste setup 1. Don PPE & Work in Fume Hood Place waste in ice bath start->setup add_base 2. Slowly Add NaHCO₃ (or dilute NaOH) with stirring setup->add_base monitor_ph 3. Monitor pH Continuously add_base->monitor_ph check_ph Is pH between 5.5 - 9.5? monitor_ph->check_ph check_ph->add_base No, continue adding base slowly collect_waste 4. Transfer to Labeled 'Halogenated Organic Waste' Container for Disposal check_ph->collect_waste Yes end End of Pre-Treatment collect_waste->end

References

Validation & Comparative

Comparative Analysis of 3-Iodopropionic Acid and Alternative Enzyme Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: A Guide to the Inhibitory Effects of 3-Iodopropionic Acid on Key Metabolic Enzymes

This guide provides a detailed comparison of the inhibitory effects of this compound on specific enzymes, primarily focusing on its role as an inhibitor of the key glycolytic enzyme, Glyceraldehyde-3-Phosphate Dehydrogenase (GAPDH). Its performance is evaluated against other well-known GAPDH inhibitors, supported by available experimental data and detailed methodologies.

Mechanism of Action: Covalent Inhibition

This compound, along with structurally similar compounds like iodoacetate and iodoacetamide (B48618), belongs to a class of irreversible enzyme inhibitors known as alkylating agents. Their mechanism of action involves the covalent modification of nucleophilic amino acid residues within the enzyme's active site. In the case of GAPDH, a critical cysteine residue is the primary target. The iodine atom in this compound acts as a good leaving group, facilitating the formation of a stable thioether bond with the sulfhydryl group of the cysteine residue. This irreversible binding permanently inactivates the enzyme, thereby blocking its catalytic activity.

Comparative Inhibitory Potency

InhibitorTarget EnzymeIC50 / PotencyMechanism of Action
This compound GAPDHPotent inhibitor; potency inferred to be similar to iodoacetate.Irreversible (Covalent Alkylation)
IodoacetateGAPDHHalf-maximal effect at < 100 µM[1]Irreversible (Covalent Alkylation)
IodoacetamideGAPDHRequires ~10-fold higher concentration than iodoacetate for similar inhibitory effect on glycolysis[1]Irreversible (Covalent Alkylation)
3-BromopyruvateGAPDH< 30 µMIrreversible (Covalent Alkylation)
Koningic AcidGAPDH~4 µM to 90 µM[2]Irreversible (Covalent Binding)

Experimental Protocols

Protocol for Determining GAPDH Inhibition

This protocol outlines a general method for assessing the inhibitory effect of compounds like this compound on GAPDH activity using a spectrophotometric assay. The assay measures the reduction of NAD+ to NADH, which can be monitored by the increase in absorbance at 340 nm.

Materials:

  • Purified GAPDH enzyme

  • Glyceraldehyde-3-phosphate (G3P) substrate

  • Nicotinamide adenine (B156593) dinucleotide (NAD+)

  • Inhibitor stock solution (e.g., this compound)

  • Assay buffer (e.g., 100 mM Tris-HCl, pH 8.5, with 10 mM sodium arsenate and 5 mM EDTA)

  • 96-well microplate

  • Microplate reader capable of measuring absorbance at 340 nm

Procedure:

  • Reagent Preparation: Prepare fresh solutions of G3P, NAD+, and the inhibitor in the assay buffer.

  • Enzyme Preparation: Dilute the purified GAPDH enzyme to the desired concentration in the assay buffer.

  • Inhibitor Incubation: In the wells of a 96-well microplate, add a fixed amount of the diluted GAPDH enzyme. Then, add varying concentrations of the inhibitor (e.g., this compound) to different wells. Include a control well with no inhibitor. Incubate the plate at a constant temperature (e.g., 25°C) for a predetermined time to allow the inhibitor to interact with the enzyme.

  • Reaction Initiation: To initiate the enzymatic reaction, add a solution containing G3P and NAD+ to all wells simultaneously.

  • Kinetic Measurement: Immediately place the microplate in the reader and measure the absorbance at 340 nm at regular intervals (e.g., every 30 seconds) for a set period (e.g., 10-15 minutes).

  • Data Analysis: Calculate the initial reaction velocity (rate of change in absorbance) for each inhibitor concentration. Plot the percentage of enzyme inhibition against the logarithm of the inhibitor concentration to determine the IC50 value (the concentration of inhibitor that causes 50% inhibition of the enzyme activity).

Visualizing the Impact: Signaling Pathways and Experimental Workflow

To better understand the context and methodology of this compound's inhibitory action, the following diagrams have been generated using the DOT language.

glycolysis_pathway cluster_glycolysis Glycolysis Glucose Glucose G6P Glucose-6-P Glucose->G6P F6P Fructose-6-P G6P->F6P F16BP Fructose-1,6-BP F6P->F16BP G3P Glyceraldehyde-3-P F16BP->G3P DHAP DHAP F16BP->DHAP BPG 1,3-Bisphosphoglycerate G3P->BPG DHAP->G3P Pyr Pyruvate BPG->Pyr ... Inhibitor This compound (and alternatives) GAPDH GAPDH Inhibitor->GAPDH Inhibits GAPDH->G3P:e Catalyzes

Caption: The Glycolysis Pathway Highlighting GAPDH Inhibition.

experimental_workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis reagents Prepare Reagents (Buffer, G3P, NAD+) incubation Incubate Enzyme with Inhibitor reagents->incubation enzyme Prepare Enzyme (GAPDH) enzyme->incubation inhibitor Prepare Inhibitor (this compound) inhibitor->incubation reaction Initiate Reaction (Add G3P + NAD+) incubation->reaction measurement Measure Absorbance (340nm) Kinetically reaction->measurement velocity Calculate Initial Reaction Velocities measurement->velocity plot Plot % Inhibition vs. [Inhibitor] velocity->plot ic50 Determine IC50 Value plot->ic50

Caption: Workflow for a GAPDH Enzyme Inhibition Assay.

References

A Researcher's Guide to Cysteine Modification: A Comparative Analysis of Alternatives to 3-Iodopropionic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selective modification of cysteine residues is a cornerstone of modern chemical biology and drug development. The unique nucleophilicity of the cysteine thiol group makes it an ideal target for site-specific bioconjugation, enabling the attachment of probes, fluorophores, and therapeutic payloads. While 3-iodopropionic acid has been a traditional reagent for this purpose, a diverse array of alternative reagents have emerged, offering significant advantages in terms of reactivity, selectivity, and the stability of the resulting conjugate. This guide provides an objective, data-driven comparison of key alternatives to this compound, complete with experimental protocols and workflow diagrams to inform your research.

Comparative Analysis of Cysteine-Reactive Reagents

The choice of a cysteine modification reagent is a critical experimental parameter that influences the efficiency, specificity, and stability of the resulting bioconjugate. The following table summarizes the key quantitative parameters for this compound and its leading alternatives.

Reagent ClassExample ReagentReaction MechanismSecond-Order Rate Constant (k₂) (M⁻¹s⁻¹)Optimal pHAdduct StabilityKey AdvantagesKey Disadvantages
Haloacetates This compoundSₙ2 Alkylation~0.6[1]8.0 - 8.5Stable ThioetherWell-established, stable adductRelatively slow kinetics, potential for off-target reactions at higher pH[2]
Iodoacetamides Iodoacetamide (B48618) (IAM)Sₙ2 Alkylation~107 (for a reactive Cys)[3][4]7.5 - 8.5[5]Stable ThioetherFaster than haloacetates, well-characterizedCan react with other nucleophiles (e.g., His, Lys) at alkaline pH[2]
Maleimides N-Ethylmaleimide (NEM)Michael Addition~10²[1]6.5 - 7.5[6][7]Thiosuccinimide (Can undergo retro-Michael)Fast reaction kinetics, highly selective for thiols at neutral pH[8]Adduct can be reversible, especially in the presence of other thiols[9]
Vinyl Sulfones Divinyl SulfoneMichael Addition0.375 - 3.10 (for vinylheteroarenes)[10]7.0 - 8.5Stable ThioetherForms highly stable adducts, good selectivity for thiols[11][12]Generally slower kinetics than maleimides
Chlorooximes N/ANitrile Oxide-Thiol Addition~306[13][14]~7.4[13][14]Stable ThiohydroximateVery fast reaction kinetics, high selectivity for cysteineNewer class of reagents, less commercially available

Reaction Mechanisms and Experimental Workflows

The diverse reactivity of these reagents stems from their distinct chemical mechanisms for engaging the cysteine thiol. The following diagram illustrates the reaction pathways for the major classes of cysteine-modifying reagents.

Reaction Mechanisms for Cysteine Modification cluster_cysteine Cysteine Residue cluster_reagents Reagents cluster_products Modified Cysteine Cys Protein-Cys-S⁻ Iodo Iodoacetamide (R-CO-CH₂-I) Maleimide Maleimide VinylSulfone Vinyl Sulfone (R-SO₂-CH=CH₂) Chlorooxime Chlorooxime (R-C(Cl)=NOH) Thioether Stable Thioether (Protein-Cys-S-CH₂-CO-R) Iodo->Thioether Sₙ2 Alkylation Thiosuccinimide Thiosuccinimide Adduct Maleimide->Thiosuccinimide Michael Addition VS_Adduct Stable Thioether (Protein-Cys-S-CH₂-CH₂-SO₂-R) VinylSulfone->VS_Adduct Michael Addition Thiohydroximate Thiohydroximate Adduct Chlorooxime->Thiohydroximate Nitrile Oxide-Thiol Addition

Reaction mechanisms of common cysteine-modifying reagents.

A general experimental workflow for cysteine modification is crucial for reproducible and reliable results. The following diagram outlines the key steps, from protein preparation to analysis of the final conjugate.

General Experimental Workflow for Cysteine Modification cluster_prep Protein Preparation cluster_labeling Labeling Reaction cluster_analysis Purification & Analysis Start Start with Protein of Interest Reduce Reduce Disulfide Bonds (e.g., with TCEP or DTT) Start->Reduce Buffer Buffer Exchange into Reaction Buffer (pH dependent) Reduce->Buffer AddReagent Add Cysteine-Reactive Reagent (e.g., Maleimide, IAM, etc.) Buffer->AddReagent Incubate Incubate (Time and Temperature Dependent on Reagent) AddReagent->Incubate Quench Quench Excess Reagent (e.g., with free cysteine or β-mercaptoethanol) Incubate->Quench Purify Purify Labeled Protein (e.g., SEC, Dialysis) Quench->Purify Analyze Analyze Conjugate (e.g., SDS-PAGE, Mass Spectrometry) Purify->Analyze End End Analyze->End

A generalized workflow for the modification of cysteine residues in proteins.

Detailed Experimental Protocols

The following protocols provide a starting point for the use of these key reagents. Optimization may be required for specific proteins and applications.

Protocol 1: Cysteine Modification with Iodoacetamide (IAM)
  • Protein Preparation:

    • Dissolve the protein in a suitable buffer, such as 50 mM Tris-HCl, pH 8.0.

    • If disulfide bonds are present, reduce them by adding a 10-20 fold molar excess of a reducing agent like Dithiothreitol (DTT) or Tris(2-carboxyethyl)phosphine (TCEP). Incubate at 37°C for 1 hour.

    • Remove the excess reducing agent by buffer exchange using a desalting column or dialysis into a reaction buffer (e.g., 50 mM Tris-HCl, pH 8.0).

  • Alkylation Reaction:

    • Prepare a fresh stock solution of iodoacetamide (e.g., 100 mM in water or a suitable buffer). Protect the solution from light.

    • Add a 10- to 20-fold molar excess of the iodoacetamide solution to the protein solution.

    • Incubate the reaction in the dark at room temperature for 30-60 minutes.

  • Quenching and Purification:

    • Quench the reaction by adding a small molecule thiol, such as 2-mercaptoethanol (B42355) or L-cysteine, to a final concentration of 10-50 mM. Incubate for 15 minutes.

    • Remove excess iodoacetamide and quenching reagent by size-exclusion chromatography or dialysis.

Protocol 2: Cysteine Modification with N-Ethylmaleimide (NEM)
  • Protein Preparation:

    • Prepare the protein in a buffer with a pH between 6.5 and 7.5, such as phosphate-buffered saline (PBS).[6]

    • Reduce disulfide bonds as described in the iodoacetamide protocol.

    • Ensure the buffer is free of primary amines (e.g., Tris) which can react with maleimides at higher pH.

  • Labeling Reaction:

    • Prepare a fresh stock solution of NEM (e.g., 100 mM in DMSO or DMF).

    • Add a 10- to 20-fold molar excess of the NEM solution to the protein solution.

    • Incubate the reaction at room temperature for 1-2 hours or at 4°C overnight.[6]

  • Quenching and Purification:

    • Quench the reaction with a small molecule thiol as described for iodoacetamide.

    • Purify the labeled protein using size-exclusion chromatography or dialysis.

Protocol 3: Cysteine Modification with Vinyl Sulfones
  • Protein Preparation:

    • Prepare the protein in a buffer at a pH between 7.0 and 8.5.

    • Reduce disulfide bonds as previously described.

  • Labeling Reaction:

    • Prepare a stock solution of the vinyl sulfone reagent in a water-miscible organic solvent like DMSO or DMF.

    • Add a 10- to 50-fold molar excess of the vinyl sulfone solution to the protein.

    • Incubate the reaction at room temperature or 37°C for 2-24 hours. The reaction progress can be monitored by mass spectrometry.

  • Quenching and Purification:

    • Quench the reaction with a small molecule thiol.

    • Purify the conjugate as described in the previous protocols.

Protocol 4: Cysteine Modification with Chlorooximes
  • Protein Preparation:

    • Prepare the protein in a physiological buffer such as PBS at pH 7.4.[13]

    • Reduce disulfide bonds if necessary.

  • Labeling Reaction:

    • Prepare a stock solution of the chlorooxime reagent.

    • Due to the high reactivity of chlorooximes, the reaction can often be performed with a lower molar excess of the reagent (e.g., 1-5 fold) compared to other reagents.[13]

    • Incubate the reaction at room temperature. The reaction is typically very fast and can be complete within minutes.[13]

  • Purification:

    • Given the high efficiency and specificity, a quenching step may not always be necessary.

    • Purify the labeled protein to remove any unreacted reagent using standard methods like size-exclusion chromatography.

Conclusion

The field of cysteine modification has moved beyond traditional haloacetate chemistry, offering a sophisticated toolkit for researchers. The choice of reagent should be guided by the specific requirements of the application. For rapid and highly selective labeling at neutral pH, maleimides are an excellent choice, though the stability of the adduct should be considered. When ultimate stability of the conjugate is paramount, vinyl sulfones provide a robust alternative. For applications demanding the fastest kinetics, the emerging class of chlorooximes presents a powerful option. By understanding the comparative performance and employing the appropriate experimental protocols, researchers can effectively leverage these reagents to advance their studies in protein science and drug development.

References

Unveiling the Selectivity of 3-Iodopropionic Acid: A Comparative Analysis of Amino Acid Cross-Reactivity

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the reactivity profile of chemical probes and modifiers is paramount. 3-Iodopropionic acid, a valuable tool for protein modification, primarily targets cysteine residues. However, a comprehensive understanding of its potential cross-reactivity with other amino acids is crucial for accurate experimental design and interpretation of results. This guide provides an objective comparison of this compound's reactivity with various amino acid side chains, supported by experimental insights and detailed protocols.

Quantitative Analysis of Amino Acid Reactivity

While this compound is predominantly used for its high reactivity towards the thiol group of cysteine, it can exhibit off-target reactions with other nucleophilic amino acids, particularly under non-optimal conditions such as high pH or a large excess of the reagent. The following table summarizes the relative reactivity of various amino acid side chains with iodo-containing alkylating agents like this compound, based on extensive studies of the closely related compound, iodoacetamide.

Amino AcidSide Chain Functional GroupRelative Reactivity with IodoalkanesConditions Favoring Reaction
Cysteine Thiol (-SH)Very HighpH > 7.5 (thiolate form)
Methionine Thioether (-S-CH₃)ModerateRelatively pH-independent
Histidine ImidazoleModeratepH > 6.0 (deprotonated imidazole)
Lysine (B10760008) Amine (-NH₂)Low to ModeratepH > 8.5 (deprotonated amine)
Aspartic Acid Carboxylate (-COOH)LowAcidic pH (protonated carboxylate)
Glutamic Acid Carboxylate (-COOH)LowAcidic pH (protonated carboxylate)
Tyrosine Phenol (-OH)Very LowGenerally unreactive under typical conditions
Serine Hydroxyl (-OH)Very LowGenerally unreactive under typical conditions
Threonine Hydroxyl (-OH)Very LowGenerally unreactive under typical conditions
Tryptophan IndoleVery LowGenerally unreactive under typical conditions
Arginine GuanidiniumVery LowGenerally unreactive under typical conditions

Note: This table provides a semi-quantitative comparison. The actual extent of modification depends on various factors including solvent accessibility of the residue, local microenvironment, and specific reaction conditions.

Studies on iodoacetamide, a structurally similar alkylating agent, have shown that while cysteine is the primary target, significant modification of methionine can occur, with some reports indicating that up to 80% of methionine-containing peptides can be affected.[1] The reaction with methionine is notably fast and less dependent on pH compared to other amino acids.[2] Modification of histidine and lysine is also well-documented, particularly at pH values where their respective side chains are deprotonated and thus more nucleophilic.[2][3][4] Reactions with aspartic acid, glutamic acid, and tyrosine are less common but can occur under certain conditions.[2][5]

Experimental Protocols for Cross-Reactivity Analysis

To empirically determine the cross-reactivity of this compound, a competitive reaction assay followed by mass spectrometry analysis is a robust approach.

Protocol: Competitive Alkylation Assay

1. Reagents and Materials:

  • This compound

  • A standard peptide or protein with a known amino acid sequence containing various residues (e.g., bovine serum albumin).

  • Amino acid standards (Cysteine, Methionine, Histidine, Lysine, etc.).

  • Reaction buffer (e.g., 50 mM Tris-HCl, pH 8.5).

  • Quenching solution (e.g., 1 M Dithiothreitol).

  • Reagents for mass spectrometry analysis (e.g., trypsin, formic acid, acetonitrile).

2. Procedure:

  • Sample Preparation: Prepare a solution of the standard peptide or protein in the reaction buffer.

  • Reaction Initiation: Add a defined concentration of this compound to the sample. It is advisable to test a range of concentrations and reaction times.

  • Incubation: Incubate the reaction mixture at a controlled temperature (e.g., 37°C) for a specific duration. To minimize light-induced degradation of the reagent, it is recommended to perform the incubation in the dark.

  • Quenching: Stop the reaction by adding an excess of a quenching agent like DTT to consume any unreacted this compound.

  • Proteolytic Digestion: For protein samples, perform in-solution or in-gel digestion using a protease such as trypsin to generate smaller peptides suitable for mass spectrometry analysis.

  • Mass Spectrometry Analysis: Analyze the resulting peptide mixture using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

  • Data Analysis: Search the MS/MS data against the known sequence of the standard peptide/protein, allowing for variable modifications corresponding to the addition of a propionic acid group (+72.02 Da) on all potential amino acid residues. The relative abundance of modified versus unmodified peptides for each amino acid will provide a quantitative measure of cross-reactivity.

Visualizing Reaction Pathways and Workflows

To further clarify the processes involved in analyzing the cross-reactivity of this compound, the following diagrams illustrate the key reaction and experimental steps.

experimental_workflow cluster_prep Sample Preparation cluster_reaction Alkylation Reaction cluster_analysis Analysis Protein Protein Sample Reaction Incubate with This compound Protein->Reaction Peptide Peptide Sample Peptide->Reaction Quench Quench Reaction Reaction->Quench Digestion Tryptic Digestion (for proteins) Quench->Digestion LCMS LC-MS/MS Analysis Quench->LCMS Digestion->LCMS Data Data Analysis (Identify Modifications) LCMS->Data

Experimental workflow for assessing the cross-reactivity of this compound.

signaling_pathway cluster_reactivity Relative Reactivity IPA This compound Cys Cysteine (Thiol) IPA->Cys Very High Met Methionine (Thioether) IPA->Met Moderate His Histidine (Imidazole) IPA->His Moderate Lys Lysine (Amine) IPA->Lys Low Others Other Nucleophiles (Asp, Glu, Tyr, etc.) IPA->Others Very Low

Reactivity profile of this compound with different amino acid side chains.

References

A Comparative Guide to Glycolysis Inhibition: Evaluating the Reproducibility of 3-Iodopropionic Acid in Experimental Settings

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the reproducibility of experimental results is paramount. This guide provides a comparative analysis of 3-Iodopropionic acid, a known inhibitor of the glycolytic enzyme Glyceraldehyde-3-Phosphate Dehydrogenase (GAPDH), alongside other commonly used glycolysis inhibitors. By presenting available experimental data and detailed protocols, this document aims to offer a clear perspective on the factors influencing experimental outcomes and aid in the selection of appropriate tools for metabolic research.

This compound (3-IPA) is a molecule of interest in metabolic studies due to its ability to inhibit glycolysis, a central pathway for energy production in many cell types, particularly cancer cells. It functions as an alkylating agent, forming a covalent bond with the catalytic cysteine residue in the active site of GAPDH, thereby blocking its enzymatic activity. While effective in principle, the reproducibility of experiments involving 3-IPA can be influenced by several factors, including its stability, the specific experimental conditions, and the inherent variability of biological systems.

This guide will delve into the mechanism of action of 3-IPA, compare its performance with alternative glycolysis inhibitors based on available data, and provide detailed experimental protocols for key assays used to assess the impact of these inhibitors on cellular metabolism.

Mechanism of Action: Targeting a Key Glycolytic Enzyme

Glycolysis is a fundamental metabolic pathway that breaks down glucose to produce ATP and essential precursor molecules for biosynthesis. A key regulatory enzyme in this pathway is Glyceraldehyde-3-Phosphate Dehydrogenase (GAPDH). This compound exerts its inhibitory effect by specifically targeting GAPDH. The iodine atom in 3-IPA is a good leaving group, facilitating the alkylation of the sulfhydryl group of a cysteine residue within the active site of GAPDH. This covalent modification irreversibly inactivates the enzyme, leading to a bottleneck in the glycolytic pathway.

cluster_glycolysis Glycolysis cluster_inhibitor Inhibition G6P Glucose-6-Phosphate F6P Fructose-6-Phosphate G6P->F6P F16BP Fructose-1,6-Bisphosphate F6P->F16BP GAP Glyceraldehyde-3-Phosphate F16BP->GAP BPG 1,3-Bisphosphoglycerate GAP->BPG GAPDH Pyruvate Pyruvate BPG->Pyruvate Lactate Lactate Pyruvate->Lactate IPA This compound IPA->GAP Alkylation of Cysteine Residue

Figure 1. Mechanism of GAPDH inhibition by this compound.

Comparative Analysis of Glycolysis Inhibitors

To provide a comprehensive overview, this section compares this compound with two other widely used glycolysis inhibitors: 2-Deoxy-D-glucose (2-DG) and 3-Bromopyruvate (3-BP). The comparison is based on their mechanism of action and available data on their effects on cancer cell lines.

InhibitorTarget Enzyme(s)Mechanism of ActionReported IC50 Range (Cancer Cell Lines)Reference
This compound Glyceraldehyde-3-Phosphate Dehydrogenase (GAPDH)Covalent modification (alkylation) of the active site cysteine.Data not readily available in comparative studies.N/A
2-Deoxy-D-glucose (2-DG) HexokinaseCompetitive inhibition of glucose phosphorylation.392.6 ± 41.1 µM (P388/IDA leukemia cells)[1]
3-Bromopyruvate (3-BP) Hexokinase II, GAPDH, and other enzymesAlkylating agent that inhibits multiple glycolytic enzymes.10 - 40 µM (Leukemia cell lines)[2], 41.26 - 111.3 µM (Breast cancer cell lines)[3][2][3]

While direct comparative studies on the reproducibility of this compound are limited, the inherent nature of alkylating agents suggests that factors such as compound stability in solution and reaction kinetics with the target protein can contribute to experimental variability.

Experimental Protocols

To ensure the generation of reproducible data, it is crucial to follow standardized and well-documented experimental protocols. Below are detailed methodologies for key experiments used to assess the efficacy of glycolysis inhibitors.

Measurement of Intracellular ATP Levels

A primary consequence of glycolysis inhibition is a decrease in cellular ATP production. The following protocol outlines a common method for measuring intracellular ATP levels.

cluster_workflow Intracellular ATP Measurement Workflow A Seed cells in a 96-well plate B Treat cells with glycolysis inhibitor A->B C Lyse cells to release ATP B->C D Add luciferase reagent C->D E Measure luminescence D->E F Analyze data and calculate ATP levels E->F

Figure 2. Workflow for intracellular ATP measurement.

Protocol:

  • Cell Seeding: Seed cells at an appropriate density in a 96-well white, clear-bottom plate and allow them to adhere overnight.

  • Inhibitor Treatment: Treat the cells with varying concentrations of this compound or other glycolysis inhibitors for the desired time period. Include untreated cells as a control.

  • Cell Lysis: After treatment, remove the medium and add a cell lysis reagent to each well.

  • Luciferase Reaction: Add a luciferase-based ATP detection reagent to each well. This reagent contains luciferin (B1168401) and luciferase, which produce light in the presence of ATP.

  • Luminescence Measurement: Immediately measure the luminescence using a plate reader.

  • Data Analysis: The luminescence signal is directly proportional to the ATP concentration. Normalize the results to the protein concentration or cell number to account for variations in cell density.

Measurement of Lactate Production

Inhibition of glycolysis downstream of GAPDH, as is the case with this compound, is expected to lead to a decrease in the production of lactate, the end product of anaerobic glycolysis.

cluster_workflow Lactate Production Measurement Workflow A Seed cells and treat with inhibitor B Collect cell culture supernatant A->B C Perform lactate assay B->C D Measure absorbance or fluorescence C->D E Calculate lactate concentration D->E

References

A Comparative Analysis of 3-Iodopropionic Acid and 3-Bromopropionic Acid for Biological Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Physicochemical Properties

A summary of the key physicochemical properties of 3-Iodopropionic acid and 3-Bromopropionic acid is presented below. These properties are essential for preparing stock solutions, designing reaction conditions, and understanding the general behavior of these compounds in experimental settings.

PropertyThis compound3-Bromopropionic Acid
Molecular Formula C₃H₅IO₂C₃H₅BrO₂
Molecular Weight 199.98 g/mol 152.97 g/mol [1]
CAS Number 141-76-4[2]590-92-1[1][3]
Melting Point 80-83 °C58-62 °C
Boiling Point Not available239.5 °C at 760 mmHg[3]
Appearance SolidWhite to pale yellow or orange crystalline solid
Solubility Soluble in waterSoluble in water, alcohol, ether, chloroform, and benzene[1]

Reactivity and Performance: A Comparative Overview

Both this compound and 3-Bromopropionic acid are effective alkylating agents, primarily targeting nucleophilic residues in proteins, such as the thiol group of cysteine. Their reactivity stems from the presence of a halogen atom on the β-carbon, which acts as a good leaving group in nucleophilic substitution (Sₙ2) reactions.

The primary determinant of their relative reactivity is the nature of the halogen leaving group. In Sₙ2 reactions, the rate of reaction is influenced by the ability of the leaving group to depart. A better leaving group is a species that is more stable on its own. For the halogens, the leaving group ability increases down the group in the periodic table. This is because the larger halide ions (I⁻) can better stabilize the negative charge over a larger volume.

Therefore, the iodide ion (I⁻) is a significantly better leaving group than the bromide ion (Br⁻). This fundamental principle of organic chemistry dictates that This compound is a more reactive alkylating agent than 3-Bromopropionic acid . This higher reactivity translates to faster reaction rates with nucleophiles like cysteine residues in proteins.

While direct, quantitative kinetic data from a single study comparing the two under identical conditions is not available in the public literature, the established principles of chemical reactivity provide a strong basis for this qualitative comparison.

FeatureThis compound3-Bromopropionic Acid
Leaving Group Iodide (I⁻)Bromide (Br⁻)
Leaving Group Ability ExcellentGood
Alkylation Reactivity HigherLower
Potential Applications Rapid and efficient alkylation of proteins, enzyme inhibition.Alkylation of proteins, enzyme inhibition.
Considerations May exhibit lower selectivity due to higher reactivity.May require longer reaction times or higher concentrations to achieve the same level of modification as this compound.

Applications in Biological Research

Both compounds are valuable tools for studying protein structure and function, as well as for inhibiting specific enzymes.

Protein Alkylation

This compound and 3-Bromopropionic acid are used to covalently modify cysteine residues in proteins. This can be used to:

  • Probe the accessibility of cysteine residues: The extent of alkylation can provide information about which cysteine residues are exposed on the protein surface versus those that are buried or involved in disulfide bonds.

  • Introduce labels: The propionic acid moiety can be further functionalized with reporter groups such as fluorophores or biotin (B1667282) for protein tracking and detection.

  • Prevent disulfide bond formation: In proteomics workflows, alkylation of free thiols is a standard step to prevent the re-formation of disulfide bonds after reduction, which can interfere with protein digestion and mass spectrometry analysis.

Enzyme Inhibition

Experimental Protocols

The following are detailed protocols for key experiments involving this compound and 3-Bromopropionic acid.

Protocol 1: Comparative Alkylation of a Model Protein (e.g., Bovine Serum Albumin)

Objective: To qualitatively compare the alkylating efficiency of this compound and 3-Bromopropionic acid by observing the modification of a standard protein using mass spectrometry.

Materials:

  • Bovine Serum Albumin (BSA)

  • This compound

  • 3-Bromopropionic acid

  • Dithiothreitol (DTT)

  • Tris-HCl buffer (pH 8.0)

  • Urea (B33335)

  • Trypsin (proteomics grade)

  • Acetonitrile (ACN)

  • Formic acid (FA)

  • C18 desalting spin columns

  • LC-MS/MS system

Procedure:

  • Protein Denaturation and Reduction:

    • Dissolve BSA in a buffer containing 8 M urea and 100 mM Tris-HCl, pH 8.0, to a final concentration of 1 mg/mL.

    • Add DTT to a final concentration of 10 mM.

    • Incubate at 37°C for 1 hour to reduce disulfide bonds.

  • Alkylation:

    • Divide the reduced protein solution into three aliquots:

      • Control (no alkylating agent)

      • This compound (add to a final concentration of 50 mM)

      • 3-Bromopropionic acid (add to a final concentration of 50 mM)

    • Incubate the samples in the dark at room temperature for 1 hour.

  • Quenching and Buffer Exchange:

    • Quench the alkylation reaction by adding DTT to a final concentration of 100 mM.

    • Perform a buffer exchange into 50 mM ammonium (B1175870) bicarbonate, pH 8.0, using a desalting column to remove urea and excess reagents.

  • Proteolytic Digestion:

    • Add trypsin to the protein solution at a 1:50 (w/w) enzyme-to-protein ratio.

    • Incubate overnight at 37°C.

  • Sample Cleanup:

    • Acidify the digest with formic acid to a final concentration of 0.1%.

    • Desalt the peptides using C18 spin columns according to the manufacturer's instructions.

    • Dry the eluted peptides in a vacuum centrifuge.

  • LC-MS/MS Analysis:

    • Reconstitute the dried peptides in 0.1% formic acid.

    • Analyze the samples by LC-MS/MS to identify and quantify the number of modified cysteine residues (carboxymethylcysteine for iodoacetic acid and carboxyethylcysteine for bromopropionic acid).

Data Analysis:

  • Compare the number and intensity of identified peptides containing alkylated cysteine residues between the this compound and 3-Bromopropionic acid treated samples. A higher number and intensity of modified peptides in the this compound sample would indicate a higher reaction efficiency.

Experimental_Workflow_Alkylation cluster_prep Protein Preparation cluster_alkylation Alkylation cluster_processing Sample Processing cluster_analysis Analysis Denaturation Denaturation & Reduction (BSA in Urea, DTT) Control Control (No Alkylating Agent) Denaturation->Control Iodo This compound Denaturation->Iodo Bromo 3-Bromopropionic Acid Denaturation->Bromo Quench Quenching & Buffer Exchange Control->Quench Iodo->Quench Bromo->Quench Digest Tryptic Digestion Quench->Digest Cleanup C18 Desalting Digest->Cleanup LCMS LC-MS/MS Analysis Cleanup->LCMS

Caption: Workflow for comparing the alkylation efficiency of 3-Iodopropionic and 3-Bromopropionic acid.

Protocol 2: Comparative Inhibition of Glyceraldehyde-3-Phosphate Dehydrogenase (GAPDH)

Objective: To determine and compare the half-maximal inhibitory concentration (IC50) of this compound and 3-Bromopropionic acid for GAPDH.

Materials:

  • Rabbit muscle Glyceraldehyde-3-Phosphate Dehydrogenase (GAPDH)

  • This compound

  • 3-Bromopropionic acid

  • Glyceraldehyde-3-phosphate (G3P)

  • Nicotinamide adenine (B156593) dinucleotide (NAD⁺)

  • Sodium pyrophosphate buffer (pH 8.5)

  • Sodium arsenate

  • Spectrophotometer

Procedure:

  • Enzyme Activity Assay:

    • The activity of GAPDH is measured by monitoring the reduction of NAD⁺ to NADH at 340 nm.

    • The reaction mixture should contain:

      • 100 mM Sodium pyrophosphate buffer, pH 8.5

      • 10 mM Sodium arsenate

      • 2.5 mM NAD⁺

      • 5 mM Glyceraldehyde-3-phosphate

    • The reaction is initiated by the addition of GAPDH.

  • IC50 Determination:

    • Prepare a series of dilutions of this compound and 3-Bromopropionic acid in the assay buffer.

    • Pre-incubate the enzyme with each concentration of the inhibitor for a fixed period (e.g., 10 minutes) at room temperature.

    • Initiate the enzymatic reaction by adding the substrate (G3P).

    • Measure the initial rate of the reaction for each inhibitor concentration.

    • A control reaction with no inhibitor should be run to determine the 100% activity level.

  • Data Analysis:

    • Calculate the percentage of inhibition for each inhibitor concentration relative to the control.

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the IC50 value for each compound.

Enzyme_Inhibition_Workflow cluster_prep Preparation cluster_assay Enzyme Assay cluster_analysis Data Analysis Reagents Prepare Assay Reagents (Buffer, NAD+, G3P) Preincubation Pre-incubate GAPDH with Inhibitors Reagents->Preincubation Inhibitors Prepare Inhibitor Dilutions (3-Iodopropionic & 3-Bromopropionic Acid) Inhibitors->Preincubation Reaction Initiate Reaction (Add G3P) Preincubation->Reaction Measure Measure NADH Production (Absorbance at 340 nm) Reaction->Measure Inhibition Calculate % Inhibition Measure->Inhibition Plot Plot % Inhibition vs. [Inhibitor] Inhibition->Plot IC50 Determine IC50 Plot->IC50

Caption: Workflow for determining the IC50 of GAPDH inhibitors.

Mechanism of Action: Glycolysis Inhibition

The primary mechanism by which this compound and 3-Bromopropionic acid inhibit glycolysis is through the irreversible alkylation of a critical cysteine residue in the active site of glyceraldehyde-3-phosphate dehydrogenase (GAPDH). This covalent modification prevents the enzyme from binding its substrate, glyceraldehyde-3-phosphate, thereby halting the glycolytic pathway.

Glycolysis_Inhibition cluster_glycolysis Glycolytic Pathway cluster_inhibition Inhibition Glucose Glucose G6P G6P Glucose->G6P Hexokinase F6P F6P G6P->F6P PGI F16BP F16BP F6P->F16BP PFK-1 G3P_DHAP G3P_DHAP F16BP->G3P_DHAP G3P + DHAP G3P G3P G3P_DHAP->G3P TPI BPG BPG G3P->BPG GAPDH GAPDH_node GAPDH ThreePG ThreePG BPG->ThreePG PGK TwoPG TwoPG ThreePG->TwoPG PGM PEP PEP TwoPG->PEP Enolase Pyruvate Pyruvate PEP->Pyruvate Pyruvate Kinase Inhibitor This compound or 3-Bromopropionic Acid GAPDH GAPDH Inhibitor->GAPDH Alkylation of Active Site Cysteine

Caption: Inhibition of glycolysis by 3-halopropionic acids via targeting GAPDH.

Conclusion

Both this compound and 3-Bromopropionic acid are valuable reagents for researchers in the life sciences. The choice between them will depend on the specific experimental goals.

  • This compound is the more reactive of the two, making it suitable for applications where rapid and complete alkylation is desired. However, its higher reactivity may lead to less selectivity.

  • 3-Bromopropionic acid is a less reactive, but still effective, alkylating agent. It may be preferred in situations where a slower, more controlled reaction is desirable, or when minimizing potential off-target reactions is a priority.

It is recommended that researchers empirically determine the optimal concentrations and reaction times for their specific system when using either of these compounds. The protocols and comparative information provided in this guide serve as a starting point for these investigations.

References

A Researcher's Guide: Confirming Protein Alkylation by 3-Iodopropionic Acid and a Comparative Look at Alternative Reagents

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the precise modification of proteins is a cornerstone of experimental biology and therapeutic innovation. Alkylation, the addition of an alkyl group to a protein, is a fundamental technique for studying protein structure, function, and for preparing samples for mass spectrometry-based proteomics. 3-Iodopropionic acid is one such alkylating agent, primarily targeting the thiol groups of cysteine residues. This guide provides a comprehensive overview of the methods used to confirm successful protein alkylation by this compound, alongside a comparative analysis with other common alkylating agents, supported by experimental data and detailed protocols.

Confirming Successful Alkylation: Key Methodologies

The successful covalent modification of a protein by an alkylating agent can be verified through several robust techniques. The choice of method often depends on the specific experimental question, the available instrumentation, and the desired level of detail.

Mass Spectrometry: The Gold Standard for Alkylation Analysis

Mass spectrometry (MS) is the most powerful and widely used technique for confirming and characterizing protein alkylation.[1][2] It provides high-resolution data, allowing for the precise identification of modified amino acid residues and the quantification of alkylation efficiency.

Confirmation is achieved by observing a specific mass shift in the peptide fragments containing the modified cysteine residue. The addition of a propionic acid group from this compound to a cysteine residue results in a predictable mass increase of 72.02 Da.

Experimental Workflow for Mass Spectrometry Analysis:

A typical bottom-up proteomics workflow is employed to analyze protein alkylation.[2][3]

Protein Protein Sample Denature Denaturation & Reduction (e.g., Urea, DTT/TCEP) Protein->Denature Alkylate Alkylation (this compound) Denature->Alkylate Digest Enzymatic Digestion (e.g., Trypsin) Alkylate->Digest LCMS LC-MS/MS Analysis Digest->LCMS Data Data Analysis LCMS->Data Protein Protein Sample Reduce Reduction (Optional) Protein->Reduce Alkylate Alkylation Reaction (Varying concentrations of This compound) Reduce->Alkylate PAGE Native or SDS-PAGE Alkylate->PAGE Visualize Staining & Visualization (e.g., Coomassie Blue) PAGE->Visualize

References

A Researcher's Guide to Commercial 3-Iodopropionic Acid: Purity, Performance, and Practical Considerations

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the purity of chemical reagents is paramount. This guide provides a comprehensive evaluation of commercially available 3-iodopropionic acid, a valuable tool in bioconjugation and chemical synthesis. We present a comparative analysis of its purity, discuss common impurities, and provide detailed experimental protocols for its evaluation. Furthermore, we compare its performance with alternative reagents and explore its mechanism of action as an enzyme inhibitor.

Understanding the Purity Landscape of this compound

Commercial this compound is typically available in purities ranging from 95% to over 98%. The primary impurities often stem from the synthetic route employed. The two common synthesis pathways for this compound are the reaction of 3-hydroxypropionic acid with an iodide source in the presence of an acid, or the hydroiodination of acrylic acid.

These synthetic methods can introduce several potential impurities:

  • Starting Materials: Residual 3-hydroxypropionic acid or acrylic acid.

  • Halogenated Byproducts: 3-chloropropionic acid is a commonly listed impurity, likely arising from halide exchange if chloride ions are present in the reaction mixture.

  • Reagents: Traces of iodide salts or acids used in the synthesis.

  • Degradation Products: this compound can be sensitive to light and may degrade over time, potentially releasing free iodine.

The purity of this compound from different commercial suppliers can vary. While many suppliers provide a stated purity on their certificate of analysis, the actual impurity profile can differ. Therefore, for sensitive applications, independent verification of purity is highly recommended.

Comparative Analysis of Purity

To provide a framework for evaluation, the following table summarizes typical purity specifications and potential impurities found in commercial this compound.

Supplier CategoryStated Purity (Typical)Common Potential ImpuritiesAnalytical Methods for Purity Assessment
High-Purity Suppliers >98% (often by GC or Titration)3-Chloropropionic acid, residual solventsGas Chromatography (GC), Quantitative NMR (qNMR), Titration
Standard Grade Suppliers ~95%3-Chloropropionic acid, 3-hydroxypropionic acid, acrylic acid, inorganic saltsGC, HPLC, NMR

Experimental Protocols for Purity Evaluation

Accurate determination of this compound purity and identification of impurities can be achieved through a combination of analytical techniques.

High-Performance Liquid Chromatography (HPLC) for Purity and Impurity Profiling

Reverse-phase HPLC is a versatile method for separating this compound from its potential non-volatile impurities.

Protocol:

  • Column: C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).

  • Mobile Phase: Isocratic elution with a mixture of an aqueous acidic buffer and an organic solvent. A typical mobile phase is 0.1% phosphoric acid in water (A) and acetonitrile (B52724) (B). A starting condition could be a 95:5 (A:B) mixture.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV detection at 210 nm.

  • Sample Preparation: Prepare a stock solution of this compound in the mobile phase (e.g., 1 mg/mL).

  • Analysis: Inject the sample and analyze the chromatogram for the main peak corresponding to this compound and any impurity peaks. The relative peak areas can be used to estimate purity. For accurate quantification, a calibration curve with a known standard is required.

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Impurities

GC-MS is a powerful technique for identifying and quantifying volatile impurities. Derivatization is often necessary to increase the volatility of the carboxylic acid.

Protocol:

  • Derivatization: Esterify the carboxylic acid group, for example, by reaction with a silylating agent like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) or by conversion to its methyl ester using diazomethane (B1218177) or methanol (B129727) with an acid catalyst.

  • Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm).

  • Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

  • Oven Temperature Program: Start at a low temperature (e.g., 50°C) and ramp up to a higher temperature (e.g., 250°C) to elute all components.

  • Injection: Split or splitless injection depending on the concentration.

  • MS Detection: Electron ionization (EI) at 70 eV. Scan a mass range of m/z 30-300.

  • Analysis: Identify impurities by comparing their mass spectra to a library (e.g., NIST). Quantify using an internal standard.

Quantitative Nuclear Magnetic Resonance (qNMR) for Absolute Purity Determination

qNMR is a primary analytical method that can provide a direct and accurate measurement of purity without the need for a reference standard of the analyte itself.

Protocol:

  • Sample Preparation: Accurately weigh a known amount of the this compound sample and a certified internal standard (e.g., maleic acid, dimethyl sulfone) into an NMR tube. Dissolve the mixture in a known volume of a suitable deuterated solvent (e.g., DMSO-d6).

  • NMR Acquisition: Acquire a ¹H NMR spectrum using quantitative parameters, ensuring a long relaxation delay (D1) to allow for full relaxation of all protons.

  • Data Processing: Integrate the signals corresponding to the analyte and the internal standard.

  • Purity Calculation: The purity of the this compound can be calculated using the following formula:

    Where:

    • I = Integral value

    • N = Number of protons for the integrated signal

    • MW = Molecular weight

    • m = mass

    • Purity_standard = Purity of the internal standard

Workflow for Quality Control of this compound

The following diagram illustrates a logical workflow for the quality control of incoming batches of this compound.

QC_Workflow cluster_0 Initial Assessment cluster_1 Purity Verification cluster_2 Decision cluster_3 Outcome start Receive Commercial this compound check_coa Review Certificate of Analysis start->check_coa hplc HPLC Analysis for Impurity Profile check_coa->hplc qnmr qNMR for Absolute Purity hplc->qnmr gcms GC-MS for Volatile Impurities qnmr->gcms evaluate Evaluate Purity Data Against Requirements gcms->evaluate accept Accept Batch for Use evaluate->accept Purity Meets Specs reject Reject Batch evaluate->reject Purity Fails Specs

Caption: Quality control workflow for incoming this compound.

Performance Comparison: this compound vs. Alternative Reagents

This compound is a member of the haloacetyl class of reagents, which are commonly used for the alkylation of sulfhydryl groups, particularly the side chain of cysteine residues in proteins. Its primary competitor in this space is the maleimide (B117702) class of reagents.

FeatureThis compound (and Iodoacetamides)Maleimides
Reaction Mechanism Nucleophilic substitution (SN2)Michael addition
Reaction pH Optimal at pH 7.5-8.5Optimal at pH 6.5-7.5
Reaction Speed Generally slower than maleimidesGenerally faster than iodoacetamides[1]
Specificity Highly specific for sulfhydryls, but can react with other nucleophiles (e.g., histidine, lysine) at higher pH and longer reaction times.Highly specific for sulfhydryls at optimal pH.
Bond Stability Forms a stable thioether bond.The resulting thioether bond can undergo hydrolysis of the succinimide (B58015) ring, and in some cases, retro-Michael addition, leading to reagent exchange with other thiols.
Key Advantage Forms a very stable, irreversible bond.Faster reaction kinetics.
Key Disadvantage Slower reaction rate may require longer incubation times or higher reagent concentrations.Potential for bond instability, especially in the presence of other thiols.

Mechanism of Action: Inhibition of Glyceraldehyde-3-Phosphate Dehydrogenase (GAPDH)

This compound and its close analog, iodoacetic acid, are well-known inhibitors of the glycolytic enzyme Glyceraldehyde-3-Phosphate Dehydrogenase (GAPDH). This inhibition occurs through the irreversible alkylation of a critical cysteine residue within the enzyme's active site.

The diagram below illustrates the inhibition of the glycolytic pathway by this compound.

Glycolysis_Inhibition cluster_glycolysis Glycolysis Pathway cluster_inhibition Inhibition Mechanism cluster_outcome Result G3P Glyceraldehyde-3-Phosphate BPG 1,3-Bisphosphoglycerate G3P->BPG GAPDH Pyruvate Pyruvate BPG->Pyruvate ... IPA This compound GAPDH_Cys GAPDH (Active Site Cysteine) IPA->GAPDH_Cys Alkylation (SN2 Reaction) Inactive_GAPDH Inactive GAPDH GAPDH_Cys->Inactive_GAPDH Block Glycolysis Blocked Inactive_GAPDH->Block

Caption: Inhibition of glycolysis by this compound via GAPDH alkylation.

The inhibition of GAPDH disrupts the glycolytic pathway, preventing the conversion of glyceraldehyde-3-phosphate to 1,3-bisphosphoglycerate. This leads to a depletion of cellular ATP and can ultimately trigger apoptosis.[2][3] This inhibitory property makes this compound and related compounds valuable tools for studying cellular metabolism and apoptosis.

Conclusion

For researchers utilizing this compound, a thorough understanding of its purity and potential impurities is essential for reliable and reproducible results. The analytical methods outlined in this guide provide a robust framework for in-house quality control. When choosing a cysteine-reactive reagent, the specific requirements of the application, such as the need for rapid kinetics versus absolute bond stability, should be carefully considered. The well-characterized inhibitory action of this compound on GAPDH also presents opportunities for its use as a specific tool to probe metabolic pathways. By carefully evaluating the purity and understanding the reactivity of commercially available this compound, researchers can confidently employ this versatile reagent in their scientific endeavors.

References

A comparative analysis of different synthesis routes for 3-Iodopropionic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

3-Iodopropionic acid is a valuable building block in organic synthesis, utilized in the development of various pharmaceuticals and functional materials. Its synthesis can be approached through several routes, each with distinct advantages and disadvantages in terms of yield, reaction conditions, and substrate availability. This guide provides a comparative analysis of different synthesis pathways to this compound, supported by experimental data and detailed protocols to aid researchers in selecting the most suitable method for their specific needs.

Comparative Analysis of Synthesis Routes

The selection of a synthetic route to this compound is often dictated by factors such as the desired scale, cost of starting materials, and available laboratory equipment. Below is a summary of the most common and effective methods.

Synthesis RouteStarting MaterialKey ReagentsReaction TimeYield (%)Purity (%)Key AdvantagesKey Disadvantages
From Glyceric Acid Glyceric AcidHydriodic Acid (HI)3 - 15 hoursUp to 99%HighHigh yield, renewable starting material.[1][2]Requires high temperatures and pressures.
From 3-Chloropropionic Acid (Finkelstein Reaction) 3-Chloropropionic AcidSodium Iodide (NaI)~4 hours~75-77%Not specifiedReadily available starting material, mild conditions.Moderate yield, requires purification.
From Glyceric Acid with Phosphorus Diiodide Glyceric AcidPhosphorus Diiodide (P₂I₄)Not specifiedNot specifiedNot specifiedAlternative to HI.Violent reaction, lack of detailed quantitative data.
From β-Propiolactone β-PropiolactoneHydrogen Iodide (HI) or Sodium Iodide (NaI)Not specifiedNot specifiedNot specifiedPotentially direct route.Lack of detailed procedures and quantitative data.
From Acrylic Acid (Direct Hydroiodination) Acrylic AcidHydrogen Iodide (HI)Not specifiedNot specifiedNot specifiedAtom-economical.Potential for competing reactions and formation of 2-iodopropionic acid.

Experimental Protocols

Synthesis from Glyceric Acid with Hydriodic Acid

This method offers a high-yield route from a renewable starting material.[1][2]

Experimental Workflow:

GlycericAcid Glyceric Acid Reactor High-Pressure Reactor (100°C, 3-15h) GlycericAcid->Reactor HI Hydriodic Acid HI->Reactor Extraction Extraction (Organic Solvent) Reactor->Extraction Product This compound Extraction->Product

Caption: Synthesis of this compound from Glyceric Acid.

Procedure:

  • In a high-temperature, high-pressure reaction kettle, combine 4 mmol of glyceric acid and 10 mL of 30 wt% hydriodic acid.[1]

  • Seal the reactor and introduce an inert atmosphere (e.g., nitrogen at 400 psi).[1]

  • Heat the mixture to 100°C with stirring and maintain for a period of 3 to 15 hours.[1][2]

  • After the reaction, cool the kettle to room temperature using an ice-water bath.[1]

  • The resulting aqueous phase contains the this compound. The product can be extracted using a suitable organic solvent.[1]

Note: The reaction time can be influenced by the presence of a catalyst, such as Pd/C, which can maintain high yields with shorter reaction times.[1]

Synthesis from 3-Chloropropionic Acid (Finkelstein Reaction)

This classic halogen exchange reaction provides a straightforward method from a commercially available precursor.

Experimental Workflow:

ChloropropionicAcid 3-Chloropropionic Acid Acetone (B3395972) Acetone (reflux, 4h) ChloropropionicAcid->Acetone NaI Sodium Iodide NaI->Acetone Workup Work-up & Purification Acetone->Workup Product This compound Workup->Product

Caption: Finkelstein reaction for this compound synthesis.

Procedure:

  • Dissolve 3-chloropropionic acid in dry acetone.

  • Add a molar excess of anhydrous sodium iodide.

  • Heat the mixture to reflux with stirring for approximately 4 hours. The progress of the reaction can be monitored by the precipitation of sodium chloride.

  • After cooling to room temperature, filter the mixture to remove the precipitated sodium chloride.

  • Remove the acetone from the filtrate by rotary evaporation.

  • The residue is then partitioned between a suitable organic solvent (e.g., diethyl ether) and water.

  • The organic layer is washed with a solution of sodium thiosulfate (B1220275) to remove any residual iodine, followed by brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield this compound.

Synthesis from Glyceric Acid with Phosphorus Diiodide

This method provides an alternative to the use of hydriodic acid.

Experimental Workflow:

GlycericAcid Glyceric Acid Reaction Gentle Heating (Violent Reaction) GlycericAcid->Reaction P2I4 Phosphorus Diiodide P2I4->Reaction Extraction Extraction (CS₂ or Petroleum Ether) Reaction->Extraction Recrystallization Recrystallization Extraction->Recrystallization Product This compound Recrystallization->Product

Caption: Synthesis of this compound using Phosphorus Diiodide.

Procedure:

  • In a large round-bottom flask, add 100 g of phosphorus diiodide in small portions to 52 ml of glyceric acid.

  • Gently heat the mixture until a vigorous reaction begins. If the reaction becomes too violent, cool the flask in a water bath.

  • After the initial reaction subsides, the resulting dark brown syrupy liquid is heated again, which initiates a second, less violent reaction, forming a light yellow liquid that solidifies upon cooling.

  • Extract the this compound from the solid mass with hot carbon disulfide or petroleum ether.

  • Distill off the solvent, and recrystallize the discolored residue from carbon disulfide or petroleum ether to obtain colorless crystals of this compound.

Conclusion

The synthesis of this compound from glyceric acid and hydriodic acid stands out as a highly efficient method with excellent reported yields, making it an attractive option, particularly when a renewable starting material is preferred. The Finkelstein reaction of 3-chloropropionic acid offers a viable alternative with milder conditions, though potentially with a more moderate yield. The choice between these methods will depend on the specific requirements of the research, including scale, cost, and safety considerations. Further investigation into the optimization of the Finkelstein reaction and the development of detailed protocols for the β-propiolactone route could provide additional valuable options for the synthesis of this important chemical intermediate.

References

Confirming the Identity and Structure of 3-Iodopropionic Acid: A Spectroscopic Comparison Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The precise confirmation of a molecule's identity and structure is a cornerstone of chemical research and drug development. This guide provides a comparative analysis of spectroscopic techniques used to characterize 3-Iodopropionic acid. By presenting experimental data alongside that of its halogenated analogs, 3-chloropropionic acid and 3-bromopropionic acid, this document offers a clear framework for structural elucidation. Detailed experimental protocols and a logical workflow diagram are included to support practical application.

Comparative Spectroscopic Data

The following tables summarize the key spectroscopic data for this compound and its chloro- and bomo-analogs. This data is essential for distinguishing between these closely related compounds.

Table 1: ¹H NMR Spectral Data

CompoundSolventChemical Shift (ppm) - CH₂ adjacent to COOHChemical Shift (ppm) - CH₂ adjacent to Halogen
This compound DMSO-d₆2.9043.303
3-Chloropropionic acidCDCl₃2.933.82
3-Bromopropionic acidCDCl₃3.053.65

Data sourced from multiple online spectral databases.[1][2][3]

Table 2: ¹³C NMR Spectral Data

CompoundSolventChemical Shift (ppm) - COOHChemical Shift (ppm) - CH₂ adjacent to COOHChemical Shift (ppm) - CH₂ adjacent to Halogen
This compound CDCl₃176.539.9-4.2
3-Chloropropionic acidCDCl₃176.838.839.8
3-Bromopropionic acidCDCl₃176.739.826.1

Data sourced from multiple online spectral databases.[4][5][6]

Table 3: Infrared (IR) Spectroscopy Data

CompoundKey Absorptions (cm⁻¹)Functional Group
This compound ~1700 (strong, sharp), ~2500-3300 (broad)C=O stretch (carboxylic acid), O-H stretch (carboxylic acid)
3-Chloropropionic acid~1715 (strong, sharp), ~2500-3300 (broad)C=O stretch (carboxylic acid), O-H stretch (carboxylic acid)
3-Bromopropionic acid~1710 (strong, sharp), ~2500-3300 (broad)C=O stretch (carboxylic acid), O-H stretch (carboxylic acid)

Characteristic absorption ranges for the functional groups are presented.[7][8][9]

Table 4: Mass Spectrometry Data

CompoundMolecular Ion (M⁺) m/zKey Fragment Ions m/z
This compound 199.9127 (I⁺), 73 (C₂H₄COOH⁺)
3-Chloropropionic acid108.0 (M⁺), 110.0 (M+2, ~32%)73 (C₂H₄COOH⁺), 36/38 (HCl⁺)
3-Bromopropionic acid151.9 (M⁺), 153.9 (M+2, ~98%)79/81 (Br⁺), 73 (C₂H₄COOH⁺)

The isotopic distribution for chlorine ([M+2] of ~32%) and bromine ([M+2] of ~98%) are key distinguishing features.[10][11][12]

Experimental Protocols

Detailed methodologies for the key spectroscopic experiments are provided below.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation :

    • For ¹H NMR, dissolve 5-25 mg of the compound in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆).[13][14]

    • For ¹³C NMR, a higher concentration is often required, typically 20-100 mg of the compound in 0.6-0.7 mL of the chosen deuterated solvent.[14][15]

    • Ensure the sample is fully dissolved. Gentle vortexing or sonication can be used to aid dissolution.[14]

    • Filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry NMR tube to remove any particulate matter.[13]

    • Add a small amount of an internal standard, such as tetramethylsilane (B1202638) (TMS), for chemical shift referencing.[15][16]

  • Data Acquisition :

    • Insert the NMR tube into the spectrometer.

    • Lock the spectrometer on the deuterium (B1214612) signal of the solvent to stabilize the magnetic field.[14]

    • Shim the magnetic field to optimize its homogeneity and improve spectral resolution.[14]

    • Tune the probe to the appropriate nucleus (¹H or ¹³C).[14]

    • Set the acquisition parameters (e.g., number of scans, pulse sequence, spectral width) and acquire the spectrum.

Infrared (IR) Spectroscopy
  • Sample Preparation (Attenuated Total Reflectance - ATR) :

    • Place a small, clean, and dry amount of the solid sample directly onto the ATR crystal.

    • Apply pressure using the instrument's anvil to ensure good contact between the sample and the crystal.[17]

  • Sample Preparation (Liquid/Solution) :

    • For liquid samples, a single drop can be placed between two salt (e.g., NaCl) plates.[18][19]

    • For solid samples, they can be dissolved in a suitable solvent (e.g., CCl₄) that has minimal interference in the IR spectrum. The solution is then placed in a liquid sample cell.[19]

  • Data Acquisition :

    • Place the sample holder into the IR spectrometer.

    • Acquire a background spectrum of the empty sample holder or the pure solvent.

    • Acquire the sample spectrum. The instrument's software will automatically subtract the background spectrum to produce the final IR spectrum of the compound.

Mass Spectrometry (MS)
  • Sample Preparation :

    • Dissolve the sample in a volatile organic solvent (e.g., methanol, acetonitrile) to a concentration of approximately 1 mg/mL.[20]

    • Perform a serial dilution to a final concentration of around 10-100 µg/mL.[20]

    • Ensure the final solution is free of any precipitates or salts, as these can interfere with electrospray ionization.[20]

  • Data Acquisition :

    • The sample is introduced into the mass spectrometer, often via direct infusion or coupled with a chromatographic system like GC-MS or LC-MS.

    • The molecules are ionized in the source (e.g., by electron impact or electrospray ionization).[21][22]

    • The resulting ions are separated by the mass analyzer based on their mass-to-charge (m/z) ratio.[21][22]

    • The detector measures the abundance of ions at each m/z value, generating the mass spectrum.[22]

Workflow for Structural Confirmation

The following diagram illustrates the logical workflow for confirming the identity and structure of this compound using the described spectroscopic methods.

structure_confirmation_workflow start Unknown Sample (Presumed this compound) ms_analysis Mass Spectrometry (MS) start->ms_analysis ir_analysis Infrared (IR) Spectroscopy start->ir_analysis nmr_analysis NMR Spectroscopy (¹H and ¹³C) start->nmr_analysis mw_confirm Confirm Molecular Weight (M⁺ at m/z ~200) ms_analysis->mw_confirm Provides m/z data fg_confirm Identify Functional Groups (Carboxylic Acid: C=O, O-H) ir_analysis->fg_confirm Provides functional group data connectivity_confirm Determine Connectivity and Chemical Environment nmr_analysis->connectivity_confirm Provides structural backbone and environment data structure_elucidated Structure Confirmed: This compound mw_confirm->structure_elucidated All data consistent structure_inconsistent Inconsistent Data: Re-evaluate or Purify Sample mw_confirm->structure_inconsistent Data mismatch fg_confirm->structure_elucidated All data consistent fg_confirm->structure_inconsistent Data mismatch connectivity_confirm->structure_elucidated All data consistent connectivity_confirm->structure_inconsistent Data mismatch

Caption: Workflow for Spectroscopic Confirmation of this compound.

References

Safety Operating Guide

Navigating the Safe Disposal of 3-Iodopropionic Acid: A Procedural Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the proper handling and disposal of chemical reagents are paramount to ensuring a safe and compliant laboratory environment. 3-Iodopropionic acid, a compound utilized in various research applications, requires specific disposal procedures due to its hazardous properties. This guide provides essential, immediate safety and logistical information, including operational and disposal plans, to facilitate its responsible management.

Properties and Hazards of this compound

Understanding the inherent risks associated with this compound is the first step in its safe handling. The following table summarizes its key identifiers and hazard classifications.

PropertyInformation
Molecular Formula C3H5IO2
Molecular Weight 199.98 g/mol
Appearance Very slightly yellow needles or light yellow powder solid
Primary Hazards Causes severe skin burns and eye damage.[1] Suspected of causing genetic defects. May be corrosive to metals.
Incompatibilities Strong oxidizing agents, strong bases.[2][3]
Hazardous Decomposition Carbon monoxide, carbon dioxide, hydrogen iodide.[2][3][4]

Step-by-Step Disposal Protocol

The recommended procedure for the disposal of this compound is to treat it as a hazardous waste and arrange for its collection by a licensed environmental disposal company. Do not attempt to dispose of this chemical down the drain or in regular solid waste.[2][5]

1. Personal Protective Equipment (PPE): Before handling this compound for disposal, ensure you are wearing the appropriate PPE:

  • Gloves: Chemical-resistant gloves (e.g., nitrile).

  • Eye Protection: Safety glasses with side shields or chemical splash goggles.[2]

  • Lab Coat: A standard laboratory coat is required.[2]

  • Respiratory Protection: If there is a risk of dust or aerosol generation, use a NIOSH/MSHA or European Standard EN 149 approved respirator.[4]

2. Waste Collection and Segregation:

  • Solid Waste:

    • Carefully sweep up any solid this compound, avoiding dust generation.[3][4]

    • Place the solid waste into a clean, dry, and properly labeled, closed container.[4] The container should be made of a material resistant to corrosion.

    • Label the container clearly as "Hazardous Waste: this compound".

  • Contaminated Materials:

    • Any materials used to clean up spills (e.g., absorbent pads, paper towels) and any contaminated PPE should also be placed in the designated hazardous waste container.

  • Segregation:

    • This compound waste is a halogenated organic compound. It should be segregated from non-halogenated organic waste.[6]

    • Small quantities of iodinated organic waste may be combined with chlorinated organic waste, but it is best practice to keep them separate if generated in larger amounts.[6]

3. Storage Pending Disposal:

  • Store the sealed hazardous waste container in a designated, well-ventilated, and cool, dry area away from incompatible materials like strong oxidizing agents and bases.[2][4]

  • The storage area should be clearly marked as a hazardous waste accumulation area.

4. Arranging for Disposal:

  • Contact your institution's Environmental Health and Safety (EHS) department or a certified hazardous waste disposal contractor to arrange for pickup.

  • Provide them with a clear and accurate description of the waste, including its name and any known hazards.

Emergency Procedures for Spills

In the event of an accidental spill of this compound:

  • Evacuate: If the spill is large or in a poorly ventilated area, evacuate the immediate vicinity.

  • Ventilate: Increase ventilation in the area of the spill.[4]

  • Contain: Wearing appropriate PPE, contain the spill.

  • Clean-up: For solid spills, carefully sweep up the material and place it in a designated hazardous waste container.[4] For liquid spills, use an inert absorbent material.

  • Decontaminate: Clean the spill area thoroughly.

  • Dispose: All materials used for cleanup should be disposed of as hazardous waste.

Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound.

start Start: Have 3-Iodopropionic Acid Waste ppe Wear Appropriate PPE: - Gloves - Eye Protection - Lab Coat start->ppe assess_form Assess Waste Form ppe->assess_form solid_waste Solid Waste: Sweep carefully to avoid dust assess_form->solid_waste Solid contaminated_items Contaminated Items: (e.g., PPE, spill cleanup) assess_form->contaminated_items Contaminated Materials collect Place in a Labeled, Closed, Corrosion-Resistant Hazardous Waste Container solid_waste->collect contaminated_items->collect segregate Segregate as Halogenated Organic Waste collect->segregate store Store in a Designated, Cool, Dry, Well-Ventilated Area Away from Incompatibles segregate->store contact_ehs Contact EHS or Certified Waste Disposal Contractor for Pickup store->contact_ehs end End: Proper Disposal contact_ehs->end

References

Safeguarding Your Research: A Guide to Handling 3-Iodopropionic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the safe handling of chemical reagents is paramount. This document provides essential, immediate safety and logistical information for the use of 3-Iodopropionic acid, including operational procedures and disposal plans. Our goal is to be your preferred source for laboratory safety and chemical handling information, building trust by providing value beyond the product itself.

Chemical Overview: this compound is a corrosive solid that can cause severe skin burns and eye damage.[1] It is also suspected of causing genetic defects.[1] Due to its hazardous nature, strict adherence to safety protocols is mandatory.

Hazard Identification and Classification

Hazard ClassCategoryHazard Statement
Skin Corrosion/Irritation1B / 1CH314: Causes severe skin burns and eye damage.[1][2]
Serious Eye Damage/Eye Irritation1H314: Causes severe skin burns and eye damage.[1][2]
Germ Cell Mutagenicity2H341: Suspected of causing genetic defects.[1]
Corrosive to Metals1H290: May be corrosive to metals.

Signal Word: Danger[1][2]

Personal Protective Equipment (PPE)

The use of appropriate personal protective equipment is the most critical line of defense against exposure.

PPE TypeSpecificationRationale
Eye and Face Protection Chemical safety goggles or a face shield.[1][3][4]To protect against dust, splashes, and direct contact that can cause severe eye damage.
Skin Protection Impervious gloves (e.g., nitrile, neoprene) and protective clothing to prevent skin exposure.[1][3][4]To prevent skin burns and absorption. Contaminated clothing should be removed immediately and washed before reuse.[1][4]
Respiratory Protection A NIOSH/MSHA or European Standard EN 149 approved respirator is required if dust is generated and ventilation is inadequate.[3][4] This may include a dust mask (type N95 in the US) or a full-facepiece airline respirator in positive pressure mode for high exposure scenarios.[2]To prevent irritation of the respiratory tract.[3]

Operational Plan: Step-by-Step Handling Procedure

  • Preparation :

    • Obtain and read the Safety Data Sheet (SDS) before use.

    • Ensure that an eyewash station and safety shower are readily accessible and in close proximity to the workstation.[4]

    • Work in a well-ventilated area, preferably in a chemical fume hood.[3][4]

  • Handling :

    • Wear the appropriate PPE as detailed in the table above.

    • Avoid generating dust.[1][5] Do not breathe dust or mists.[1]

    • Avoid contact with eyes, skin, and clothing.[3]

    • Keep the container tightly closed when not in use.[3]

    • Wash hands thoroughly after handling the material.[3][4]

  • Storage :

    • Store in a cool, dry, and well-ventilated area.[3][4]

    • Keep the container tightly closed.[3][4]

    • Store in a corrosive-resistant container with a resistant inner liner.

    • Store away from incompatible materials such as strong oxidizing agents and strong bases.[4]

Emergency Procedures

EmergencyFirst Aid Measures
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention.[1][3][4]
Skin Contact Immediately flush skin with plenty of water for at least 15 minutes while removing all contaminated clothing and shoes.[3][4] Wash contaminated clothing before reuse.[1][4] Seek immediate medical attention.[1][4]
Inhalation Remove the victim from exposure to fresh air immediately. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek immediate medical attention.[1][3][4]
Ingestion Do NOT induce vomiting.[1][4][5] If the victim is conscious and alert, rinse their mouth and give 2-4 cupfuls of milk or water.[3] Never give anything by mouth to an unconscious person.[3][4][5] Seek immediate medical attention.[1][3][4]

Spill and Disposal Plan

A chemical spill of this compound should be handled promptly and safely.

Spill_Response_Workflow Workflow for Handling a this compound Spill start Spill Occurs evacuate Evacuate Immediate Area start->evacuate ppe Don Appropriate PPE (Respirator, Gloves, Goggles, Protective Clothing) evacuate->ppe contain Contain the Spill ppe->contain cleanup Clean Up Spill: Sweep up or absorb material contain->cleanup collect Place into a suitable, clean, dry, closed container for disposal cleanup->collect decontaminate Decontaminate the Area collect->decontaminate dispose Dispose of waste as hazardous material according to regulations decontaminate->dispose end Spill Response Complete dispose->end

Workflow for a chemical spill.

Disposal: this compound and its container must be disposed of as hazardous waste. This should be done through a licensed disposal company.[5] Do not empty into drains.[4] Always consult local, regional, and national hazardous waste regulations to ensure complete and accurate classification and disposal.[4]

References

×

Retrosynthesis Analysis

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Feasible Synthetic Routes

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3-Iodopropionic acid
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